molecular formula C9H20Cl2N2 B2437950 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole CAS No. 954241-17-9

2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

Cat. No.: B2437950
CAS No.: 954241-17-9
M. Wt: 227.17
InChI Key: VOHZKSPVXREUDI-UHFFFAOYSA-N
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Description

2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole (CAS 954241-17-9) is a bicyclic amine compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . This reagent is provided with a high purity of 97% and serves as a valuable chemical building block, particularly in medicinal chemistry. The octahydropyrrolo[3,4-c]pyrrole scaffold is recognized in scientific literature as an effective isosteric replacement for piperazine rings, a common feature in many pharmacologically active molecules . This scaffold has been successfully employed in the research and development of compounds that target central nervous system (CNS) targets, including metabotropic glutamate receptors (mGlu1) . As such, this compound offers researchers a versatile intermediate for the design and synthesis of novel molecules, especially in the field of CNS drug discovery. The compound is characterized by its canonical SMILES string, CCCN1CC2CNCC2C1 . Please handle with care; this product may cause skin and serious eye irritation and may be harmful if swallowed or cause respiratory irritation . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-3-11-6-8-4-10-5-9(8)7-11/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPNFKCQRQGJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2CNCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277913
Record name Octahydro-2-propylpyrrolo[3,4-c]pyrrole
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Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954241-17-9
Record name Octahydro-2-propylpyrrolo[3,4-c]pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954241-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-2-propylpyrrolo[3,4-c]pyrrole
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URL https://comptox.epa.gov/dashboard/DTXSID601277913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway to 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole, a saturated bicyclic diamine scaffold with significant potential in medicinal chemistry. The strategic approach detailed herein focuses on the initial construction of the core octahydropyrrolo[3,4-c]pyrrole ring system, followed by its selective N-alkylation to yield the target compound. This document will delve into the mechanistic underpinnings of the selected reactions, provide detailed experimental protocols, and offer insights into reaction optimization and characterization.

Introduction and Strategic Overview

The octahydropyrrolo[3,4-c]pyrrole core is a valuable building block in drug discovery, offering a rigid, three-dimensional structure that can be strategically functionalized to interact with various biological targets. Its derivatives have shown promise as ligands for nicotinic acetylcholine receptors, highlighting their potential in the development of therapeutics for neurological disorders.[1] This guide focuses on the synthesis of a specific N-alkylated derivative, this compound.

The synthesis is approached in a two-stage process:

  • Formation of the Bicyclic Core: Synthesis of the parent octahydropyrrolo[3,4-c]pyrrole. This is efficiently achieved through a [3+2] cycloaddition reaction, a powerful method for constructing five-membered rings.

  • N-Alkylation: Introduction of the propyl group onto one of the nitrogen atoms of the bicyclic core. This will be explored via two common and effective methods: direct N-alkylation with a propyl halide and reductive amination with propanal.

This modular approach allows for flexibility and can be adapted for the synthesis of a variety of N-substituted octahydropyrrolo[3,4-c]pyrrole analogs.

Part 1: Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core

The foundational step in this synthesis is the construction of the octahydropyrrolo[3,4-c]pyrrole scaffold. A reliable method for this is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. A well-documented approach utilizes the reaction of methyl 2-(diphenylmethyleneamino)acetate with an N-substituted maleimide.[2][3]

Mechanistic Insight

The reaction proceeds via the in-situ generation of an azomethine ylide from methyl 2-(diphenylmethyleneamino)acetate. This 1,3-dipole then undergoes a cycloaddition reaction with the double bond of the N-substituted maleimide to form the bicyclic pyrrolidine system. Subsequent hydrolysis and reduction steps would yield the saturated octahydropyrrolo[3,4-c]pyrrole core. For the purpose of this guide, we will consider the commercially available or readily synthesized octahydropyrrolo[3,4-c]pyrrole as the starting material for the N-alkylation step.

Part 2: N-Alkylation of the Octahydropyrrolo[3,4-c]pyrrole Core

With the bicyclic core in hand, the next crucial step is the introduction of the propyl group at the 2-position. Two primary methods are presented here, each with its own advantages.

Method A: Direct N-Alkylation

Direct N-alkylation is a straightforward and widely used method for forming C-N bonds.[4] It involves the reaction of the secondary amine of the octahydropyrrolo[3,4-c]pyrrole with an alkyl halide in the presence of a base.

Causality Behind Experimental Choices:

  • Alkylating Agent: Propyl iodide or propyl bromide are suitable choices. Propyl iodide is generally more reactive than propyl bromide.

  • Base: A non-nucleophilic base is required to deprotonate the secondary amine without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are common choices.

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is ideal to dissolve the reactants and facilitate the SN2 reaction.

Direct N-Alkylation Workflow

  • To a solution of octahydropyrrolo[3,4-c]pyrrole (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) is added potassium carbonate (2.0 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • Propyl iodide (1.2 eq) is added dropwise to the suspension.

  • The reaction mixture is heated to 60 °C and stirred for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

ParameterValue
Reactants Octahydropyrrolo[3,4-c]pyrrole, Propyl Iodide, K₂CO₃
Solvent Acetonitrile
Temperature 60 °C
Reaction Time 12-18 hours
Workup Liquid-liquid extraction
Purification Column Chromatography

Table 1: Summary of Direct N-Alkylation Parameters

Method B: Reductive Amination

Reductive amination is another powerful method for N-alkylation, particularly useful when dealing with more complex substrates. It involves the reaction of the amine with an aldehyde (propanal in this case) to form an iminium ion intermediate, which is then reduced in situ to the desired amine.

Causality Behind Experimental Choices:

  • Aldehyde: Propanal is the carbonyl compound of choice to introduce the propyl group.

  • Reducing Agent: A mild reducing agent is required that selectively reduces the iminium ion in the presence of the aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is less basic and more selective than other borohydrides.

  • Solvent: A chlorinated solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used.

G Core Octahydropyrrolo[3,4-c]pyrrole Reaction Reductive Amination Core->Reaction Propanal Propanal Propanal->Reaction STAB Sodium Triacetoxyborohydride (STAB) STAB->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Product This compound Reaction->Product

Reductive Amination Workflow

  • To a solution of octahydropyrrolo[3,4-c]pyrrole (1.0 eq) in anhydrous dichloromethane (15 mL/mmol) is added propanal (1.5 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate iminium ion formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

ParameterValue
Reactants Octahydropyrrolo[3,4-c]pyrrole, Propanal, STAB
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 12-24 hours
Workup Quenching and Liquid-liquid extraction
Purification Column Chromatography

Table 2: Summary of Reductive Amination Parameters

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the presence of the propyl group and the octahydropyrrolo[3,4-c]pyrrole core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to determine the purity of the final compound.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process involving the initial formation of the bicyclic core followed by N-alkylation. Both direct N-alkylation and reductive amination are viable and effective methods for the introduction of the propyl group, offering flexibility to the synthetic chemist. The choice between these methods may depend on the availability of starting materials, desired reaction conditions, and scalability. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in their efforts to synthesize and explore the potential of this and related compounds in the field of drug discovery and development.

References

"2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

Introduction

The octahydropyrrolo[3,4-c]pyrrole scaffold is a bicyclic diamine that has emerged as a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional conformation provides an excellent framework for the precise spatial orientation of functional groups, making it a valuable building block for developing potent and selective ligands for various biological targets. This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its chemical properties, a reasoned synthetic approach, and its potential applications in research and drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Core Molecular Attributes and Physicochemical Properties

This compound is characterized by a saturated pyrrolo[3,4-c]pyrrole core with a propyl group attached to one of the nitrogen atoms. This N-alkylation significantly influences the molecule's physical and chemical characteristics.

Structural and General Properties

The fundamental properties of the title compound are summarized below. The presence of the propyl group enhances the molecule's lipophilicity compared to its parent scaffold, a modification often employed in medicinal chemistry to modulate pharmacokinetic properties such as membrane permeability and metabolic stability.[1]

PropertyValueSource
IUPAC Name 2-propyl-octahydropyrrolo[3,4-c]pyrrole[2]
CAS Number 954241-17-9[2]
Molecular Formula C₉H₁₈N₂[3]
Molecular Weight 154.26 g/mol [2]
Canonical SMILES CCCN1CC2CNCC2C1[2]
InChI Key VQPNFKCQRQGJPG-UHFFFAOYSA-N[2]
LogP (calculated) 0.259[2]
Purity (typical) ≥97%[2]
Parent Scaffold (CAS) Octahydropyrrolo[3,4-c]pyrrole (5840-00-6)[4]
Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a detailed profile can be predicted based on its structure and data from analogous compounds. This predicted data is crucial for reaction monitoring and structural confirmation.

Analysis TechniquePredicted Key Features
¹H NMR - Propyl Group: A triplet signal around 0.9 ppm (CH₃), a multiplet around 1.5-1.6 ppm (CH₂), and a triplet around 2.4-2.5 ppm (N-CH₂).- Pyrrolidine Rings: A complex series of multiplets between 2.5 and 3.2 ppm corresponding to the methylene (CH₂) and bridgehead (CH) protons of the bicyclic core.- NH Proton: A broad singlet, typically between 1.5 and 3.0 ppm (can exchange with D₂O), corresponding to the proton on the secondary amine.
¹³C NMR - Propyl Group: Signals expected around 11 ppm (CH₃), 20 ppm (CH₂), and 58-60 ppm (N-CH₂).- Pyrrolidine Rings: Signals for the core carbons would appear in the range of 35-65 ppm, with bridgehead carbons appearing at the lower end of this range.
Mass Spec (ESI+) - Molecular Ion Peak [M+H]⁺: Expected at m/z ≈ 155.15. This corresponds to the protonated molecule and is the primary ion expected under positive ion electrospray ionization.

Synthesis and Reaction Chemistry

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a robust synthetic strategy can be designed based on established methodologies for the core scaffold and subsequent N-alkylation.

Proposed Synthetic Workflow

A logical and efficient two-stage approach involves first constructing the octahydropyrrolo[3,4-c]pyrrole core, followed by selective N-propylation. A prominent method for creating the core involves a 1,3-dipolar cycloaddition reaction.[5]

G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: N-Alkylation A N-Substituted Maleimide C 1,3-Dipolar Cycloaddition A->C B Azomethine Ylide Precursor (e.g., from an amino acid ester) B->C D Protected Octahydropyrrolo[3,4-c]pyrrole Core C->D Forms bicyclic core E Deprotection D->E F Octahydropyrrolo[3,4-c]pyrrole E->F H Selective N-propylation F->H G Propyl Halide (e.g., 1-bromopropane) + Mild Base (e.g., K₂CO₃) G->H I This compound H->I

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol describes a plausible method for the synthesis. Causality: The choice of a protected cycloaddition allows for controlled formation of the core, while the subsequent deprotection and selective alkylation provide a clear path to the final product. Using a mild base like potassium carbonate for the alkylation prevents undesired side reactions.

Stage 1: Synthesis of Octahydropyrrolo[3,4-c]pyrrole Scaffold

  • Reaction: A 1,3-dipolar cycloaddition between an N-protected maleimide and an azomethine ylide generated in situ from the condensation of an amino acid ester (e.g., methyl sarcosinate) and an aldehyde.[5]

  • Step 1: To a solution of N-benzylmaleimide (1 eq) and methyl sarcosinate (1.1 eq) in anhydrous toluene, add paraformaldehyde (1.2 eq).

  • Step 2: Heat the mixture to reflux (approx. 110 °C) for 12-18 hours, monitoring by TLC for the disappearance of starting materials.

  • Step 3: Cool the reaction mixture, filter any solids, and concentrate the filtrate under reduced pressure.

  • Step 4: Purify the resulting crude cycloadduct (a protected octahydropyrrolo[3,4-c]pyrrole derivative) via column chromatography (Silica gel, EtOAc/Hexanes gradient).

  • Step 5: Deprotect the resulting compound. For an N-benzyl group, this is typically achieved via catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or methanol.

  • Step 6: After the reaction is complete, filter the catalyst and remove the solvent to yield the parent scaffold, octahydropyrrolo[3,4-c]pyrrole.

Stage 2: N-propylation

  • Step 1: Dissolve octahydropyrrolo[3,4-c]pyrrole (1 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Step 2: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

  • Step 3: Add 1-bromopropane or 1-iodopropane (1.1 eq) dropwise to the stirred suspension.

  • Step 4: Heat the mixture to 50-60 °C and stir for 8-12 hours, monitoring the reaction by GC-MS or LC-MS.

  • Step 5: Upon completion, cool the reaction, filter off the base, and remove the solvent in vacuo.

  • Step 6: Resuspend the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Step 7: Purify the final product, this compound, by vacuum distillation or column chromatography to achieve high purity.

Reactivity and Applications

Chemical Reactivity

The reactivity of this compound is dominated by the two nitrogen atoms.

  • Basicity: Both nitrogen atoms possess lone pairs of electrons, rendering the molecule basic. The secondary amine is generally more sterically accessible and can be readily protonated or participate in reactions.

  • Nucleophilicity: The secondary amine is a potent nucleophile, capable of reacting with a variety of electrophiles. This allows for further functionalization, such as acylation (reaction with acyl chlorides or anhydrides) or reductive amination.

  • Coordination Chemistry: The nitrogen lone pairs can coordinate with metal ions, making the scaffold a potential ligand for catalysis or the development of metal-based therapeutics.

Significance in Drug Discovery

The parent octahydropyrrolo[3,4-c]pyrrole scaffold is a key component in a class of novel orexin-2 antagonists.[1] Orexin receptors are involved in regulating the sleep-wake cycle, and antagonists are being investigated as treatments for insomnia. Derivatives of this scaffold have been optimized for their physicochemical and pharmacokinetic properties, leading to the identification of clinical candidates.[1] The introduction of an N-propyl group, as in the title compound, is a common strategy to fine-tune properties like lipophilicity and metabolic stability, which are critical for a successful drug candidate.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the known hazards of the parent scaffold, octahydropyrrolo[3,4-c]pyrrole, appropriate precautions must be taken.[4]

  • GHS Hazard Statements (Inferred from parent compound):

    • Harmful if swallowed.[4]

    • Causes skin irritation.[4]

    • Causes serious eye irritation.[4]

    • May cause respiratory irritation.[4]

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound represents a functionally important derivative of a medicinally relevant scaffold. While detailed experimental data is sparse, its chemical properties can be reliably predicted from its structure and the behavior of related compounds. The synthetic pathways to access this molecule are based on well-established, high-yielding chemical transformations. Its primary value lies in its potential as a key intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics targeting the central nervous system. This guide provides the foundational knowledge necessary for researchers to effectively synthesize, handle, and utilize this compound in their scientific endeavors.

References

A Technical Guide to 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole, a saturated bicyclic amine with significant potential in drug discovery and development. We will delve into its precise chemical structure and nomenclature, outline a robust synthetic protocol, detail methods for its analytical characterization, and explore its strategic importance as a molecular scaffold. Bicyclic amines are increasingly sought after for their ability to introduce three-dimensional complexity into drug candidates, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] This document serves as a resource for researchers and scientists aiming to leverage the unique properties of this compound in their work.

Nomenclature and Structural Elucidation

A precise understanding of a molecule's structure is the foundation of its application in chemical and biological research. This section clarifies the identity and fundamental properties of this compound.

IUPAC Naming and CAS Identification

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[3][4] It is indexed under the Chemical Abstracts Service (CAS) Registry Number 954241-17-9 .[3][4][5]

The Core Scaffold: Octahydropyrrolo[3,4-c]pyrrole

The core of the molecule is the octahydropyrrolo[3,4-c]pyrrole system, a fused bicyclic structure composed of two five-membered pyrrolidine rings sharing a common carbon-carbon bond.[6] This saturated, non-aromatic framework imparts a rigid, three-dimensional geometry, a desirable trait in modern drug design.[1] The "octahydro" prefix indicates that the parent pyrrolo[3,4-c]pyrrole aromatic system has been fully saturated with hydrogen atoms.

Structural Visualization

The structure consists of the fused bicyclic amine core with a propyl group (CH₂CH₂CH₃) attached to one of the nitrogen atoms.

Caption: 2D structure of this compound.

Key Physicochemical Properties

Quantitative data provides a snapshot of the molecule's physical characteristics, which are critical for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 954241-17-9[3][4]
Molecular Formula C₉H₁₈N₂[3]
Molecular Weight 154.26 g/mol [4]
Canonical SMILES CCCN1CC2CNCC2C1[4]
InChI Key VQPNFKCQRQGJPG-UHFFFAOYSA-N[4]
LogP (calculated) 0.26[4]

The Strategic Value of Bicyclic Scaffolds in Drug Discovery

The selection of a core scaffold is a pivotal decision in a drug discovery campaign. The octahydropyrrolo[3,4-c]pyrrole framework belongs to a class of structures known as bicyclic amines, which offer distinct advantages.

The Importance of Three-Dimensionality

Modern drug discovery has seen a shift away from flat, aromatic molecules towards those with greater three-dimensionality, often quantified by the fraction of sp³-hybridized carbons (Fsp³). Molecules with high Fsp³ character, like this compound, explore a larger volume of chemical space. This structural complexity can lead to higher binding affinity and selectivity for protein targets, as the molecule can make more specific and optimized interactions within a binding pocket.[1]

Impact on Pharmacokinetics and Pharmacodynamics

The rigid conformation of bicyclic amines can significantly improve a compound's pharmacological properties.[2] By reducing the number of rotatable bonds, the molecule has a lower entropic penalty upon binding to its target, which can translate to higher potency. Furthermore, such scaffolds can enhance metabolic stability by shielding susceptible sites from metabolic enzymes and can improve solubility and permeability, key components of a favorable pharmacokinetic profile.[1]

The Pyrrolo[3,4-c]pyrrole Moiety as a Privileged Structure

The pyrrole heterocycle and its derivatives are foundational components in numerous natural products and FDA-approved drugs, earning them the status of "privileged structures" in medicinal chemistry.[7][8] These scaffolds are known to interact with a wide range of biological targets. Derivatives of the octahydropyrrolo[3,4-c]pyrrole core, for instance, have been investigated as potential antiviral agents, highlighting the therapeutic relevance of this specific bicyclic system.[9]

Synthetic Strategy and Experimental Protocol

The accessibility of a chemical entity is paramount for its exploration. We present a logical and efficient synthetic route to this compound, based on established chemical transformations.

Rationale for Synthetic Approach

While a multi-step de novo synthesis to construct the bicyclic core is possible, a more efficient strategy for accessing specific N-substituted analogs is to start from the parent octahydropyrrolo[3,4-c]pyrrole scaffold. The most direct method for introducing the propyl group is through N-alkylation. Reductive amination, which involves the reaction of the secondary amine on the core with propionaldehyde to form an intermediate iminium ion, followed by in-situ reduction, is a high-yielding and clean method for this transformation.

Proposed Synthesis Workflow

The workflow is a two-step, one-pot process that is highly efficient and scalable.

G Reactants Octahydropyrrolo[3,4-c]pyrrole + Propionaldehyde Reaction Reaction Vessel (Stirring at RT) Reactants->Reaction ReducingAgent Sodium Triacetoxyborohydride (STAB) ReducingAgent->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 2-Propyl-octahydro- pyrrolo[3,4-c]pyrrole Purification->Product

Caption: Workflow for synthesis via reductive amination.

Detailed Experimental Protocol

This protocol describes the N-propylation of octahydropyrrolo[3,4-c]pyrrole.

Materials and Reagents

ReagentCAS NumberMolecular WeightPurpose
Octahydropyrrolo[3,4-c]pyrrole5840-00-6112.17Starting Material
Propionaldehyde123-38-658.08Alkylating Agent
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94Reducing Agent
Dichloromethane (DCM)75-09-284.93Solvent
Saturated Sodium Bicarbonate (aq.)N/AN/AQuenching/Workup
Anhydrous Magnesium Sulfate7487-88-9120.37Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a solution of octahydropyrrolo[3,4-c]pyrrole (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add propionaldehyde (1.1 eq).

  • Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure this compound.

Safety Precautions: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is required. Dichloromethane is a volatile and potentially hazardous solvent. Propionaldehyde is flammable and an irritant.

Analytical Characterization and Quality Control

Validation of the product's identity and purity is a non-negotiable step in synthesis. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.

Rationale for Method Selection
  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the successful addition of the propyl group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Expected ¹H NMR Signals: The spectrum should show characteristic signals for the propyl group (a triplet for the CH₃, a multiplet for the central CH₂, and a triplet for the CH₂ attached to the nitrogen) in the upfield region (~0.9-2.5 ppm). The protons on the bicyclic core will appear as a series of complex multiplets in the ~1.5-3.5 ppm range.

  • Expected ¹³C NMR Signals: The spectrum should display 9 distinct carbon signals, confirming the C₉ formula. Three of these signals will correspond to the propyl group.

Protocol: Mass Spectrometry (MS)
  • Method: Electrospray Ionization (ESI) is a suitable method for this amine.

  • Expected Result: In positive ion mode, the primary ion observed should be the protonated molecule [M+H]⁺ at an m/z value corresponding to the molecular weight plus the mass of a proton (154.26 + 1.01 = 155.27).

Protocol: Purity Assessment via HPLC
  • System: A reverse-phase C18 column is appropriate.

  • Mobile Phase: A gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Acceptance Criterion: For use in biological assays, purity should typically be ≥95%.

Potential Applications and Future Directions

The utility of this compound lies in its role as a versatile building block for creating more complex molecules with therapeutic potential.

  • Scaffold for Medicinal Chemistry: This compound is an ideal starting point for library synthesis. The remaining secondary amine can be functionalized to introduce diverse pharmacophores, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

  • Antiviral Drug Discovery: Given that derivatives of the core scaffold have been patented for antiviral applications, this compound could be used to synthesize novel analogs targeting viral enzymes or proteins.[9]

  • Central Nervous System (CNS) Agents: The physicochemical properties of this scaffold (low molecular weight, moderate LogP, presence of nitrogen) make it an attractive starting point for designing ligands that target CNS receptors, where properties like blood-brain barrier permeability are crucial.

  • Probes and Analytical Reagents: Bicyclic amines can be used to derivatize other molecules, such as short-chain fatty acids, to improve their detection and analysis by methods like LC-MS/MS.[10]

Conclusion

This compound is more than just a chemical entity; it is a strategic tool for the modern medicinal chemist. Its rigid, three-dimensional structure, combined with its synthetic accessibility, makes it a valuable scaffold for developing novel therapeutics. This guide has provided the foundational knowledge—from its structural identity and synthesis to its characterization and potential applications—to empower researchers to effectively integrate this promising building block into their discovery programs.

References

An In-depth Technical Guide to 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole and its Congeners: A Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The octahydropyrrolo[3,4-c]pyrrole core is a compelling structural motif in modern medicinal chemistry, primarily recognized for its utility as a rigid, three-dimensional bioisostere of piperazine. This guide delves into the technical nuances of N-alkylated derivatives of this scaffold, with a specific focus on 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole (CAS Number: 954241-17-9). While specific research on the 2-propyl derivative is limited, this document synthesizes available information on analogous compounds to provide a comprehensive framework for its synthesis, potential applications, and biological evaluation. We will explore the synthetic routes, physicochemical properties, and the burgeoning role of this chemical class in the development of therapeutics targeting the central nervous system (CNS), supported by detailed protocols and mechanistic insights.

The Octahydropyrrolo[3,4-c]pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The octahydropyrrolo[3,4-c]pyrrole scaffold is a bicyclic diamine that has gained significant traction in drug discovery. Its rigid, fused-ring structure offers a distinct conformational advantage over the more flexible piperazine ring, a common pharmacophore in numerous approved drugs. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. The N-heteroaryl octahydropyrrolo[3,4-c]pyrrole chemotype has proven to be a valuable template for designing small molecules that interact with a variety of CNS targets.[1]

The introduction of an alkyl substituent, such as a propyl group at the 2-position, modulates the lipophilicity, basicity, and steric profile of the molecule. These modifications are critical for optimizing pharmacokinetic and pharmacodynamic properties, including cell permeability, metabolic stability, and target engagement.

Synthesis of 2-Alkyl-octahydro-pyrrolo[3,4-c]pyrroles

The synthesis of N-alkylated octahydropyrrolo[3,4-c]pyrroles can be achieved through various synthetic routes. A common and straightforward approach involves the N-alkylation of a suitable octahydropyrrolo[3,4-c]pyrrole precursor, which may be commercially available or synthesized via multi-step sequences. One of the nitrogen atoms is typically protected to ensure selective alkylation.

General Synthetic Workflow

The synthesis of this compound can be conceptualized as a two-step process starting from a protected octahydropyrrolo[3,4-c]pyrrole derivative. This involves the deprotection of one of the nitrogen atoms followed by N-alkylation with a propyl-containing electrophile.

Synthetic Workflow start Protected Octahydropyrrolo[3,4-c]pyrrole step1 Deprotection start->step1 intermediate Mono-protected Intermediate step1->intermediate step2 N-Alkylation with Propyl Halide intermediate->step2 product This compound step2->product

Caption: A generalized synthetic workflow for N-alkylation.

Detailed Experimental Protocol: N-Alkylation of a Mono-protected Octahydropyrrolo[3,4-c]pyrrole

This protocol is a representative example for the N-alkylation of a mono-Boc-protected octahydropyrrolo[3,4-c]pyrrole, which can be adapted for the synthesis of the 2-propyl derivative.

Materials:

  • tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

  • 1-Iodopropane (or 1-bromopropane)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • N-Alkylation:

    • To a solution of tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and 1-iodopropane (1.2 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain tert-butyl 5-propyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate.

  • Deprotection:

    • Dissolve the purified product from the previous step in dichloromethane.

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its potential as a drug candidate. The table below summarizes key computed properties for the parent scaffold and the 2-methyl and 2-propyl derivatives. The addition of the propyl group is expected to increase the molecular weight and lipophilicity (LogP).

PropertyOctahydropyrrolo[3,4-c]pyrrole2-Methyl-octahydropyrrolo[3,4-c]pyrroleThis compound
CAS Number 5840-00-686732-28-7954241-17-9
Molecular Formula C₆H₁₂N₂C₇H₁₄N₂C₉H₁₈N₂
Molecular Weight 112.17 g/mol [2]126.20 g/mol [3]154.26 g/mol [4]
XLogP3 (Predicted) -0.6[2]-0.1[3]0.26[4]
Hydrogen Bond Donors 211
Hydrogen Bond Acceptors 222

Applications in Drug Discovery and Development

Derivatives of octahydropyrrolo[3,4-c]pyrrole have shown significant promise as modulators of various CNS targets. The rigid scaffold serves as an excellent platform for the development of selective ligands.

Orexin-2 Antagonists for Insomnia

Novel octahydropyrrolo[3,4-c]pyrroles have been developed as potent and selective orexin-2 antagonists.[5] These compounds have been shown to promote sleep in preclinical models and have advanced to human clinical trials for the treatment of primary insomnia.[5] The optimization of physicochemical and pharmacokinetic properties was key to their success.[5]

mGlu1 Negative Allosteric Modulators (NAMs)

The octahydropyrrolo[3,4-c]pyrrole scaffold has been successfully employed as a piperazine isostere in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGlu1).[1] These NAMs are being investigated for their potential in treating various CNS disorders. The structure-activity relationship (SAR) studies have provided valuable insights for designing potent and selective mGlu1 NAMs with improved drug-like properties.[1]

GPCR Signaling Pathway Ligand Glutamate (Agonist) GPCR mGlu1 Receptor Ligand->GPCR Binds to orthosteric site NAM Octahydropyrrolo[3,4-c]pyrrole Derivative (NAM) NAM->GPCR Binds to allosteric site G_Protein Gq/11 GPCR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: A simplified signaling pathway of the mGlu1 receptor.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 2-alkyl-octahydropyrrolo[3,4-c]pyrrole derivatives, a functional cell-based assay is a crucial tool. The following is a representative protocol for evaluating compounds as mGlu1 NAMs.

Functional Cell-Based Assay for mGlu1 NAM Activity

Objective: To determine the potency of test compounds to inhibit the glutamate-induced calcium mobilization in cells expressing the mGlu1 receptor.

Materials:

  • HEK293 cells stably expressing the human mGlu1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Glutamate

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-mGlu1 cells according to standard protocols.

    • Plate the cells into 384-well plates at a suitable density and incubate overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cell plates and add the dye loading solution.

    • Incubate the plates at 37 °C for 1 hour.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • After the dye loading incubation, wash the cells with assay buffer.

    • Add the diluted test compounds to the cell plates and incubate for a specified time (e.g., 15-30 minutes).

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀ or EC₈₀).

    • Place the cell plate in the fluorescence plate reader.

    • Initiate the reading and add the glutamate solution to the wells.

    • Measure the fluorescence intensity over time to monitor intracellular calcium changes.

  • Data Analysis:

    • Calculate the percentage of inhibition of the glutamate response by the test compounds.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the design of novel therapeutics, particularly for CNS disorders. While specific data for this compound is not yet abundant in the public domain, the broader class of N-alkylated octahydropyrrolo[3,4-c]pyrroles has demonstrated significant potential. Future research should focus on the detailed biological characterization of the 2-propyl derivative and the exploration of its therapeutic potential in various disease models. Further SAR studies will be instrumental in fine-tuning the properties of this scaffold to develop next-generation drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole, a heterocyclic compound of interest in synthetic chemistry and drug discovery. We will explore its core molecular properties, logical synthetic pathways, and potential applications derived from the well-established utility of the octahydropyrrolo[3,4-c]pyrrole scaffold. This guide is intended for researchers and professionals in chemical synthesis and pharmaceutical development, offering field-proven insights into its characterization and strategic use.

Core Molecular Profile & Physicochemical Properties

This compound belongs to the family of saturated bicyclic diamines. The core octahydropyrrolo[3,4-c]pyrrole structure serves as a rigid, three-dimensional scaffold, and the N-propyl substituent modifies its steric and electronic properties. This makes it a valuable building block for creating diverse chemical libraries.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

PropertyValueSource
Molecular Formula C₉H₁₈N₂[1]
Molecular Weight 154.257 g/mol [2]
CAS Number 954241-17-9[1][2]
IUPAC Name 2-propyl-octahydropyrrolo[3,4-c]pyrrole[2]
Canonical SMILES CCCN1CC2CNCC2C1[2]
Calculated LogP 0.259[2]
Purity Typically ≥97%[2]
Molecular Structure

The structure consists of two fused five-membered rings with a propyl group attached to one of the nitrogen atoms. The secondary amine in the adjacent ring remains a key site for further chemical modification.

Caption: 2D representation of this compound.

Synthesis and Characterization Workflow

Proposed Synthetic Pathway: N-Alkylation

From an experimental standpoint, the most direct and reliable method to synthesize the title compound is through the selective N-alkylation of the parent scaffold, octahydropyrrolo[3,4-c]pyrrole. The choice of a propylating agent and a suitable base is critical to ensure high yield and prevent di-alkylation. Using a slight excess of the parent diamine can statistically favor the mono-alkylated product.

Causality: The secondary amine is a nucleophile that will readily attack an electrophilic carbon, such as the one in 1-bromopropane. A non-nucleophilic base like potassium carbonate is chosen to neutralize the HBr byproduct without competing in the alkylation reaction.

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: To a round-bottom flask, add octahydropyrrolo[3,4-c]pyrrole (1.0 eq), potassium carbonate (2.0 eq), and a suitable polar aprotic solvent such as acetonitrile (ACN).

  • Initiation: Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

  • Alkylation: Add 1-bromopropane (0.95 eq) dropwise to the mixture. A slight sub-stoichiometric amount of the alkylating agent minimizes the formation of the di-substituted byproduct.

  • Reaction: Heat the mixture to 60-70°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified via column chromatography on silica gel to yield the pure compound.

Caption: Standard workflow for synthesis and quality control.

Structural Verification

A self-validating system of protocols is essential for confirming the identity and purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of the propyl group (triplet and two multiplets) and characteristic signals for the bicyclic core protons. ¹³C NMR will show nine distinct carbon signals.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 155.26, confirming the molecular weight.

Applications in Research and Development

While specific applications for this compound are not extensively documented, the utility of the parent scaffold is well-established, positioning this derivative as a valuable intermediate. The pyrrolo[3,4-c]pyrrole core is found in compounds with a wide array of biological activities and material properties.[3][4]

  • Pharmaceutical Building Block: The rigid bicyclic structure is an attractive scaffold in medicinal chemistry. Derivatives have been investigated for a range of therapeutic targets. The 2-benzyl analog, for instance, is used as a building block for drugs targeting neurological disorders.[5] The secondary amine on the 2-propyl derivative provides a convenient handle for introducing further diversity, enabling the creation of compound libraries for screening against targets in oncology, virology, and neurology.[3]

  • Organic Synthesis Intermediate: The compound serves as a versatile intermediate. The remaining secondary amine can be functionalized to build more complex molecular architectures, making it a key component in multi-step total synthesis projects.

  • Materials Science: The broader pyrrolo[3,4-c]pyrrole family is known for its applications in dyes and pigments.[6][7] While the saturated octahydro- version lacks the conjugation for color, it can be used as a precursor or building block for functional polymers and advanced materials where its rigid diamine structure can impart unique thermal and mechanical properties.[5]

cluster_apps Potential Application Fields Core This compound Pharma Pharmaceuticals (Scaffold) Core->Pharma Further Functionalization Materials Materials Science (Polymer Precursor) Core->Materials Integration into Polymers Chem Complex Synthesis (Intermediate) Core->Chem Multi-step Reactions

Caption: Logical relationship of the core compound to its R&D applications.

Safety and Handling

Based on data for structurally related compounds, this compound should be handled with standard laboratory precautions. Related heterocyclic amines may cause skin and eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable chemical entity defined by its unique bicyclic structure and modifiable functional groups. While it serves primarily as a research chemical and synthetic intermediate, its structural motifs are present in a wide range of biologically active molecules and functional materials. The synthetic protocols and characterization workflows described herein provide a robust framework for its reliable preparation and validation, enabling its effective use in advancing drug discovery and materials science research.

References

"2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

Introduction: Elucidating a Bicyclic Scaffold

This guide provides a detailed, predictive analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data expected for this compound (Molecular Formula: C₉H₁₈N₂, Molecular Weight: 154.26 g/mol [3]). The methodologies and interpretations presented herein are designed to equip researchers with the expertise to confidently characterize this compound and its derivatives.

Mass Spectrometry (MS): Confirming Molecular Weight and Core Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For this compound, we can predict a characteristic fragmentation pattern dominated by the stability of the nitrogen-containing fragments.

Causality in Experimental Design: Ionization Choice

Electron Ionization (EI) is a common, high-energy technique that provides detailed fragmentation patterns, which are invaluable for structural elucidation. Electrospray Ionization (ESI), a softer technique, is ideal for confirming the molecular weight via the protonated molecule, [M+H]⁺, often with minimal fragmentation. The choice depends on the goal: EI for detailed structural work and ESI for robust molecular ion confirmation.

Predicted Mass Spectrum Analysis

The molecular ion peak (M⁺˙) in an EI spectrum is expected at an even mass-to-charge ratio (m/z) of 154, consistent with the Nitrogen Rule, which dictates that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[4] The most significant fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a resonance-stabilized cation.[5][6]

For this compound, two primary α-cleavage events are predicted:

  • Loss of an Ethyl Radical: Cleavage of the C-C bond on the propyl group is the most favored pathway, as it results in the loss of the largest possible radical (an ethyl radical, •CH₂CH₃). This produces the predicted base peak at m/z 125 .

  • Loss of a Propyl Radical: Cleavage of the N-C bond of the propyl group is less favored but can also occur, leading to a fragment at m/z 111 .

The predicted fragmentation pathway leading to the base peak is illustrated below.

Caption: Predicted EI-MS α-cleavage fragmentation of the molecular ion.

Data Summary: Predicted MS Peaks
m/z ValuePredicted IdentityRelative AbundanceNotes
154[M]⁺˙ (Molecular Ion)Low to MediumConfirms molecular weight.
155[M+H]⁺High (in ESI)Protonated molecule, confirms MW in soft ionization.
125[M - CH₂CH₃]⁺High (Base Peak)Result of favored α-cleavage, loss of an ethyl radical.[4]
111[M - CH₂CH₂CH₃]⁺MediumResult of α-cleavage at the bicyclic core.
Experimental Protocol: GC-MS Analysis

This protocol is a self-validating system for obtaining a reproducible EI mass spectrum.

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent like dichloromethane or methanol.

  • Instrument Setup:

    • Use a gas chromatograph (GC) equipped with a standard non-polar column (e.g., DB-5ms).

    • Set the injector temperature to 250°C and the transfer line to 280°C.

    • Use a temperature program: hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Parameters:

    • Set the ion source to EI mode at 70 eV.

    • Scan from m/z 40 to 300.

  • Injection & Analysis: Inject 1 µL of the sample. The resulting chromatogram will show a peak for the compound, and the corresponding mass spectrum can be analyzed for the parent ion and fragmentation pattern.

  • Validation: The presence of the expected molecular ion at m/z 154 and the base peak at m/z 125 validates the compound's identity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most telling diagnostic feature is the absence of certain peaks, which confirms its tertiary amine nature.

Predicted IR Spectrum Analysis

As a saturated, tertiary amine, the spectrum will be relatively simple and is defined by two key regions:

  • N-H Stretching Region (3300-3500 cm⁻¹): The most critical diagnostic for this molecule is the complete absence of any significant absorption bands in this region. Primary and secondary amines show distinct N-H stretching peaks here, so their absence is definitive proof of a tertiary amine structure.[7][8]

  • C-H Stretching Region (2800-3000 cm⁻¹): Strong, sharp peaks are expected in this region, corresponding to the sp³ C-H stretching vibrations of the propyl and octahydropyrrolopyrrole methylene and methyl groups.

  • C-N Stretching Region (1020-1250 cm⁻¹): One or more medium-intensity bands are predicted in this region, characteristic of the C-N bond stretching in aliphatic amines.[8][9]

Data Summary: Predicted IR Absorptions
Wavenumber (cm⁻¹)Predicted AssignmentIntensityNotes
3300 - 3500N-H StretchAbsent Confirms the tertiary nature of both amine centers.[8]
2850 - 2960C(sp³)-H StretchStrongFrom the CH₂, CH₃ groups of the alkyl chain and ring system.
1450 - 1470C-H BendMediumMethylene (CH₂) scissoring vibrations.
1020 - 1250C-N StretchMedium-WeakCharacteristic of aliphatic amines.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). If the sample is a solid salt, a small amount of the powder can be pressed firmly onto the crystal.

  • Background Scan: With the clean, empty ATR crystal in place, run a background scan. This is crucial to subtract the spectrum of ambient air (CO₂, H₂O) and the instrument itself.

  • Sample Scan: After placing the sample on the crystal, apply pressure using the anvil to ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed structural information, revealing the precise connectivity and chemical environment of each hydrogen and carbon atom. Due to the molecule's symmetry and the presence of stereocenters, the spectrum is predicted to be complex, making 2D NMR techniques essential for unambiguous assignment.

Caption: A typical NMR workflow for complete structure elucidation.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The structure contains several unique proton environments. The bicyclic core introduces rigidity, making many methylene protons diastereotopic (chemically non-equivalent), which will appear as distinct signals, often as complex multiplets.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 3.0 - 3.4m2HH-3a, H-6aBridgehead protons, deshielded by two adjacent nitrogen atoms. Expected to be complex.
~ 2.8 - 3.0m4HH-1, H-3Methylene protons adjacent to the secondary amine nitrogen (N5). Likely diastereotopic and complex.
~ 2.5 - 2.8m4HH-4, H-6Methylene protons adjacent to the tertiary amine nitrogen (N2). Deshielded and likely complex.
~ 2.3 - 2.5t2HN-CH₂ (Propyl)Methylene group on the propyl chain attached to N2. Triplet due to coupling with adjacent CH₂.
~ 1.4 - 1.6sextet2HCH₂ (Propyl)Middle methylene group of the propyl chain.
~ 0.9t3HCH₃ (Propyl)Terminal methyl group of the propyl chain.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Due to symmetry, fewer than 9 carbon signals may be observed. A DEPT-135 experiment would be crucial to distinguish CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

Predicted Shift (ppm)Carbon TypeAssignmentRationale
~ 60 - 65CHC-3a, C-6aBridgehead carbons, deshielded by two nitrogen atoms.
~ 55 - 60CH₂C-4, C-6Carbons adjacent to the tertiary nitrogen (N2).
~ 50 - 55CH₂N-CH₂ (Propyl)Propyl carbon directly attached to nitrogen.
~ 45 - 50CH₂C-1, C-3Carbons adjacent to the secondary amine nitrogen (N5).
~ 20 - 25CH₂CH₂ (Propyl)Middle carbon of the propyl chain.
~ 11 - 13CH₃CH₃ (Propyl)Terminal methyl carbon of the propyl chain.
The Role of 2D NMR for Unambiguous Assignment
  • COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. It would be essential to trace the connectivity within the propyl chain (CH₃ to CH₂ to N-CH₂) and to navigate the complex, overlapping signals of the bicyclic ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with its attached carbon. It is the most powerful tool for definitively assigning the ¹H and ¹³C signals, especially for the complex methylene and bridgehead positions of the core.[10]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected range (e.g., -1 to 10 ppm).

  • ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio. A DEPT-135 experiment should also be run.

  • 2D Acquisition: Run standard COSY and HSQC experiments using the instrument's predefined parameter sets. These experiments provide the crucial connectivity data for a full and validated structural assignment.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and self-validating system for the characterization of this compound. MS confirms the molecular weight and primary fragmentation pathways. IR spectroscopy verifies the tertiary amine functional groups through the absence of N-H stretches. Finally, a combination of 1D and 2D NMR experiments provides an unambiguous map of the complete C-H framework. This predictive guide serves as a robust framework for researchers, ensuring confident and accurate structural elucidation in the absence of pre-existing library data.

References

An In-Depth Technical Guide to 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole Derivatives and Analogs: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of derivatives and analogs of the 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole core. This privileged scaffold has emerged as a significant framework in modern medicinal chemistry, particularly in the development of agents targeting central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further exploration of this promising class of compounds.

The Octahydropyrrolo[3,4-c]pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The octahydropyrrolo[3,4-c]pyrrole core is a bicyclic diamine that presents a rigid, three-dimensional structure. This inherent rigidity is advantageous in drug design as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The pyrrolidine moiety itself is a common feature in many biologically active compounds.[1] The fusion of two such rings in the octahydropyrrolo[3,4-c]pyrrole system creates a versatile scaffold that has been successfully employed as a bioisosteric replacement for other cyclic structures, such as piperazine, in various drug discovery programs.[2]

The introduction of a propyl group at the N-2 position, creating the this compound core, modulates the lipophilicity and steric profile of the molecule. As will be discussed, even seemingly simple alkyl substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

Synthetic Strategies for N-Substituted Octahydropyrrolo[3,4-c]pyrroles

The synthesis of the octahydropyrrolo[3,4-c]pyrrole nucleus and its N-substituted derivatives can be achieved through various synthetic routes. The choice of a particular methodology often depends on the desired substitution pattern and stereochemistry.

A common and effective method for the construction of the core octahydropyrrolo[3,4-c]pyrrole ring system is through a 1,3-dipolar cycloaddition reaction. For instance, the reaction of methyl 2-(diphenylmethyleneamino)acetate with an N-substituted maleimide in a suitable solvent like o-xylene at reflux yields the corresponding octahydropyrrolo[3,4-c]pyrrole derivative.[1]

General Synthetic Workflow

The synthesis of this compound derivatives typically involves a multi-step sequence. A generalized workflow is depicted below:

G A Starting Materials (e.g., N-propylmaleimide, Azomethine Ylide Precursor) B 1,3-Dipolar Cycloaddition A->B Reaction C Formation of Octahydropyrrolo[3,4-c]pyrrole Core B->C Cyclization D Deprotection (if necessary) C->D Chemical Transformation E Functionalization at N-5 D->E Amide coupling, Alkylation, etc. F Final Derivative E->F Purification

References

A Technical Guide to the Hypothesized Mechanism of Action for 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole: A Novel CNS Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The octahydro-pyrrolo[3,4-c]pyrrole scaffold represents a privileged bicyclic amine structure that has garnered significant interest in medicinal chemistry for its utility in developing ligands for central nervous system (CNS) targets.[1] This technical guide presents a scientifically grounded hypothesis for the mechanism of action of a specific, under-researched derivative, 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole. Publicly available data on this exact molecule is scarce; therefore, this document synthesizes information from structurally related compounds to formulate a primary hypothesis centered on its activity as a selective modulator of sigma receptors, a class of proteins implicated in a variety of neurological and psychiatric disorders. We further propose a comprehensive, multi-stage experimental workflow designed to rigorously test this hypothesis, encompassing binding affinity, functional activity, and downstream signaling pathway analysis. This guide is intended to serve as a foundational resource for researchers initiating investigations into this and related compounds.

Introduction: The Therapeutic Potential of the Octahydro-pyrrolo[3,4-c]pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous biologically active natural products and synthetic drugs.[2][3][4] Its fused, saturated bicyclic derivative, octahydro-pyrrolo[3,4-c]pyrrole, provides a rigid, three-dimensional conformation that is advantageous for achieving high-affinity and selective interactions with specific biological targets.[1][5] This scaffold has been successfully employed as an isosteric replacement for piperazine in drug discovery programs, leading to the development of potent modulators for various CNS targets, including metabotropic glutamate receptors and dopamine receptors.[1][6][7]

While various derivatives have been explored, the specific pharmacological profile of this compound has not been extensively characterized in public literature. Based on the established activity of related bicyclic amine structures, we can construct a compelling hypothesis regarding its mechanism of action.

Central Hypothesis: this compound as a Selective Sigma-1 Receptor (S1R) Modulator

We hypothesize that This compound functions as a selective, high-affinity ligand for the Sigma-1 Receptor (S1R), acting as either an agonist or antagonist.

Rationale:

  • Structural Analogy: Bicyclic amine frameworks are established pharmacophores for sigma receptors.[8] Compounds containing polycyclic amine scaffolds have demonstrated significant affinity for sigma receptors and are known to modulate their activity.[9]

  • Physicochemical Properties: The N-propyl substitution on the octahydro-pyrrolo[3,4-c]pyrrole core imparts a degree of lipophilicity and specific steric bulk. These features are critical for interaction with the S1R binding site, which is known to accommodate a hydrophobic region and a basic amine.

  • CNS Target Precedent: Sigma receptors are intracellular chaperones primarily located at the endoplasmic reticulum.[10] They are implicated in a wide range of CNS disorders, including neurodegenerative diseases, pain, and psychiatric conditions, making them a valuable therapeutic target.[11][12] The development of selective S1R modulators is an active area of research.[11]

This hypothesis provides a clear, testable framework for elucidating the biological activity of this novel compound.

Proposed Experimental Validation Workflow

To rigorously test the central hypothesis, a phased experimental approach is proposed. This workflow is designed to first establish target engagement and then to characterize the functional consequences of that engagement.

Workflow Overview Diagram

G cluster_0 Phase 1: Target Binding & Affinity cluster_1 Phase 2: Functional Activity & Selectivity cluster_2 Phase 3: Cellular Mechanism A Primary Screen: Radioligand Binding Assay (S1R) B Secondary Screen: Affinity Constant (Ki) Determination A->B C Functional Assay: Agonist vs. Antagonist Determination B->C D Selectivity Profiling: S2R & Dopamine Receptor Panels C->D E Downstream Signaling Assay: Calcium Mobilization D->E F Cellular Phenotypic Assay: Neurite Outgrowth E->F

Caption: Proposed experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Target Binding and Affinity Determination

Objective: To determine if this compound binds to the Sigma-1 Receptor and to quantify its binding affinity.

Experiment 1: Radioligand Displacement Assay

  • Principle: This competitive binding assay measures the ability of the test compound to displace a known high-affinity radioligand, such as --INVALID-LINK---pentazocine, from the S1R.

  • Protocol:

    • Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing human S1R (e.g., HEK293 or CHO cells).

    • Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of --INVALID-LINK---pentazocine and a range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Control Wells: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known S1R ligand, like haloperidol).

    • Equilibration: Incubate the plates for a sufficient time to reach equilibrium (e.g., 120 minutes at room temperature).

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.

    • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Expected Data Output from Binding Assay

CompoundTargetRadioligandIC₅₀ (nM)Ki (nM)
This compoundHuman S1R--INVALID-LINK---pentazocineExperimentalCalculated
Haloperidol (Control)Human S1R--INVALID-LINK---pentazocine~3-5~2-4
Phase 2: Functional Activity and Selectivity Profiling

Objective: To determine whether the compound acts as an S1R agonist or antagonist and to assess its selectivity over related receptors.

Experiment 2: S1R Functional Assay (Agonist/Antagonist Mode)

  • Principle: S1R activation can modulate intracellular calcium levels. This assay measures changes in calcium flux in response to the test compound, both alone (agonist mode) and in the presence of a known S1R agonist (antagonist mode). Activation of S1R can potentiate calcium release from the endoplasmic reticulum.[9]

  • Protocol:

    • Cell Culture: Use a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) that endogenously expresses S1R.

    • Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Agonist Mode:

      • Add varying concentrations of this compound to the cells.

      • Measure fluorescence changes over time using a plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonist activity.

    • Antagonist Mode:

      • Pre-incubate cells with varying concentrations of this compound.

      • Add a fixed, sub-maximal concentration of a known S1R agonist (e.g., PRE-084).

      • Measure fluorescence changes. A dose-dependent inhibition of the PRE-084-induced calcium signal indicates antagonist activity.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Experiment 3: Selectivity Counter-Screening

  • Principle: To establish selectivity, the compound should be tested in binding assays for other relevant targets, particularly the Sigma-2 Receptor (S2R) and dopamine D2/D3 receptors, which are common targets for similar scaffolds.[6][13]

  • Protocol: Perform radioligand displacement assays as described in Experiment 1, but using membrane preparations and radioligands specific for S2R (e.g., [³H]-DTG in the presence of an S1R masking agent) and Dopamine D2/D3 receptors (e.g., [³H]-Spiperone or [³H]-7-OH-DPAT).

  • Data Analysis: Calculate Ki values for each off-target receptor. Selectivity is determined by the ratio of Ki values (e.g., Ki(S2R) / Ki(S1R)). A ratio >100-fold is typically considered selective.

Phase 3: Elucidation of Cellular Mechanism

Objective: To investigate the downstream cellular effects resulting from S1R modulation by the compound.

Experiment 4: S1R-IP₃R Signaling Pathway Analysis

  • Principle: S1R is known to translocate and interact with the inositol 1,4,5-trisphosphate receptor (IP₃R) at the endoplasmic reticulum, modulating its function.[9] This interaction can be measured using a co-immunoprecipitation (Co-IP) assay.

  • Protocol:

    • Cell Treatment: Treat S1R-expressing cells with the test compound at its EC₅₀ or IC₅₀ concentration. Include vehicle and positive/negative controls.

    • Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

    • Immunoprecipitation: Incubate cell lysates with an antibody specific for S1R that is conjugated to magnetic or agarose beads.

    • Elution: Elute the S1R and any bound proteins from the beads.

    • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against IP₃R.

  • Data Analysis: A change in the amount of co-immunoprecipitated IP₃R in compound-treated cells compared to controls would provide evidence of modulation of the S1R-IP₃R signaling complex.

Signaling Pathway Diagram

G cluster_0 Endoplasmic Reticulum S1R Sigma-1 Receptor (S1R) IP3R IP3 Receptor (IP3R) S1R->IP3R Modulates Ca_Store Ca2+ Store IP3R->Ca_Store Opens Cytosol_Ca Cytosolic Ca2+ (Increase) Ca_Store->Cytosol_Ca Release Test_Compound 2-Propyl-octahydro- pyrrolo[3,4-c]pyrrole Test_Compound->S1R Binds to

References

Methodological & Application

Synthesis of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole, a valuable scaffold in medicinal chemistry. The octahydropyrrolo[3,4-c]pyrrole core, a rigid bicyclic diamine, serves as a key building block for developing ligands with high affinity and selectivity for various biological targets, including nicotinic acetylcholine receptors (nAChRs). This guide details a robust two-part synthetic strategy: first, the construction of the parent octahydropyrrolo[3,4-c]pyrrole scaffold, followed by selective N-alkylation to introduce the propyl moiety. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and explaining the chemical principles behind each step to ensure reproducibility and scalability.

Introduction

The octahydropyrrolo[3,4-c]pyrrole framework is a privileged structure in modern drug discovery due to its conformationally constrained, three-dimensional architecture. This rigidity allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for therapeutic targets. The synthesis of derivatives of this scaffold is of significant interest for the development of novel therapeutics. This protocol outlines a reliable method to synthesize a specific N-alkylated derivative, this compound.

The synthetic approach is bifurcated into two primary stages:

  • Synthesis of the Bicyclic Core: Construction of the octahydropyrrolo[3,4-c]pyrrole scaffold. This is achieved through a multi-step sequence involving a 1,3-dipolar cycloaddition to form a protected precursor, followed by reduction.

  • Selective N-Alkylation: Introduction of the propyl group onto one of the nitrogen atoms of the bicyclic core via reductive amination.

This document provides detailed experimental procedures, rationale for methodological choices, and necessary data for successful synthesis.

Experimental Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

SynthesisWorkflow cluster_stage1 Stage 1: Synthesis of Octahydropyrrolo[3,4-c]pyrrole Core cluster_stage2 Stage 2: N-Propylation Start Starting Materials: Glycine Methyl Ester, Benzaldehyde, N-Benzylmaleimide Cycloaddition 1,3-Dipolar Cycloaddition Start->Cycloaddition Intermediate1 Protected Hexahydropyrrolo [3,4-c]pyrrole-1,3-dione Cycloaddition->Intermediate1 Formation of bicyclic dione Reduction LiAlH4 Reduction Intermediate1->Reduction Reduction of amides Intermediate2 Protected Octahydropyrrolo [3,4-c]pyrrole Reduction->Intermediate2 Deprotection Hydrogenolysis (Debenzylation) Intermediate2->Deprotection Removal of benzyl groups Core Octahydropyrrolo[3,4-c]pyrrole (Bicyclic Core) Deprotection->Core ReductiveAmination Reductive Amination (NaBH(OAc)3) Core->ReductiveAmination Propanal Propanal Propanal->ReductiveAmination FinalProduct 2-Propyl-octahydro-pyrrolo [3,4-c]pyrrole ReductiveAmination->FinalProduct Formation of C-N bond

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core

The synthesis of the core bicyclic structure is a critical first stage. The following protocol is adapted from established methodologies for constructing similar 3,7-diazabicyclo[3.3.0]octane systems, often involving a 1,3-dipolar cycloaddition as the key ring-forming step.[1][2]

Part A: Synthesis of Protected Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione

This step involves the [3+2] cycloaddition of an in-situ generated azomethine ylide with N-benzylmaleimide. The azomethine ylide is formed from the condensation of glycine methyl ester and benzaldehyde.

Materials

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Glycine methyl ester HCl125.551.26 g10.0
Triethylamine101.191.01 g (1.39 mL)10.0
Benzaldehyde106.121.06 g (1.02 mL)10.0
N-Benzylmaleimide187.191.87 g10.0
Toluene-50 mL-

Protocol

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycine methyl ester hydrochloride (1.26 g, 10.0 mmol) and toluene (50 mL).

  • Add triethylamine (1.39 mL, 10.0 mmol) to neutralize the hydrochloride salt, followed by benzaldehyde (1.02 mL, 10.0 mmol).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. The reaction is monitored by the cessation of water formation, indicating the complete formation of the imine.

  • Once imine formation is complete, add N-benzylmaleimide (1.87 g, 10.0 mmol) to the reaction mixture.

  • Continue to heat at reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the protected hexahydropyrrolo[3,4-c]pyrrole-1,3-dione.

Part B: Reduction to Protected Octahydropyrrolo[3,4-c]pyrrole

The dione intermediate is reduced to the corresponding diamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Protected Dione (from Part A)(Varies)1.0 equiv-
Lithium Aluminum Hydride (LiAlH₄)37.954.0 equiv-
Anhydrous Tetrahydrofuran (THF)-Sufficient volume-

Protocol

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (4.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the protected dione (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude protected octahydropyrrolo[3,4-c]pyrrole. This product may be used in the next step without further purification if deemed sufficiently pure.

Part C: Deprotection to Octahydropyrrolo[3,4-c]pyrrole

The benzyl protecting groups are removed by catalytic hydrogenation to yield the free bicyclic diamine.

Materials

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Protected Diamine (from Part B)(Varies)1.0 equiv-
Palladium on Carbon (10% Pd/C)-10-20 mol %-
Methanol or Ethanol-Sufficient volume-
Hydrogen Gas (H₂)-Balloon or H₂ atmosphere-

Protocol

  • Dissolve the protected diamine (1.0 equivalent) in methanol or ethanol in a suitable hydrogenation flask.

  • Carefully add 10% Palladium on Carbon (10-20 mol %).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the catalyst through a pad of Celite. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the octahydropyrrolo[3,4-c]pyrrole core.

Stage 2: Selective N-Propylation via Reductive Amination

Reductive amination is a highly effective method for the selective N-alkylation of amines.[3][4] This protocol uses propanal and a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to install the propyl group.

Materials

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Octahydropyrrolo[3,4-c]pyrrole112.171.12 g10.0
Propanal58.080.64 g (0.80 mL)11.0
Sodium Triacetoxyborohydride211.943.18 g15.0
Dichloromethane (DCM)-50 mL-
Acetic Acid (optional)60.051-2 drops-

Protocol

  • In a 100 mL round-bottom flask, dissolve octahydropyrrolo[3,4-c]pyrrole (1.12 g, 10.0 mmol) in dichloromethane (50 mL).

  • Add propanal (0.80 mL, 11.0 mmol). If desired, add 1-2 drops of glacial acetic acid as a catalyst to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10-15 minutes. The reaction is mildly exothermic.

  • Continue stirring at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Conclusion

This application note provides a detailed and reliable two-stage protocol for the synthesis of this compound. By following these procedures, researchers can effectively produce this valuable chemical scaffold for use in various drug discovery and development programs. The methodologies described herein are based on well-established chemical transformations and are designed to be both reproducible and scalable.

References

Application Note: A Comprehensive Guide to the Purification of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole is a bicyclic diamine featuring a rigid, conformationally restricted scaffold. Such structures are of significant interest in medicinal chemistry and materials science, serving as versatile building blocks for novel therapeutic agents and functional materials.[1] The pyrrolopyridine scaffold, a related structure, is found in numerous biologically active compounds, highlighting the pharmaceutical potential of this heterocyclic family.[1] The purity of such scaffolds is paramount, as even minor impurities can drastically alter the outcome of subsequent synthetic steps, biological assays, or material properties.

This guide provides a detailed examination of the purification strategies for this compound. It moves beyond simple procedural lists to explain the underlying chemical principles that govern the choice of technique. We will explore purification by vacuum distillation, flash column chromatography, and salt formation/crystallization, offering detailed, step-by-step protocols for each.

Physicochemical Properties & Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.

Physicochemical Data:

PropertyValue / DescriptionSource / Rationale
CAS Number 954241-17-9[2]
Molecular Formula C₉H₁₈N₂[2]
Molecular Weight 154.26 g/mol [2]
Appearance Colorless to pale yellow liquid; darkens on exposure to air.Typical for aliphatic amines.[3]
LogP 0.259[2]
Basicity (pKa) Estimated pKa1 ~10-11, pKa2 ~7-8Estimated based on typical values for secondary and tertiary aliphatic amines.[4]
Boiling Point High boiling point, >200 °C at atmospheric pressure.Estimated based on structure and MW. Requires vacuum for distillation.[5]

Common Impurity Profile:

The purification strategy must account for impurities stemming from the synthesis, which typically involves the formation of the octahydropyrrolo[3,4-c]pyrrole core followed by N-alkylation.

  • Unreacted Starting Materials: Residual octahydropyrrolo[3,4-c]pyrrole (the un-alkylated parent amine).

  • Reagents from Alkylation: Unreacted 1-halopropane or other propylating agents.

  • Over-Alkylation Products: Formation of a quaternary ammonium salt by alkylation of both nitrogen atoms.

  • Solvent Residue: Residual reaction solvents (e.g., Toluene, Acetonitrile, Dichloromethane).

  • Degradation Products: Oxidized species resulting from exposure to air, or decomposition products from excessive heat during synthesis or workup.[5]

Purification Strategy: A Decision-Making Workflow

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The following workflow provides a logical path for selecting the most appropriate technique.

Purification_Workflow start Crude this compound decision1 Major Impurities? start->decision1 decision2 Scale > 5g? decision1->decision2 Non-volatile (polymers, salts) proc_chrom Flash Column Chromatography decision1->proc_chrom Polar or structurally similar impurities decision3 Close-boiling or Isomeric Impurities? decision2->decision3 No proc_distill Vacuum Distillation decision2->proc_distill Yes decision3->proc_chrom Yes proc_crystallize Salt Crystallization decision3->proc_crystallize No, non-basic impurities end_product Pure Product (Verify by NMR, GC/MS, HPLC) proc_distill->end_product proc_chrom->end_product proc_crystallize->end_product

Caption: Decision workflow for selecting a purification method.

Detailed Purification Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: Vacuum Distillation

Principle: This method is ideal for large-scale purification (>5 g) where the primary impurities are non-volatile (e.g., inorganic salts, polymeric residues) or have significantly different boiling points. Distillation under reduced pressure lowers the boiling point of the compound, preventing thermal degradation that can occur at atmospheric pressure.[6][7]

Materials:

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump with a cold trap (e.g., dry ice/acetone)

  • Stir bar

  • Grease for glass joints

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is inspected for cracks.[8] Lightly grease all ground-glass joints to ensure a good seal. Place a stir bar in the distillation flask.

  • Sample Loading: Charge the crude this compound into the distillation flask (do not fill more than two-thirds full).

  • System Evacuation: Connect the apparatus to the vacuum line with a cold trap in between.[9] Turn on the vacuum pump and allow the pressure to stabilize. A slow bubbling from the stir bar should cease as volatile solvents are removed.

  • Heating and Distillation: Once a stable vacuum is achieved, begin stirring and gradually heat the distillation flask using the heating mantle.

  • Fraction Collection: The product will begin to distill and condense. Collect any initial low-boiling fractions (forerun) in a separate receiving flask. Once the temperature stabilizes and a clear, colorless liquid is distilling, switch to a clean receiving flask to collect the main product fraction.

  • Shutdown: After the main fraction is collected, stop the heating and allow the apparatus to cool to room temperature before slowly re-introducing inert gas to release the vacuum.[8] Releasing the vacuum on a hot apparatus can cause oxidation of the residue.

  • Quality Control: Analyze the collected fractions by GC or ¹H NMR to confirm purity.

Protocol 3.2: Flash Column Chromatography

Principle: Chromatography is the method of choice for removing impurities that are structurally similar to the product, such as isomers or unreacted starting amine.[10] Because amines are basic, they can interact strongly with the acidic silanol groups of standard silica gel, leading to peak tailing and poor separation. This is mitigated by adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[11][12]

Materials:

  • Glass chromatography column

  • Silica gel (40-63 µm particle size)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Compressed air or nitrogen source

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Eluent Preparation: Prepare the mobile phase. A common starting point for basic amines is a gradient of 0-10% Methanol in Dichloromethane, with 0.5-1% Triethylamine added to the entire mixture.[12]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% DCM with 1% TEA). Ensure the silica bed is compact and level.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase, starting with low polarity (e.g., 1% MeOH/98% DCM/1% TEA). Apply gentle pressure with compressed air to achieve a flow rate of approximately 2 inches/minute.[13]

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of Methanol. This will help elute the more polar product after less polar impurities have passed through.

  • Fraction Collection: Collect fractions continuously and monitor the separation using TLC. Visualize spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent and TEA under reduced pressure using a rotary evaporator.

  • Quality Control: Confirm the purity and identity of the product using ¹H NMR and Mass Spectrometry.

Protocol 3.3: Purification via Salt Formation and Crystallization

Principle: This classic technique leverages the basicity of the diamine. The crude amine is reacted with an acid to form a salt, which is often a crystalline solid.[14] Non-basic impurities remain in the solution. The purified salt is then isolated by filtration, and the pure free-base amine is regenerated by treatment with a base.[15][16]

Materials:

  • Errlenmeyer flasks

  • Solvents: Diethyl ether, Ethanol, Ethyl acetate

  • Hydrochloric acid solution (e.g., 2 M HCl in diethyl ether)

  • Sodium hydroxide solution (e.g., 2 M aqueous NaOH)

  • Büchner funnel and filter paper

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude amine in a suitable organic solvent in which the corresponding salt has low solubility. Ethyl acetate or diethyl ether are good starting points.[14]

  • Salt Formation: While stirring, slowly add a solution of an acid (e.g., 2 M HCl in diethyl ether) dropwise. The diamine hydrochloride salt should precipitate as a solid. Monitor the pH with moist litmus paper to ensure slight acidity.

  • Crystallization: Cool the mixture in an ice bath to maximize the precipitation of the salt.

  • Isolation of Salt: Collect the solid salt by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Regeneration of Free Base: Transfer the purified salt to a separatory funnel. Add water to dissolve the salt, then add an aqueous base (e.g., 2 M NaOH) until the solution is strongly basic (pH > 12).

  • Extraction: Extract the liberated free-base amine into an organic solvent like dichloromethane or ethyl acetate (perform 3 extractions).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the pure this compound.

  • Quality Control: Assess purity by NMR and GC/MS. If a crystalline salt was obtained, a sharp melting point is a good indicator of high purity.

Summary of Techniques

TechniqueBest Suited ForKey AdvantagesKey Limitations
Vacuum Distillation Large scale (>5 g); removal of non-volatile or very low-boiling impurities.High throughput; excellent for removing non-volatile contaminants; cost-effective at scale.Not effective for separating compounds with close boiling points; risk of thermal decomposition.[5]
Flash Chromatography Small to medium scale (mg to ~5 g); separation of structurally similar impurities (e.g., isomers).High resolution; versatile for a wide range of impurities.Requires significant solvent and stationary phase; can be time-consuming; may have yield losses on the column.[10]
Salt Crystallization Small to large scale; removal of non-basic impurities.Can yield very high purity material; cost-effective; scalable.Only removes non-basic impurities; requires an additional regeneration step; finding a suitable crystallization solvent can be trial-and-error.[17]

References

The 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole Scaffold: A Privileged Motif for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Constrained Bicyclic Diamines

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique three-dimensional architecture for potent and selective ligand design is perpetual. The octahydropyrrolo[3,4-c]pyrrole core, a bicyclic diamine, has emerged as a privileged scaffold, particularly as a rigid isostere of piperazine. Its constrained conformation reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity. This guide focuses on the 2-propyl derivative of this scaffold, exploring its synthesis, potential applications, and the experimental protocols necessary for its evaluation as a cornerstone for the development of novel therapeutics, with a particular emphasis on Central Nervous System (CNS) disorders.

The introduction of an N-propyl group to the octahydropyrrolo[3,4-c]pyrrole core can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, and modulate its interaction with biological targets. This document provides a comprehensive overview for researchers, scientists, and drug development professionals on leveraging the 2-propyl-octahydro-pyrrolo[3,4-c]pyrrole scaffold in medicinal chemistry programs.

Synthetic Pathways: From Core Synthesis to N-Alkylation

The synthesis of this compound is a multi-step process that begins with the construction of the core bicyclic system, followed by the introduction of the propyl group.

Protocol 1: Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core via 1,3-Dipolar Cycloaddition

This protocol is adapted from the literature and provides a reliable method for the synthesis of the parent scaffold.[1]

Reaction Scheme:

Synthesis of Octahydropyrrolo[3,4-c]pyrrole Core start Methyl 2-(diphenylmethyleneamino)acetate + N-substituted maleimide step1 1,3-Dipolar Cycloaddition (o-xylene, reflux) start->step1 product1 Cycloadduct step1->product1 step2 Hydrolysis and Decarboxylation product1->step2 product2 Octahydropyrrolo[3,4-c]pyrrole core step2->product2 N-Propylation of Octahydropyrrolo[3,4-c]pyrrole start Octahydropyrrolo[3,4-c]pyrrole + 1-bromopropane step1 N-Alkylation (K2CO3, DMF) start->step1 product This compound step1->product Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare cell membranes expressing mGluR1 incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_ligands Prepare radioligand and test compound solutions prep_ligands->incubation separation Separate bound from free radioligand via filtration incubation->separation quantification Quantify radioactivity on filters separation->quantification analysis Calculate Ki value quantification->analysis Calcium Mobilization Assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis prep_cells Plate cells expressing mGluR1 and a promiscuous G-protein prep_dye Load cells with a calcium-sensitive fluorescent dye prep_cells->prep_dye add_compound Add test compound (potential NAM) prep_dye->add_compound add_agonist Add mGluR1 agonist (e.g., Glutamate) add_compound->add_agonist detection Measure fluorescence changes using a plate reader add_agonist->detection analysis Calculate IC50 value detection->analysis

References

Application Note: The Chiral Octahydropyrrolo[3,4-c]pyrrole Scaffold in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and materials science. Chiral ligands and auxiliaries that can effectively induce enantioselectivity are of paramount importance. The octahydropyrrolo[3,4-c]pyrrole, also known as 3,7-diazabicyclo[3.3.0]octane, represents a class of rigid, bicyclic diamine scaffolds. Its C₂-symmetric core provides a structurally well-defined and sterically constrained environment, making it an attractive candidate for development as a chiral ligand in asymmetric catalysis.

While specific literature on the application of "2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole" in asymmetric synthesis is not extensively documented, this guide serves as a comprehensive technical resource on the synthesis and potential utility of its underlying chiral scaffold. We will provide field-proven insights into the synthesis of the core enantiopure diamine and present a detailed, representative protocol for its application as a chiral ligand in a fundamental asymmetric transformation, thereby enabling researchers to explore its potential in their own work.

The Scientific Rationale: Why the Octahydropyrrolo[3,4-c]pyrrole Scaffold?

The efficacy of a chiral ligand in asymmetric catalysis is deeply rooted in its three-dimensional structure. The octahydropyrrolo[3,4-c]pyrrole scaffold possesses several key features that make it a compelling platform for inducing stereoselectivity:

  • Rigid Bicyclic Core: Unlike flexible acyclic diamines, the fused five-membered rings of this scaffold dramatically reduce conformational freedom. This rigidity ensures that the chiral information of the ligand is transmitted to the catalytic center in a well-defined and predictable manner, which is crucial for achieving high levels of enantioselectivity.

  • C₂-Symmetry: Many of the most successful chiral ligands are C₂-symmetric. This symmetry simplifies the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher and more predictable enantiomeric excess (e.e.).

  • Tunable N-Substituents: The two secondary amine functionalities provide handles for synthetic modification. By attaching sterically demanding or electronically distinct groups (such as the propyl group in the topic compound), one can fine-tune the ligand's properties to optimize its performance for a specific reaction, influencing both reactivity and selectivity.

These inherent structural advantages position the chiral octahydropyrrolo[3,4-c]pyrrole framework as a valuable, yet underexplored, tool for the synthetic chemist.

Synthesis of the Chiral Scaffold and N-Alkylation

The creation of an enantiomerically pure ligand is the essential first step. A robust method to access the chiral octahydropyrrolo[3,4-c]pyrrole core is through asymmetric 1,3-dipolar cycloaddition, a powerful C-C and C-N bond-forming reaction. The protocol below outlines a representative synthesis based on established methodologies.[1]

Protocol 2.1: Enantioselective Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core

This protocol describes the desymmetrization of an N-arylmaleimide using an asymmetric 1,3-dipolar cycloaddition reaction.[1]

Materials:

  • N-Phenylmaleimide

  • N-2,2,2-Trifluoroethylisatin ketimine (as the azomethine ylide precursor)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral Ferrocenyl P,N-Ligand (e.g., a Josiphos-type ligand)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate, Hexanes for chromatography

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add Cu(OTf)₂ (5 mol%) and the chiral ferrocenyl P,N-ligand (5.5 mol%). Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

  • Reaction Setup: In a separate flask, dissolve N-phenylmaleimide (1.0 eq) and the isatin ketimine precursor (1.2 eq) in anhydrous DCM.

  • Initiation of Cycloaddition: Transfer the substrate solution to the flask containing the activated catalyst via cannula. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the N-phenylmaleimide is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the enantioenriched trifluoromethyl-containing octahydropyrrolo[3,4-c]pyrrole product. Subsequent chemical steps (not detailed here) would be required to cleave the auxiliary groups and reveal the parent diamine scaffold.

Scientist's Note (Causality): The choice of a chiral ferrocenyl P,N-ligand is critical. The "P" (phosphine) and "N" (nitrogen) atoms coordinate to the copper center, creating a defined chiral pocket. The azomethine ylide, generated in situ from the ketimine, coordinates to this chiral copper complex. The N-phenylmaleimide then approaches this complex, and the ligand's steric and electronic properties dictate the facial selectivity of the cycloaddition, leading to the formation of one enantiomer of the product in excess.

Diagram: Synthetic Workflow for the Chiral Core

G cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Cycloaddition Cu Cu(OTf)₂ Catalyst Chiral Cu(II) Complex Cu->Catalyst Ligand Chiral P,N-Ligand Ligand->Catalyst Maleimide N-Phenylmaleimide Ylide Azomethine Ylide Catalyst->Ylide Product Enantioenriched Octahydropyrrolo[3,4-c]pyrrole Maleimide->Product Ylide_Precursor Isatin Ketimine Ylide_Precursor->Ylide in situ Ylide->Product

Caption: Workflow for chiral scaffold synthesis.

Protocol 2.2: N-Alkylation to "this compound" (Representative)

Once the enantiopure parent diamine is obtained, N-alkylation can be achieved through standard reductive amination or direct alkylation.

Materials:

  • Chiral octahydropyrrolo[3,4-c]pyrrole dihydrochloride

  • Propionaldehyde (Propanal)

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Amine Liberation: Suspend the chiral diamine dihydrochloride (1.0 eq) in anhydrous DCE. Add triethylamine (2.2 eq) to neutralize the salt and stir for 15 minutes.

  • Imine Formation: Add propionaldehyde (1.1 eq) to the mixture. The reaction is typically rapid.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution.

  • Reaction: Stir the reaction at room temperature overnight.

  • Quenching & Work-up: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify via column chromatography to yield the target mono-N-propylated diamine.

Application in Asymmetric Catalysis: A Representative Protocol

With the chiral ligand in hand, it can be deployed in a catalytic asymmetric reaction. We present here a representative protocol for the asymmetric reduction of a prochiral ketone, a fundamental transformation in organic synthesis.

Protocol 3.1: Asymmetric Reduction of Acetophenone

This protocol describes the in situ formation of a chiral catalyst from the N-propylated diamine and its use in the borane-mediated reduction of acetophenone to 1-phenylethanol.

Materials:

  • (Chiral)-2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole (the "Ligand")

  • Borane dimethyl sulfide complex (BMS, ~2.0 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Catalyst Formation: In a flame-dried, three-neck flask under Argon, dissolve the Ligand (10 mol%) in anhydrous THF. Cool the solution to 0 °C.

  • Activator Addition: Slowly add BMS solution (10 mol%) to the ligand solution. Stir at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Substrate Addition: Add a solution of acetophenone (1.0 eq) in anhydrous THF to the catalyst mixture via syringe pump over 1 hour. Maintain the temperature at 0 °C.

  • Reductant Addition: Concurrently with the substrate, add the remaining BMS solution (1.1 eq) via a separate syringe pump over 1 hour.

  • Reaction: After the additions are complete, allow the reaction to stir at 0 °C for an additional 4-6 hours, monitoring by TLC.

  • Quenching: Slowly and carefully quench the reaction at 0 °C by the dropwise addition of methanol until gas evolution ceases.

  • Work-up: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Analysis: Purify the crude product (1-phenylethanol) by column chromatography. Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.

Mechanistic Insights: The Origin of Stereoselectivity

The success of the asymmetric reduction hinges on the formation of a chiral oxazaborolidine-type catalyst in situ.

  • Catalyst Formation: The N-propylated diamine reacts with borane (from BMS) to form a bicyclic complex. The lone pairs on the nitrogen atoms coordinate to the Lewis acidic boron center.

  • Substrate Coordination: The ketone (acetophenone) coordinates to the boron atom of the catalyst. Due to the steric environment created by the rigid, C₂-symmetric pyrrolopyrrole backbone and the N-propyl group, the ketone is compelled to coordinate in a specific orientation. The larger phenyl group will preferentially orient away from the sterically demanding part of the ligand.

  • Hydride Delivery: A molecule of borane (from BMS) acts as the hydride source. It delivers a hydride (H⁻) to the carbonyl carbon of the coordinated ketone. The facial selectivity of this delivery is dictated by the chiral catalyst, which shields one face of the ketone more effectively than the other.

  • Product Release & Catalyst Turnover: After hydride transfer, the resulting boron alkoxide is released, and the chiral catalyst is regenerated to enter another catalytic cycle.

Diagram: Proposed Catalytic Cycledot

G Catalyst Chiral Diamine-Borane Complex (Active Catalyst) Coord_Complex Coordinated Complex (Ketone + Catalyst) Catalyst->Coord_Complex Coordination Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->Coord_Complex BMS BH₃ Source (BMS) Transition_State Diastereomeric Transition State (Hydride Transfer) BMS->Transition_State Hydride Delivery Coord_Complex->Transition_State Product_Complex Product-Boron Alkoxide Complex Transition_State->Product_Complex Stereoselective Reduction Product_Complex->Catalyst Regeneration Product Chiral Alcohol Product_Complex->Product Release

References

Application Notes and Protocols for 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Octahydropyrrolo[3,4-c]pyrrole Scaffold in CNS Disorders

The global burden of neurological disorders necessitates the urgent development of novel therapeutic agents. The octahydropyrrolo[3,4-c]pyrrole scaffold has emerged as a promising chemotype for the design of small molecules that can modulate central nervous system (CNS) targets.[1] This bicyclic structure serves as a versatile backbone for creating compounds with the potential to treat a range of conditions, including neurodegenerative diseases, neuropathic pain, and psychiatric disorders. Its utility has been demonstrated in the development of negative allosteric modulators of the metabotropic glutamate receptor 1 (mGlu1), highlighting its potential to produce drug-like candidates for CNS applications.[1][2]

While direct research on 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole is emerging, its structural analogs have shown significant activity at key neurological targets. Notably, derivatives of the related hexahydropyrrolo[3,4-c]pyrrole core have been identified as potent ligands for the sigma-2 (σ2) receptor, a protein implicated in Alzheimer's disease, schizophrenia, and neuropathic pain.[3] The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a key area of investigation for therapeutic intervention in these conditions.[3] Furthermore, broader families of pyrrole-containing compounds have demonstrated significant neuroprotective and antioxidant properties in various in-vitro models of neurotoxicity.[4][5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound and related compounds in the context of neurological disorder research. The protocols outlined below are designed to be adaptable for the screening and characterization of novel compounds based on this promising scaffold.

I. Scientific Background and Rationale

The therapeutic potential of the octahydropyrrolo[3,4-c]pyrrole scaffold lies in its ability to be chemically modified to achieve high affinity and selectivity for various CNS targets. The core structure provides a rigid framework that can be functionalized to optimize binding to specific receptors, ion channels, and enzymes.

Key Potential Mechanisms of Action:
  • Sigma-2 (σ2) Receptor Modulation: The sigma-2 receptor is a compelling target for neurological disorders. Its modulation has been linked to neuroprotective effects and cognitive enhancement.[3] Ligands based on the related hexahydropyrrolo[3,4-c]pyrrole scaffold have demonstrated high affinity for this receptor, suggesting that this compound may also interact with this target.[3]

  • Metabotropic Glutamate Receptor (mGluR) Modulation: The octahydropyrrolo[3,4-c]pyrrole core has been successfully employed to develop negative allosteric modulators of mGlu1.[1][2] This demonstrates the scaffold's suitability for targeting G protein-coupled receptors (GPCRs) involved in excitatory neurotransmission, which is often dysregulated in neurological disorders.

  • Neuroprotection and Antioxidant Effects: Pyrrole-containing compounds have shown the ability to mitigate oxidative stress and protect neurons from toxic insults in preclinical models.[4][5] This is a critical aspect of treating neurodegenerative diseases where oxidative damage is a key pathological feature.

II. Experimental Protocols

The following protocols provide a framework for the initial characterization and validation of this compound as a potential therapeutic agent for neurological disorders.

Protocol 1: In-Vitro Target Engagement - Sigma-2 Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the human sigma-2 receptor.

Materials:

  • Human sigma-2 receptor (TMEM97) expressing cell line (e.g., HEK293) membranes

  • Radioligand: [³H]DTG (1,3-di-o-tolylguanidine)

  • Non-specific binding control: Haloperidol

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Test compound: this compound

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]DTG, and varying concentrations of the test compound or control (haloperidol for non-specific binding, buffer for total binding).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki (inhibition constant) of the test compound by non-linear regression analysis of the competition binding data.

Data Presentation:

CompoundKi (nM) for σ2 Receptor
This compoundExperimental Value
Reference Compound (e.g., Haloperidol)Known Value
Protocol 2: In-Vitro Functional Assay - Neuroprotection in a Cellular Model of Oxidative Stress

This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin

  • Test compound: this compound

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach a desired confluency.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Add the neurotoxin (e.g., H₂O₂) to the cell culture medium and incubate for a duration known to induce significant cell death (e.g., 24 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells.

  • Data Analysis: Calculate the EC₅₀ (half-maximal effective concentration) for the neuroprotective effect of the test compound.

Data Presentation:

Treatment GroupCell Viability (%)
Vehicle Control100
Neurotoxin AloneExperimental Value
Neurotoxin + this compound (Concentration 1)Experimental Value
Neurotoxin + this compound (Concentration 2)Experimental Value

III. Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: In-Vitro Screening Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Compound Synthesis (this compound) B Sigma-2 Receptor Binding Assay A->B C mGluR Functional Screen A->C D Neuroprotection Assay (Oxidative Stress Model) B->D C->D F In-vivo Proof of Concept (Animal Model of Neurological Disorder) D->F E In-vitro ADME (e.g., Microsomal Stability) E->F

Caption: In-vitro screening cascade for novel neurological drug candidates.

Potential Signaling Pathway: Sigma-2 Receptor-Mediated Neuroprotection

G cluster_0 Cellular Stress cluster_1 Therapeutic Intervention cluster_2 Downstream Effects A Oxidative Stress (e.g., H₂O₂) B Endoplasmic Reticulum (ER) Stress A->B G Neuroprotection B->G Induces Apoptosis C This compound D Sigma-2 Receptor (TMEM97) C->D Binds to E Modulation of Calcium Homeostasis D->E Modulates F Activation of Pro-survival Pathways (e.g., Nrf2) D->F Activates E->G F->G

Caption: Putative sigma-2 receptor-mediated neuroprotective pathway.

IV. Conclusion and Future Directions

The octahydropyrrolo[3,4-c]pyrrole scaffold represents a valuable starting point for the development of novel therapeutics for a variety of neurological disorders. While further investigation into the specific properties of this compound is warranted, the existing literature on related compounds provides a strong rationale for its evaluation as a modulator of CNS targets such as the sigma-2 receptor. The protocols provided herein offer a robust framework for initiating these critical studies. Future work should focus on in-vivo efficacy studies in relevant animal models of neurological disease to fully elucidate the therapeutic potential of this promising compound class.

V. References

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from --INVALID-LINK--

  • Fluorochem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Nikolova, I., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. International Journal of Molecular Sciences, 26(9), 3957.

  • Nikolova, I., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed. Retrieved from --INVALID-LINK--

  • Lindsley, C. W., et al. (2013). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. Bioorganic & Medicinal Chemistry Letters, 23(18), 5129-5133.

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 2-Benzyl-octahydro-pyrrolo [3,4-c] pyrrole. Retrieved from --INVALID-LINK--

  • Ciba-Geigy Corporation. (1997). U.S. Patent No. 5,616,725. Washington, DC: U.S. Patent and Trademark Office.

  • Lindsley, C. W., et al. (2013). Octahydropyrrolo[3,4-c]pyrrole Negative Allosteric Modulators of mGlu1. PubMed. Retrieved from --INVALID-LINK--

  • Al-Ghanim, K. A., et al. (2022). Discovery of novel, selective, functionalized 5-(2-(5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethyl)-γ-butyrolactone sigma-2 ligands. Medicinal Chemistry Research, 31, 1209–1223.

  • Wiatrak, B., et al. (2021). Effect of pyrrolo[3,4-d]pyridazinone derivatives in neuroinflammation induced by preincubation with lipopolysaccharide or coculturing with microglia-like cells. Biomedicine & Pharmacotherapy, 141, 111878.

  • Wikipedia. (n.d.). Pyrrole. Retrieved from --INVALID-LINK--

  • Nikolova, I., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. ResearchGate. Retrieved from --INVALID-LINK--

  • Occelli, E., et al. (1984). [Substances with central nervous system activity. Derivatives of octahydro-1,4-dihydroxypyrrolo(1,2-a)pyrazine-6-carboxylic acids]. Il Farmaco; edizione scientifica, 39(8), 718-738.

  • Wang, L., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(11), 5898.

  • Hayashi, T., & Su, T. P. (2005). The sigma receptor: evolution of the concept in neuropsychopharmacology. Current pharmaceutical design, 11(7), 865-874.

  • Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC advances, 5(20), 15233-15266.

  • Ataman Kimya. (n.d.). PYRROLE. Retrieved from --INVALID-LINK--

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Retrieved from --INVALID-LINK--

References

Application Note & Protocols: Profiling the Bioactivity of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the Pyrrolo[3,4-c]pyrrole Scaffold

The pyrrole heterocyclic structure is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic therapeutic agents.[1][2] Derivatives of the fused pyrrolo[3,4-c]pyrrole ring system, in particular, have demonstrated a remarkable breadth of pharmacological activities, including analgesic, anti-inflammatory, and sedative properties.[3][4][5] The structural isomer, pyrrolo[3,4-c]pyridine, has also been explored for a wide array of therapeutic applications, showing potential in treating diseases of the nervous and immune systems, as well as antiviral and antitumor activities.[6][7]

This application note focuses on a specific derivative, 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole . While the specific biological activity of this compound is not yet widely characterized, its core scaffold provides critical clues for investigation. Notably, the octahydropyrrolo[3,4-c]pyrrole framework has been successfully employed as an isosteric replacement for piperazine in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGlu1), a Class C G protein-coupled receptor (GPCR).[8]

This precedent strongly suggests that a primary avenue for investigation should be the compound's potential effects on GPCR signaling. Furthermore, the known analgesic and anti-inflammatory activities of related compounds point towards potential interactions with other key cellular targets, such as ion channels and inflammatory enzymes.[3][4]

Therefore, this document outlines a strategic, tiered approach for characterizing the bioactivity of this compound. We will detail robust, cell-based assay protocols designed to first screen for broad GPCR activity, followed by secondary assays for ion channel modulation and enzyme inhibition. The methodologies are designed to be self-validating, providing a clear and logical path from initial hit identification to more detailed mechanistic studies.

Strategic Workflow for Compound Characterization

A logical screening cascade is essential for efficiently characterizing a novel compound. Our proposed workflow begins with a broad primary screen to identify the most likely target class, followed by more specific secondary and tertiary assays to refine the mechanism of action.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action & Selectivity GPCR_Screen GPCR Activity Screen (Calcium Flux or cAMP Assay) Ion_Channel Ion Channel Modulation (Membrane Potential Assay) GPCR_Screen->Ion_Channel If GPCR activity is negative or further profiling is desired MoA Dose-Response & Target Deconvolution GPCR_Screen->MoA If GPCR activity is positive Enzyme_Assay Enzyme Inhibition (e.g., COX-2 Reporter Assay) Ion_Channel->Enzyme_Assay If negative hit Ion_Channel->MoA If positive hit Enzyme_Assay->MoA If positive hit Compound Test Compound: This compound Compound->GPCR_Screen G Ligand Compound GPCR Gq-Coupled GPCR Ligand->GPCR Binds Gq Gαq/βγ GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ ER->Ca Releases Response Cellular Response (Fluorescence) Ca->Response Detected

References

Application Notes & Protocols: Preclinical Efficacy Testing of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole (POPP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for designing and executing preclinical studies to evaluate the therapeutic efficacy of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole (POPP), a novel synthetic compound. The chemical scaffold, a bicyclic amine, suggests potential interaction with targets within the central nervous system (CNS). For the purpose of this guide, we will proceed under the hypothesis that POPP acts as a potent and selective Sigma-1 Receptor (S1R) agonist . The S1R is a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface and is implicated in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity. Activation of S1R has shown therapeutic promise in various models of neurological disorders. This guide will detail the selection of appropriate animal models, provide step-by-step experimental protocols, and explain the scientific rationale behind these choices to ensure robust and reproducible outcomes.

| Scientific Rationale: Targeting the Sigma-1 Receptor

The Sigma-1 Receptor (S1R) is not a classical signal-transducing receptor but a ligand-operated molecular chaperone. Upon activation by an agonist like our hypothetical compound POPP, S1R is believed to dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to other client proteins. This action modulates a variety of downstream cellular functions, including ion channel activity, mitochondrial function, and neurotrophic factor signaling. This mechanism is a key rationale for its therapeutic potential in diseases characterized by cellular stress and neurodegeneration.

Below is a diagram illustrating the hypothesized mechanism of action for POPP.

MOA_Pathway cluster_ER Endoplasmic Reticulum cluster_Targets Downstream Client Proteins cluster_Outcomes Cellular Outcomes BiP BiP S1R_active S1R (Active) BiP->S1R_active Dissociation S1R_inactive S1R (Inactive) S1R_inactive->BiP Bound State (Resting) POPP POPP (S1R Agonist) POPP->S1R_inactive Binding & Activation IonChannels Ion Channels (e.g., SK, NMDA) Outcome1 Reduced Oxidative Stress Outcome2 Enhanced Neuronal Survival Outcome3 Improved Synaptic Plasticity Mitochondria Mitochondrial Proteins (e.g., VDAC2) Kinases Kinases (e.g., TrkB) S1R_active->IonChannels Modulation S1R_active->Mitochondria Stabilization S1R_active->Kinases Potentiation

Caption: Hypothesized mechanism of POPP as a Sigma-1 Receptor (S1R) agonist.

| Animal Model Selection

The choice of an animal model is contingent on the specific therapeutic indication being investigated. Based on the neuroprotective and neurorestorative potential of S1R agonists, we propose three distinct, well-validated models covering neurodegeneration, acute ischemic injury, and neuropathic pain.

Model_Selection Therapeutic_Area Select Therapeutic Area Neurodegeneration Chronic Neurodegeneration (e.g., Alzheimer's Disease) Therapeutic_Area->Neurodegeneration Acute_Injury Acute Neuronal Injury (e.g., Ischemic Stroke) Therapeutic_Area->Acute_Injury Neuropathic_Pain Chronic Neuropathic Pain Therapeutic_Area->Neuropathic_Pain Model_AD 5XFAD Transgenic Mouse Neurodegeneration->Model_AD Rationale: Models amyloid pathology and cognitive decline. Model_Stroke Middle Cerebral Artery Occlusion (MCAO) Rat or Mouse Acute_Injury->Model_Stroke Rationale: Mimics focal cerebral ischemia-reperfusion injury. Model_Pain Chronic Constriction Injury (CCI) Rat Neuropathic_Pain->Model_Pain Rationale: Induces persistent peripheral nerve injury.

Caption: Decision tree for selecting an appropriate animal model.

| Protocol: Ischemic Stroke - Middle Cerebral Artery Occlusion (MCAO)

This model is the gold standard for preclinical stroke research, mimicking the pathophysiology of human ischemic stroke. The goal is to assess the neuroprotective capacity of POPP when administered either before (prophylactic) or after (therapeutic) the ischemic event.

Experimental Design & Dosing
ParameterSpecificationRationale
Animal Model Male Wistar Rats (280-320g)Widely used strain with consistent vascular anatomy. Males are often used to avoid hormonal cycle variability.
Model Induction Transient MCAO (tMCAO) via intraluminal filamentReversible occlusion allows for studying ischemia-reperfusion injury, which is clinically highly relevant.
Occlusion Time 90 minutesBalances significant infarct volume with acceptable animal survival rates.
Test Compound POPP (dissolved in 5% DMSO, 95% Saline)Vehicle should be tested to be inert. DMSO aids solubility of hydrophobic compounds.
Dosing Regimen 1, 5, 10 mg/kg (Intraperitoneal, i.p.)Dose-ranging is critical to identify a therapeutic window. I.p. route ensures rapid systemic availability.
Treatment Groups 1. Sham + Vehicle2. MCAO + Vehicle3. MCAO + POPP (1 mg/kg)4. MCAO + POPP (5 mg/kg)5. MCAO + POPP (10 mg/kg)Sham group controls for surgical stress. Vehicle group controls for drug carrier effects.
Administration 30 minutes post-reperfusionThis therapeutic window mimics a clinically relevant scenario for stroke intervention.
Step-by-Step MCAO Surgical Protocol

This protocol requires significant surgical skill and must be performed under aseptic conditions and approved animal care protocols.

  • Anesthesia & Preparation: Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance). Confirm depth of anesthesia via pedal reflex. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Incision: Make a midline cervical incision. Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Isolation: Ligate the distal ECA and the proximal CCA with surgical sutures. Place a temporary micro-clip on the ICA to prevent bleeding.

  • Arteriotomy: Make a small incision in the ECA stump.

  • Filament Insertion: Introduce a 4-0 silicone-coated monofilament through the ECA stump into the ICA. Advance it approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the Middle Cerebral Artery (MCA) origin.

  • Occlusion Period: Secure the filament in place and allow the animal to recover from anesthesia in a heated cage. The 90-minute occlusion period begins now.

  • Reperfusion: Re-anesthetize the animal. Gently withdraw the filament to restore blood flow (reperfusion). Ligate the ECA stump permanently and close the cervical incision.

  • Post-Operative Care: Administer subcutaneous saline for hydration and analgesic as per institutional guidelines. Monitor the animal closely during recovery.

Efficacy Endpoint Assessment

A simple and crucial assessment of functional outcome.

  • Scoring System (Bederson Scale):

    • 0: No observable deficit.

    • 1: Forelimb flexion (contralateral to the injury).

    • 2: Circling towards the paretic side.

    • 3: Falling to the paretic side.

    • 4: No spontaneous motor activity.

The primary endpoint for neuroprotection.

  • Brain Harvesting: Euthanize the animal and perfuse transcardially with cold saline.

  • Sectioning: Extract the brain and slice it into 2 mm coronal sections using a brain matrix.

  • TTC Staining: Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes in the dark. TTC stains viable tissue red (due to mitochondrial dehydrogenase activity), leaving the infarcted tissue pale white.

  • Quantification: Image the stained sections. Use image analysis software (e.g., ImageJ) to calculate the infarct area in each slice. Correct for edema and integrate the areas to determine the total infarct volume (mm³).

MCAO_Workflow cluster_Endpoints Efficacy Assessment Start Select Wistar Rats (280-320g) Anesthesia Induce & Maintain Anesthesia (Isoflurane) Start->Anesthesia Surgery Perform MCAO Surgery: Expose Carotids, Insert Filament Anesthesia->Surgery Occlusion 90 min Occlusion Period Surgery->Occlusion Reperfusion Withdraw Filament for Reperfusion Occlusion->Reperfusion Treatment Administer POPP or Vehicle (i.p.) (30 min post-reperfusion) Reperfusion->Treatment Recovery Post-Operative Care & Monitoring Treatment->Recovery Neuro_Score 24h: Neurological Deficit Scoring (Bederson Scale) Recovery->Neuro_Score Infarct_Vol 48h: Euthanize & Harvest Brain Measure Infarct Volume (TTC Staining) Neuro_Score->Infarct_Vol

Caption: Experimental workflow for the MCAO stroke model.

| Protocol: Alzheimer's Disease - 5XFAD Transgenic Mouse

This aggressive amyloid model recapitulates key features of Alzheimer's disease, including amyloid plaque deposition and cognitive deficits, within a few months. This model is ideal for testing agents hypothesized to confer neuroprotection and improve cognitive function.

Experimental Design & Dosing
ParameterSpecificationRationale
Animal Model 5XFAD Transgenic Mice (C57BL/6 background)Expresses five human familial Alzheimer's disease mutations, leading to rapid amyloid-beta (Aβ) accumulation.
Age & Sex Both sexes, treatment from 3 to 6 months of ageTreatment should begin before severe pathology is established to test for disease-modifying effects.
Test Compound POPP (formulated in drinking water or daily gavage)Chronic daily administration is necessary. Oral route is preferred for long-term studies.
Dosing Regimen 10 mg/kg/day (via oral gavage)A single, sufficiently high dose is often used in chronic studies to maximize the chance of seeing an effect.
Treatment Groups 1. Wild-Type + Vehicle2. 5XFAD + Vehicle3. 5XFAD + POPP (10 mg/kg/day)Wild-type controls establish baseline performance. 5XFAD + Vehicle group demonstrates the disease phenotype.
Duration 3 monthsSufficient duration to observe changes in both pathology and cognitive behavior in this model.
Efficacy Endpoint Assessment
  • Morris Water Maze (MWM): The gold standard for assessing spatial learning and memory.

    • Acquisition Phase (5 days): Mice are trained to find a hidden platform in a pool of opaque water, using spatial cues around the room. Record the escape latency (time to find the platform) and path length. 5XFAD mice typically show longer latencies.

    • Probe Trial (Day 6): The platform is removed. The mouse is allowed to swim for 60 seconds. Measure the time spent in the target quadrant where the platform used to be. This tests for memory retention.

  • Amyloid Plaque Load:

    • Harvest one brain hemisphere and fix in 4% paraformaldehyde.

    • Perform immunohistochemistry (IHC) on brain sections using an anti-Aβ antibody (e.g., 6E10).

    • Quantify the percentage area covered by plaques in the cortex and hippocampus using microscopy and image analysis software.

  • Biochemical Markers:

    • Rapidly dissect the hippocampus and cortex from the other hemisphere and snap-freeze.

    • Use ELISA kits to measure levels of soluble and insoluble Aβ40 and Aβ42, which are key pathogenic species in Alzheimer's disease.

| Protocol: Neuropathic Pain - Chronic Constriction Injury (CCI)

The CCI model involves loose ligation of the sciatic nerve, leading to nerve inflammation and damage that mimics chronic pain conditions like sciatica in humans. It is used to evaluate the analgesic potential of new compounds.

Experimental Design & Dosing
ParameterSpecificationRationale
Animal Model Male Sprague-Dawley Rats (200-250g)A common outbred rat strain used in pain research, known for robust responses in this model.
Model Induction Chronic Constriction Injury (CCI) of the sciatic nerveInvolves placing loose ligatures around the nerve, inducing inflammation and axonal damage leading to hypersensitivity.
Test Compound POPP (dissolved in saline, i.p.)I.p. administration allows for precise control over dosing and timing relative to behavioral testing.
Dosing Regimen 1, 5, 10 mg/kg (acute administration)Testing is typically done acutely to assess symptomatic relief of established pain.
Treatment Groups 1. Sham + Vehicle2. CCI + Vehicle3. CCI + POPP (1, 5, 10 mg/kg)Sham surgery controls for incision-related pain. The CCI + Vehicle group establishes the pain baseline.
Time Course Behavioral testing performed 14 days post-CCI surgery, when hypersensitivity is fully developed.
Efficacy Endpoint Assessment (Behavioral)

Behavioral tests should be conducted before and 30-60 minutes after drug administration.

  • Mechanical Allodynia (Von Frey Test):

    • Place the rat on an elevated mesh floor and allow it to acclimate.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw (ipsilateral to the injury).

    • The paw withdrawal threshold is the lowest force that elicits a brisk withdrawal response. CCI animals show a significantly lower threshold (i.e., they react to a non-painful stimulus). An effective analgesic will increase this threshold back towards baseline.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Place the rat in a chamber with a glass floor.

    • A radiant heat source is aimed at the plantar surface of the hind paw.

    • The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. CCI animals have a shorter latency. An effective drug will increase the latency.

| Conclusion & Best Practices

The protocols outlined in this document provide a robust framework for assessing the efficacy of POPP, a novel S1R agonist, across three distinct and highly relevant CNS disease models.

Key Considerations for Trustworthy Results:

  • Randomization & Blinding: Animals must be randomly assigned to treatment groups. Experimenters conducting surgeries, administering treatments, and assessing outcomes must be blinded to the group assignments to prevent bias.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests for multiple groups, t-tests for two groups). Power calculations should be performed beforehand to ensure adequate sample sizes.

  • Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and performed in accordance with established guidelines to minimize animal suffering.

By adhering to these detailed protocols and scientific principles, researchers can generate high-quality, reproducible data to confidently evaluate the therapeutic potential of this compound.

| References

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The sigma-1 receptor chaperone and its role in cell survival and drug addiction. Trends in Pharmacological Sciences. --INVALID-LINK--

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell. --INVALID-LINK--

  • Ruscher, K., & Wieloch, T. (2015). The sigma-1 receptor: a new therapeutic target for stroke? Journal of Cerebral Blood Flow & Metabolism. --INVALID-LINK--

  • Kuriakose, M., & Younger, D. S. (2020). The MCAO Stroke Model. Neuromethods. --INVALID-LINK--

  • Engel, O., Kolodziej, S., Dirnagl, U., & Prinz, V. (2011). Modeling stroke in mice: middle cerebral artery occlusion with the intraluminal filament technique. Journal of Visualized Experiments. --INVALID-LINK--

  • Bederson, J. B., Pitts, L. H., Tsuji, M., Nishimura, M. C., Davis, R. L., & Bartkowski, H. (1986). Rat middle cerebral artery occlusion: evaluation of the model and development of a neurologic examination. Stroke. --INVALID-LINK--

  • Oakley, H., Cole, S. L., Logan, S., et al. (2006). Intraneuronal beta-amyloid aggregates, neurodegeneration, and neuron loss in transgenic mice with five familial Alzheimer's disease mutations: potential factors in amyloid plaque formation. Journal of Neuroscience. --INVALID-LINK--

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain. --INVALID-LINK--

Application Notes and Protocols: Characterizing 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole as a Novel GPCR Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of the Octahydropyrrolo[3,4-c]pyrrole Scaffold in GPCR Drug Discovery

G-protein coupled receptors (GPCRs) represent the largest family of druggable targets in the human genome, playing pivotal roles in virtually every physiological process.[1][2] The discovery of novel ligands with unique selectivity and signaling properties is a cornerstone of modern pharmacology.[3][4] The octahydropyrrolo[3,4-c]pyrrole core is emerging as a "privileged scaffold" in this pursuit. Its rigid, bicyclic structure offers a three-dimensional framework that can be strategically decorated to achieve high-affinity and selective interactions with GPCRs.

Notably, this scaffold has been successfully employed as an isosteric replacement for piperazine rings in the development of potent and selective negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 1 (mGlu1), a key central nervous system target.[5][6] Furthermore, related spiropyrrolo-pyrrole motifs have been investigated as ligands for neurokinin receptors, demonstrating the versatility of this chemical framework.[7]

This document provides a comprehensive guide for researchers and drug development professionals on how to approach the characterization of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole , a novel derivative of this promising scaffold. While direct biological activity for this specific compound is not extensively documented, its structural similarity to known GPCR modulators provides a strong rationale for its investigation as a potential ligand. These notes outline a systematic approach, from initial screening to detailed pharmacological characterization, to elucidate its potential role in modulating GPCR activity.

Part 1: Foundational Knowledge and Initial Compound Assessment

Physicochemical Properties of this compound

Before initiating biological assays, a thorough understanding of the compound's properties is essential for accurate and reproducible results.

PropertyValueSource
CAS Number 954241-17-9[8]
Molecular Formula C9H18N2[8]
Molecular Weight 154.26 g/mol [8]
LogP (Predicted) 0.26[8]

Protocol 1: Compound Handling and Solubilization

  • Receipt and Storage: Upon receipt, store the compound at the recommended temperature (typically -20°C or -80°C for long-term storage), protected from light and moisture.

  • Solubility Testing:

    • Begin by attempting to dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • If solubility in DMSO is limited, test other organic solvents such as ethanol or methanol.

    • For aqueous buffers, assess solubility at the highest desired concentration. The hydrochloride salt form of related scaffolds often enhances solubility in polar solvents.[9]

  • Stock Solution Preparation:

    • Accurately weigh the compound and dissolve in the chosen solvent (typically DMSO) to the desired stock concentration.

    • Vortex thoroughly and use gentle sonication if necessary to ensure complete dissolution.

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate assay buffer.

    • Causality Note: It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is consistent across all conditions and does not exceed a level that affects cell viability or receptor function (typically <0.5%).

Part 2: A Hierarchical Screening Strategy to Identify GPCR Activity

Given the precedent for the octahydropyrrolo[3,4-c]pyrrole scaffold at mGlu1 receptors, a logical starting point is to screen for activity at Class C GPCRs, particularly metabotropic glutamate receptors. However, a broader screening approach is recommended to uncover unexpected activities.

G_1 cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism A This compound (Test Compound) B High-Throughput Functional Assay (e.g., Calcium Mobilization or cAMP) A->B  10-30 µM Screen C Initial Hit Identification (Activity at a single high concentration) B->C D Concentration-Response Curve (Determine IC50 / EC50) C->D E Confirm Structure & Purity (LC-MS / NMR) C->E F Confirmed Hit D->F E->F G Selectivity Profiling (Panel of related GPCR subtypes) F->G H Mechanism of Action Assays (Orthosteric vs. Allosteric) F->H I Pharmacological Characterization (Lead Candidate) G->I H->I

Figure 1: A hierarchical workflow for characterizing the GPCR activity of a novel compound.
Primary Screening: Calcium Mobilization for Gq-coupled Receptors

Many GPCRs, including the mGlu1 receptor, signal through the Gαq pathway, leading to the release of intracellular calcium.[5] This provides a robust and high-throughput readout for receptor activation or modulation.

Protocol 2: FLIPR-Based Calcium Mobilization Assay

  • Cell Culture: Culture cells stably expressing the GPCR of interest (e.g., HEK293-mGlu1) in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye extrusion.

    • Remove the culture medium from the plates and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Addition (Agonist Mode):

    • Prepare a plate with serial dilutions of this compound.

    • Place the cell plate and compound plate into a fluorescence imaging plate reader (FLIPR).

    • Measure baseline fluorescence for 10-20 seconds, then add the test compound and continue reading fluorescence for 2-3 minutes to detect any agonist activity.

  • Compound Addition (Antagonist/NAM Mode):

    • Prepare a plate with serial dilutions of the test compound.

    • Pre-incubate the dye-loaded cells with the test compound for 15-30 minutes.

    • Prepare a plate containing a known agonist for the receptor (e.g., Glutamate for mGlu1) at a concentration that yields ~80% of the maximal response (EC80).

    • Place both plates in the FLIPR. Measure baseline, then add the agonist and monitor the fluorescence response. A reduction in the agonist-induced signal indicates antagonistic or NAM activity.

  • Data Analysis: Calculate the change in fluorescence (Max - Min) or the area under the curve. For antagonist/NAM mode, normalize the data to controls (agonist alone vs. buffer) and fit to a four-parameter logistic equation to determine the IC50.

Part 3: Elucidating the Mechanism of Action

If the primary screen identifies confirmed activity, the next critical step is to determine the compound's mechanism of action. Does it compete directly with the endogenous ligand (orthosteric) or does it bind to a separate site (allosteric) to modulate receptor function? Allosteric modulators are of significant therapeutic interest as they can offer greater subtype selectivity and a more nuanced "dimmer-switch" control of receptor signaling.[3][4]

The mGlu1 Receptor: A Case Study in Allosteric Modulation

The mGlu1 receptor is a Class C GPCR that functions as a dimer. It possesses a large extracellular "Venus flytrap" domain where the endogenous agonist, glutamate, binds. Allosteric modulators, including those based on the octahydropyrrolo[3,4-c]pyrrole scaffold, bind within the seven-transmembrane (7TM) domain.[5]

G_2 cluster_receptor mGlu1 Receptor (Gq-coupled) cluster_signaling Intracellular Signaling Cascade Receptor Inactive mGlu1 (7TM Domain) Gq Gαq Receptor->Gq Activates VFT Venus Flytrap Domain (Orthosteric Site) VFT->Receptor Induces Conformational Change PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca Mobilizes Glutamate Glutamate (Agonist) Glutamate->VFT Binds NAM Octahydropyrrolo[3,4-c]pyrrole (Negative Allosteric Modulator) NAM->Receptor Binds & Stabilizes Inactive State

References

High-Throughput Screening of "2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole" Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,4-c]pyrrole scaffold is a compelling starting point for the development of novel therapeutics due to its structural rigidity and synthetic tractability. Derivatives of this and related scaffolds have demonstrated a range of biological activities, including anti-inflammatory and analgesic effects, suggesting their potential to modulate key signaling pathways.[1] Protein kinases, a family of enzymes that play a central role in cellular signaling, represent one of the most important classes of targets for modern drug discovery.[2] This document provides a comprehensive guide for the high-throughput screening (HTS) of chemical libraries based on the "2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole" core to identify novel inhibitors of a representative enzyme, Scaffold-Associated Kinase 1 (SAK1). We detail a robust, no-wash, bead-based proximity assay using AlphaScreen™ technology, from initial assay development and validation to primary screening, data analysis, and hit confirmation.

Scientific Principles: The AlphaScreen Kinase Assay

High-throughput screening requires assays that are sensitive, robust, and amenable to automation.[3] The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology ideal for this purpose.[4] The assay's principle relies on the proximity-dependent transfer of energy between two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[5]

Upon excitation with a 680 nm laser, a photosensitizer within the Donor bead converts ambient oxygen into a highly reactive, short-lived singlet oxygen molecule.[5][6] If an Acceptor bead is within a ~200 nm proximity, this singlet oxygen triggers a chemiluminescent cascade within the Acceptor bead, culminating in the emission of light at 520-620 nm.[4][5] If the beads are not in proximity, the singlet oxygen decays without producing a signal.[5]

For a kinase inhibition assay, the components are configured as follows:

  • Biotinylated Substrate: A peptide or protein substrate for the target kinase is tagged with biotin.

  • Phospho-specific Antibody: An antibody that specifically recognizes the phosphorylated form of the substrate.

  • Streptavidin-Coated Donor Beads: These beads bind to the biotinylated substrate.

  • Protein A-Coated Acceptor Beads: These beads bind to the Fc region of the phospho-specific antibody.

In the presence of active kinase, the substrate is phosphorylated, allowing the antibody to bind. This brings the Donor and Acceptor beads into close proximity, generating a strong luminescent signal. A small molecule inhibitor from the library that blocks the kinase prevents substrate phosphorylation. Consequently, the antibody does not bind, the beads remain distant, and the signal is diminished. The reduction in signal intensity is therefore directly proportional to the inhibitory activity of the compound.

cluster_0 Active Kinase (High Signal) cluster_1 Inhibited Kinase (Low Signal) K SAK1 Kinase pSub_B Biotin-pSubstrate K->pSub_B Phosphorylation ATP ATP ADP ADP Sub_B Biotin-Substrate Ab Phospho-Ab pSub_B->Ab Interaction Donor Donor Bead pSub_B->Donor Binds Biotin Acceptor Acceptor Bead Ab->Acceptor Binds Protein A Donor->Acceptor Energy Transfer (~200nm) Signal Signal Acceptor->Signal Light (520-620nm) I Inhibitor K_I SAK1 Kinase I->K_I Blocks Active Site Sub_B_2 Biotin-Substrate Donor_2 Donor Bead Sub_B_2->Donor_2 Binds Biotin Ab_2 Phospho-Ab Acceptor_2 Acceptor Bead Ab_2->Acceptor_2 Binds Protein A NoSignal No Signal

Figure 1: Principle of the AlphaScreen kinase inhibition assay.

Assay Development and Validation

Prior to initiating a large-scale screen, the assay must be optimized and validated to ensure it is robust and reliable. The primary goal of this phase is to establish assay conditions that yield a high-quality Z'-factor.

Reagent Optimization
  • Kinase Titration: Determine the optimal SAK1 kinase concentration by performing a titration against a fixed, saturating concentration of ATP and substrate. The ideal concentration is typically the one that yields 50-80% of the maximum signal (EC50-EC80), ensuring the assay is sensitive to inhibitors.

  • Substrate Titration: With the optimal kinase concentration, perform a titration of the biotinylated substrate to determine its Michaelis-Menten constant (Km). For the screen, a substrate concentration equal to or slightly below the Km is often used to maximize sensitivity to competitive inhibitors.

Z'-Factor Validation

The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[7] It measures the separation between the distributions of the positive and negative controls, accounting for both the dynamic range of the signal and the data variation.[8][9]

The formula for Z'-factor is: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Interpretation of Z'-Factor Values: [10]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may require further optimization.

  • Z' < 0: The assay is not suitable for screening.

To validate, an assay plate is prepared with multiple replicates (e.g., 32-64 wells each) of the positive and negative controls under the optimized conditions.

  • Negative Control (High Signal): SAK1 Kinase + Substrate + ATP + Vehicle (DMSO). This represents 0% inhibition.

  • Positive Control (Low Signal): SAK1 Kinase + Substrate + ATP + Saturating concentration of a potent, non-selective kinase inhibitor (e.g., Staurosporine). This represents 100% inhibition.

Control TypeReplicatesMean SignalStd. Dev. (σ)
Negative (DMSO)32150,0008,000
Positive (Staurosporine)3212,0001,500

Calculation Example:

  • μ_p = 12,000; σ_p = 1,500

  • μ_n = 150,000; σ_n = 8,000

  • Z' = 1 - ( (3 * 1500) + (3 * 8000) ) / |12000 - 150000|

  • Z' = 1 - (4500 + 24000) / 138000

  • Z' = 1 - 28500 / 138000

  • Z' = 0.79

A Z'-factor of 0.79 indicates an excellent assay suitable for a high-throughput screening campaign.[7][10]

HTS Protocol: Primary Screen of the Library

This protocol is designed for a 384-well plate format using automated liquid handling systems.[3]

Materials and Reagents
ReagentDetails
Assay Buffer50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5
SAK1 KinaseDiluted to 2X final concentration in Assay Buffer
Substrate/ATP MixBiotinylated substrate and ATP diluted to 2X final concentration in Assay Buffer
Compound LibraryThis compound library, 10 mM in DMSO
Negative ControlDMSO
Positive ControlStaurosporine, 10 mM in DMSO
Detection MixStreptavidin-Donor and Protein A-Acceptor beads diluted in AlphaLISA buffer
Assay Plates384-well, low-volume, white opaque plates (e.g., ProxiPlate)
Step-by-Step Methodology
  • Compound Plating (50 nL):

    • Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 50 nL of library compounds to wells 1-22 of columns 1-16. This results in a final screening concentration of 10 µM.

    • Transfer 50 nL of DMSO to columns 23 (Negative Control).

    • Transfer 50 nL of Staurosporine to columns 24 (Positive Control).

  • Kinase Addition (5 µL):

    • Using a robotic liquid handler, add 5 µL of the 2X SAK1 Kinase solution to all wells.

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure contents are mixed.

  • Pre-incubation (15 minutes):

    • Incubate the plates at room temperature for 15 minutes. This allows the library compounds to bind to the kinase before the reaction is initiated.[3]

  • Reaction Initiation (5 µL):

    • Add 5 µL of the 2X Substrate/ATP mix to all wells to start the kinase reaction.

    • Centrifuge the plates again.

  • Kinase Reaction (60 minutes):

    • Incubate the plates at room temperature for 60 minutes.

  • Reaction Termination & Detection (10 µL):

    • Add 10 µL of the AlphaScreen Detection Mix to all wells. This step stops the enzymatic reaction and introduces the detection reagents.

    • Note: This step should be performed in subdued lighting as the Donor beads are light-sensitive.[11]

  • Final Incubation (60 minutes):

    • Incubate the plates in the dark at room temperature for 60 minutes to allow the detection beads to bind to their respective targets.

  • Signal Reading:

    • Read the plates on an Alpha-enabled plate reader (e.g., Revvity EnVision) with excitation at 680 nm and emission detection between 520-620 nm.[4]

Data Analysis and Hit Confirmation Workflow

Raw data from the plate reader must be processed to identify and validate potential inhibitors.

RawData Raw AlphaScreen Signal Data QC Plate-Level Quality Control (Z'-Factor > 0.5) RawData->QC Normalization Data Normalization (% Inhibition Calculation) QC->Normalization HitSelection Primary Hit Selection (e.g., % Inhibition > 50%) Normalization->HitSelection Confirmation Hit Confirmation (Re-test in singlet) HitSelection->Confirmation DoseResponse Dose-Response Curves (8-point, 1:3 dilution) Confirmation->DoseResponse IC50 IC50 Determination (Non-linear Regression) DoseResponse->IC50 CounterScreen Counter-Screens (Assay Interference) IC50->CounterScreen FinalHits Validated Hits for SAR CounterScreen->FinalHits

Figure 2: High-throughput screening data analysis and hit validation workflow.

Primary Data Analysis

For each compound well, the percent inhibition is calculated based on the plate controls:

% Inhibition = 100 * (1 - (Signal_compound - μ_positive) / (μ_negative - μ_positive))

A "hit" is typically defined as a compound that meets a certain inhibition threshold, often three standard deviations from the mean of the sample population or a fixed cutoff (e.g., >50% inhibition).

Compound IDRaw Signal% InhibitionPrimary Hit?
PYR-001145,0003.6%No
PYR-00265,00061.6%Yes
PYR-00318,00095.7%Yes
PYR-004139,0007.9%No
Hit Confirmation and Potency Determination

Primary hits must be re-tested to confirm their activity and rule out false positives.

  • Confirmation Screen: Primary hits are re-tested at the same concentration to confirm activity.

  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point serial dilution) to determine their potency. The resulting data is plotted on a semi-log scale (Y-axis: % Inhibition, X-axis: log[Inhibitor]).[12]

  • IC50 Calculation: A four-parameter logistic equation is used to fit a sigmoidal curve to the dose-response data via non-linear regression.[13][14] The IC50, or half-maximal inhibitory concentration, is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[15][16]

Compound IDIC50 (µM)
PYR-0021.2
PYR-0030.085
Staurosporine0.005
Counter-Screens

It is crucial to perform counter-screens to eliminate compounds that interfere with the assay technology itself rather than the biological target. For AlphaScreen, a common counter-screen involves running the assay in the absence of the kinase or substrate to identify compounds that directly quench or enhance the bead signal.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) - Suboptimal reagent concentrations.- Reagent degradation.- High data variability.- Re-validate kinase and substrate concentrations.- Prepare fresh reagents.- Check liquid handler performance and ensure proper mixing.
High Hit Rate (>2%) - Assay is sensitive to promiscuous inhibitors.- Compound aggregation.- Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.- Perform counter-screens to identify aggregators.
Plate "Edge Effects" - Evaporation from outer wells.- Temperature gradients across the plate.- Use lidded plates and ensure proper sealing.- Allow plates to equilibrate to room temperature before adding reagents.

Conclusion

The methodology described provides a robust framework for the high-throughput screening of "this compound" libraries against protein kinase targets. By combining the sensitive and homogeneous AlphaScreen technology with rigorous assay validation and a multi-step hit confirmation process, this workflow enables the efficient and reliable identification of potent and selective kinase inhibitors. The validated hits emerging from this campaign can serve as the foundation for subsequent structure-activity relationship (SAR) studies, driving the evolution of novel chemical matter into viable drug candidates.

References

Application Notes and Protocols: Formulation of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Path from Bench to In Vivo Model

The successful in vivo evaluation of a novel chemical entity is fundamentally reliant on the development of a safe, stable, and effective formulation that ensures consistent and reproducible exposure in the test subjects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of "2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole," a bicyclic amine belonging to the octahydropyrrolo[3,4-c]pyrrole class of compounds. This class has garnered interest in medicinal chemistry for its potential in targeting central nervous system (CNS) disorders.[1]

Given the limited publicly available data on the physicochemical properties of this compound, this guide emphasizes a structured, first-principles approach to formulation development. We will proceed from initial characterization of the active pharmaceutical ingredient (API) to vehicle selection, formulation preparation, and quality control, all while underscoring the scientific rationale behind each procedural step. The objective is to equip the researcher with the necessary knowledge to develop a formulation that is not only suitable for initial efficacy and pharmacokinetic studies but also scalable for more advanced preclinical development.

Part 1: Pre-formulation Assessment - The Cornerstone of Rational Formulation Design

Before a single vehicle is tested, a thorough understanding of the physicochemical properties of this compound is paramount. This pre-formulation assessment will dictate the entire formulation strategy.

Physicochemical Characterization

The initial step is to determine the fundamental properties of the compound.

Table 1: Key Physicochemical Parameters for this compound

ParameterExperimental MethodImportance in Formulation Development
Aqueous Solubility Shake-flask method at different pH values (e.g., 2.0, 7.4, 9.0)Determines the feasibility of a simple aqueous solution. pH-dependent solubility will indicate if buffering or salt formation is a viable strategy.
pKa Potentiometric titration or UV-spectrophotometryAs a bicyclic amine, the compound is expected to be basic. Knowing the pKa is crucial for predicting its ionization state at physiological pH and for selecting appropriate buffers and salt forms.
LogP/LogD HPLC-based method or shake-flask methodPredicts the lipophilicity of the compound, which influences its solubility in organic co-solvents and oils, as well as its potential for membrane permeability.
Melting Point Differential Scanning Calorimetry (DSC)Provides an indication of the compound's purity and solid-state stability.
Solid-State Stability Stressed stability studies (e.g., elevated temperature, humidity, light exposure) analyzed by HPLCInforms on the compound's degradation pathways and helps define appropriate storage conditions.
Hygroscopicity Dynamic Vapor Sorption (DVS)Determines if the compound has a tendency to absorb moisture from the air, which can affect its handling and stability.
Rationale for Pre-formulation Studies

The data gathered in this phase will guide the decision-making process for vehicle selection. For instance, a high aqueous solubility at physiological pH would suggest that a simple saline solution could be a suitable vehicle. Conversely, poor aqueous solubility would necessitate the exploration of co-solvents, surfactants, or complexing agents to achieve the desired concentration.[2][3]

Part 2: Strategic Vehicle Selection for In Vivo Administration

The choice of a vehicle is a critical decision that can significantly impact the outcome of in vivo studies. An inappropriate vehicle can lead to poor drug exposure, local irritation, or even systemic toxicity, thereby confounding the experimental results.[4][5]

Decision-Making Workflow for Vehicle Selection

The following workflow provides a systematic approach to selecting an appropriate vehicle for this compound.

vehicle_selection_workflow start Start: Pre-formulation Data solubility_check Is Aqueous Solubility > Target Concentration at Physiological pH? start->solubility_check saline_formulation Formulate in Isotonic Saline or PBS solubility_check->saline_formulation Yes salt_formation Consider Salt Formation (e.g., HCl salt) to Improve Solubility solubility_check->salt_formation No vehicle_tolerability Assess Vehicle Tolerability in a Small Pilot Study saline_formulation->vehicle_tolerability solubility_enhancement Solubility Enhancement Required salt_formation->solubility_enhancement cosolvent_screening Screen Co-solvents (e.g., PEG-400, Propylene Glycol, DMSO) solubility_enhancement->cosolvent_screening suspension_formulation Consider Suspension Formulation (e.g., with 0.5% CMC, 0.2% Tween 80) solubility_enhancement->suspension_formulation cosolvent_screening->vehicle_tolerability suspension_formulation->vehicle_tolerability vehicle_tolerability->solubility_enhancement Not tolerated, re-evaluate final_formulation Select Final Formulation vehicle_tolerability->final_formulation Well-tolerated

Caption: Workflow for selecting a suitable vehicle for in vivo studies.

Common Vehicles for Preclinical Studies

Based on the anticipated properties of a bicyclic amine, the following vehicles should be considered in the screening process.

Table 2: Potential Vehicles for this compound

Vehicle TypeCompositionAdvantagesDisadvantages
Aqueous Solution 0.9% NaCl (Saline) or Phosphate-Buffered Saline (PBS)Isotonic, well-tolerated, mimics physiological conditions.[6]Only suitable for water-soluble compounds.
Co-solvent System 10-30% PEG-400 in salineCan dissolve moderately lipophilic compounds.High concentrations of PEG-400 can cause hemolysis and renal toxicity.[5]
5-10% DMSO in saline or corn oilPowerful solvent for highly lipophilic compounds.Can cause local irritation and has its own pharmacological effects.[4][5]
Suspension 0.5% Carboxymethylcellulose (CMC) in waterSuitable for poorly soluble compounds, can provide sustained release.Requires careful particle size control and homogeneity assessment.
Lipid-based Corn oil, sesame oilSuitable for highly lipophilic compounds for oral or intraperitoneal administration.Not suitable for intravenous administration.[6]

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the preparation and quality control of formulations for in vivo studies.

Protocol 1: Preparation of a Co-solvent Formulation (30% PEG-400 in Saline)

Objective: To prepare a 1 mg/mL solution of this compound in a co-solvent system for intravenous administration.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG-400), USP grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile vials

  • Calibrated pipettes and analytical balance

  • Vortex mixer and magnetic stirrer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound and transfer it to a sterile vial.

  • Solubilization: Add 3 mL of PEG-400 to the vial. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution.

  • Dilution: Gradually add 7 mL of saline to the vial while continuously stirring with a magnetic stirrer.

  • Homogenization: Continue stirring for at least 15 minutes to ensure a homogenous solution.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Labeling and Storage: Label the vial with the compound name, concentration, vehicle composition, date of preparation, and store at 2-8°C, protected from light.

Protocol 2: Quality Control of the Formulation

Objective: To ensure the prepared formulation meets the required quality standards for in vivo use.

2.1 Visual Inspection:

  • Visually inspect the formulation for any signs of precipitation, crystallization, or color change before each use.

2.2 pH Measurement:

  • Measure the pH of the formulation using a calibrated pH meter. The pH should be within a physiologically acceptable range (typically 6.5-8.0 for intravenous administration).

2.3 Concentration Verification by HPLC:

  • Prepare a standard curve of this compound in the formulation vehicle.

  • Dilute an aliquot of the prepared formulation to fall within the range of the standard curve.

  • Analyze the sample by a validated HPLC method to confirm that the concentration is within ±10% of the target concentration.

2.4 Short-term Stability:

  • Store aliquots of the formulation at room temperature and at 2-8°C.

  • Analyze the concentration by HPLC at various time points (e.g., 0, 4, 8, and 24 hours) to determine the stability of the formulation under typical experimental conditions.

Part 4: Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it as a potentially hazardous compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound and its formulations.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.

  • Waste Disposal: Dispose of all waste materials in accordance with institutional guidelines for chemical waste.

Conclusion and Future Directions

The formulation of a novel compound like this compound for in vivo studies is a meticulous process that requires a deep understanding of its physicochemical properties and the principles of vehicle selection. The systematic approach outlined in this application note, from pre-formulation characterization to rigorous quality control, provides a robust framework for developing a safe and effective formulation.

Future work should focus on generating comprehensive stability data for the selected formulation and, if required, exploring more advanced formulation strategies such as liposomes or nanoparticles to improve the pharmacokinetic profile or target specific tissues. The insights gained from initial in vivo studies will be invaluable in refining the formulation for subsequent stages of drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists. Given that a direct, one-pot synthesis for this specific molecule is not extensively documented, this guide presents a robust, two-stage synthetic strategy. We will first address the synthesis of the core scaffold, octahydro-pyrrolo[3,4-c]pyrrole, followed by its selective N-propylation. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common synthetic challenges and enhance your reaction yields.

Synthetic Strategy Overview

The synthesis of this compound is most logically approached in two distinct phases:

  • Scaffold Synthesis : Construction of the bicyclic diamine core, octahydro-pyrrolo[3,4-c]pyrrole.

  • N-Alkylation : Selective introduction of the propyl group onto one of the secondary amine nitrogens.

This strategy allows for modularity and easier purification of intermediates, which is crucial for achieving high purity in the final product.

Synthetic_Workflow Start Starting Materials (e.g., N-substituted maleimide) Scaffold Octahydropyrrolo[3,4-c]pyrrole (Core Scaffold) Start->Scaffold 1,3-Dipolar Cycloaddition FinalProduct 2-Propyl-octahydropyrrolo[3,4-c]pyrrole Scaffold->FinalProduct N-Propylation (Reductive Amination or Alkyl Halide) N_Alkylation_Troubleshooting Problem Problem Low Conversion Over-Alkylation Purification Issues Cause_Low Potential Causes (Low Conversion) Low Reagent Reactivity Steric Hindrance Ineffective Reducing Agent Problem:low->Cause_Low Cause_Over Potential Causes (Over-Alkylation) Incorrect Stoichiometry Fast Addition of Alkylating Agent Product is More Nucleophilic Problem:over->Cause_Over Cause_Purify Potential Causes (Purification) Similar Polarity of Products Salt Formation Problem:purify->Cause_Purify Solution_Low Solutions Use a more reactive aldehyde (propanal) or halide (propyl iodide). Switch to a less hindered reducing agent (e.g., NaBH(OAc)₃). Ensure reducing agent is fresh and added correctly. Cause_Low->Solution_Low Address with Solution_Over Solutions Use large excess of diamine scaffold (≥5 eq). Add alkylating agent slowly via syringe pump. Use reductive amination, which is self-limiting. Cause_Over->Solution_Over Address with Solution_Purify Solutions Utilize high-performance column chromatography with a shallow gradient. Consider derivatization (e.g., Boc protection of one amine) to alter polarity before separation. Cause_Purify->Solution_Purify Address with

Technical Support Center: Synthesis of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and side reactions encountered during this multi-step synthesis.

Introduction: A Plausible Synthetic Strategy

The target molecule, this compound, is a specific N-alkylated bicyclic diamine. While numerous synthetic routes can be envisioned, a common and logical approach involves a two-stage process:

  • Scaffold Construction: Synthesis of the core octahydro-pyrrolo[3,4-c]pyrrole ring system. A robust method for this is the [3+2] cycloaddition of an in situ generated azomethine ylide with a suitable dipolarophile.[1][2]

  • N-Alkylation: Selective mono-alkylation of the resulting secondary amine on the scaffold with a propylating agent to yield the final product.

This guide is structured to troubleshoot issues that may arise during each of these critical stages, from controlling stereochemistry to preventing over-alkylation.

Section 1: Troubleshooting the Octahydro-pyrrolo[3,4-c]pyrrole Scaffold Synthesis

The construction of the bicyclic core is paramount. The 1,3-dipolar cycloaddition is a powerful tool, but it is sensitive to reaction conditions that can influence yield and stereochemical purity.[3]

FAQ 1: My cycloaddition reaction yield is low and I'm isolating a mixture of diastereomers. How can I improve selectivity?

Root Cause Analysis: Low yield and poor stereoselectivity in [3+2] cycloadditions often stem from inefficient generation of the azomethine ylide intermediate or unfavorable reaction kinetics that allow for competing pathways. The stereochemical outcome (cis vs. trans ring fusion) is determined by the geometry of the azomethine ylide and the trajectory of its approach to the dipolarophile.[3][4] The endo product is generally favored.[2]

Troubleshooting & Mitigation Strategies:

  • Ylide Generation: Azomethine ylides are often generated via the condensation of an α-amino acid (like sarcosine or glycine) with an aldehyde.[5] Ensure the aldehyde is of high purity and the reaction is run under rigorously anhydrous conditions to promote efficient iminium formation, which precedes the ylide.

  • Solvent and Temperature Optimization: The choice of solvent can influence the stability and geometry of the ylide. Non-polar, aprotic solvents like toluene or THF are often preferred. Temperature control is critical; while heating is required to drive the reaction, excessive temperatures can lead to decomposition. A systematic screen of temperatures (e.g., 80°C to 110°C) is recommended.

  • Dipolarophile Reactivity: Electron-deficient alkenes (e.g., maleimides, acrylates) are highly reactive dipolarophiles and can improve reaction rates and yields. If your dipolarophile is electron-neutral or rich, the reaction may require higher temperatures or catalysis.

  • Controlling Diastereoselectivity: The presence of Lewis acids can coordinate to the reactants, locking them into a specific conformation and enhancing the selectivity for one diastereomer.[1] Experimenting with catalysts like Zn(OTf)₂ or AgOAc can significantly improve the diastereomeric ratio.

ParameterCondition Favoring High YieldCondition Favoring High DiastereoselectivityCommon Pitfall
Solvent Toluene, DMFDichloromethane, THFUsing protic solvents (e.g., ethanol) which can quench the ylide.
Temperature Reflux (80-110°C)Room Temp to 60°C (with catalyst)Temperatures >120°C can cause decomposition and byproduct formation.
Catalyst Often not requiredLewis Acids (e.g., AgOAc, Zn(OTf)₂)Using incorrect catalyst loading, leading to minimal effect or side reactions.
Reagents High purity aldehyde & amino acidUse of chiral auxiliaries or ligandsMoisture in reagents or solvent, leading to poor ylide formation.

Analytical Verification: The diastereomeric ratio can be accurately determined by ¹H NMR analysis of the crude reaction mixture, observing the integration of distinct signals for each stereoisomer. Separation of diastereomers is often possible using column chromatography, as they have different physical properties.[6]

Section 2: Troubleshooting the Selective Mono-N-Propylation

Once the octahydro-pyrrolo[3,4-c]pyrrole scaffold is synthesized, the introduction of a single propyl group presents the next significant challenge. The scaffold contains two secondary amines, and achieving selective mono-alkylation over di-alkylation is crucial.

FAQ 2: My N-alkylation reaction produces a mixture of starting material, the desired mono-propylated product, and a di-propylated byproduct. How can I achieve selectivity?

Root Cause Analysis: Direct alkylation of amines with alkyl halides often leads to over-alkylation because the mono-alkylated product (a secondary amine becoming a tertiary amine in this case) can be as nucleophilic, or even more so, than the starting secondary amine.[7][8] This leads to a competitive reaction where the product reacts further to form the di-propylated quaternary salt.[7][8]

Troubleshooting & Mitigation Strategies:

  • Control Stoichiometry: This is the most straightforward control parameter. Use a significant excess of the diamine scaffold relative to the propylating agent (e.g., 3 to 5 equivalents of the diamine). This statistically favors the alkylating agent encountering an unreacted diamine molecule.[7]

  • Slow Addition of Alkylating Agent: Adding the propyl bromide or iodide dropwise over a long period (e.g., 2-4 hours) using a syringe pump maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second alkylation event on an already-mono-alkylated product.[9]

  • Choice of Base and Solvent: A non-nucleophilic hindered base (e.g., diisopropylethylamine, DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is essential.[10] The base neutralizes the HBr formed without competing in the alkylation. Polar aprotic solvents like acetonitrile (ACN) or DMF are generally effective.[9][11]

  • Lower Reaction Temperature: Reducing the reaction temperature (e.g., from reflux to room temperature or 40°C) can slow the rate of the second alkylation more significantly than the first, thereby improving selectivity.[7]

StrategyRationaleRecommended Conditions
Scaffold Excess Increases the probability of the alkylating agent reacting with the starting material.3-5 equivalents of octahydro-pyrrolo[3,4-c]pyrrole.
Slow Addition Minimizes the concentration of the alkylating agent at any given time.Add 1 eq. of propyl bromide over 2-4 hours.
Base Selection Prevents the base from acting as a competing nucleophile.K₂CO₃ (2-3 eq.) or DIPEA (2-3 eq.).
Temperature Control Reduces the rate of the less-desired second alkylation.Start at room temperature and gently warm if needed, monitoring by TLC/LC-MS.
FAQ 3: I am observing the formation of a quaternary ammonium salt. What causes this and how can it be prevented?

Root Cause Analysis: The desired product, this compound, is a tertiary amine. Tertiary amines can react further with the alkylating agent in a process known as quaternization to form a permanently charged quaternary ammonium salt.[12] This is a common side reaction in N-alkylations, especially if excess alkylating agent is used or the reaction is run for too long at high temperatures.[8][13]

Troubleshooting & Mitigation Strategies:

  • Strict Stoichiometric Control: Use no more than 1.0-1.1 equivalents of the propylating agent. Any excess directly contributes to quaternization after the desired product is formed.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material (or the mono-alkylated intermediate if starting from the bare scaffold) is consumed.

  • Purification: Quaternary ammonium salts are highly polar and often water-soluble. During an aqueous workup, they will preferentially partition into the aqueous layer, which can aid in their removal from the desired, less polar tertiary amine product. If the salt precipitates, it can be removed by filtration.

Experimental Workflows & Diagrams

Workflow 1: General Protocol for Scaffold Synthesis via [3+2] Cycloaddition
  • To a solution of N-substituted maleimide (1.0 equiv.) in anhydrous toluene (0.1 M), add sarcosine (1.2 equiv.) and paraformaldehyde (1.5 equiv.).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, monitoring the removal of water.

  • Monitor the reaction progress by TLC or LC-MS for the disappearance of the maleimide.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture in vacuo and purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the octahydropyrrolo[3,4-c]pyrrole scaffold.

Workflow 2: General Protocol for Selective Mono-N-Propylation
  • Dissolve the octahydro-pyrrolo[3,4-c]pyrrole scaffold (3.0 equiv.) and potassium carbonate (3.0 equiv.) in anhydrous acetonitrile (0.2 M).

  • Stir the suspension at room temperature for 15 minutes.

  • In a separate flask, prepare a solution of 1-bromopropane (1.0 equiv.) in acetonitrile.

  • Add the 1-bromopropane solution to the reaction mixture dropwise via a syringe pump over 3 hours.

  • Stir the reaction at room temperature and monitor by LC-MS every hour.

  • Upon consumption of the 1-bromopropane, filter off the inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography to separate the desired mono-propylated product from unreacted starting material and any di-propylated byproduct.

Diagrams

Synthesis_Pathway cluster_alkylation N-Alkylation Step SM Scaffold Precursors (e.g., Aldehyde, Amino Acid, Dipolarophile) Ylide Azomethine Ylide (Intermediate) SM->Ylide [3+2] Cycloaddition Scaffold Octahydro-pyrrolo[3,4-c]pyrrole (Scaffold) Ylide->Scaffold Desired Pathway Diastereomer Diastereomeric Scaffold Ylide->Diastereomer Side Reaction 1 (Poor Stereocontrol) Product This compound (Target Product) Scaffold->Product Selective Mono-propylation (+ Propyl Bromide) Dipropyl Di-propylated Byproduct Scaffold->Dipropyl Side Reaction 2 (Over-alkylation) QuatSalt Quaternary Ammonium Salt Product->QuatSalt Side Reaction 3 (Quaternization)

Caption: Synthetic pathway showing desired reactions and key side reactions.

Troubleshooting_Alkylation Start Low Yield of Mono-Propylated Product? CheckNMR Analyze Crude LC-MS / NMR Start->CheckNMR SM_Present High % of Unreacted Scaffold Present? CheckNMR->SM_Present Check Starting Material Overalkylation High % of Di-Propylated Byproduct Present? CheckNMR->Overalkylation Check Byproducts SM_Present->Overalkylation No Sol_Temp Action: - Increase Temperature Moderately - Check Base Activity - Switch to Propyl Iodide SM_Present->Sol_Temp Yes Sol_Stoich Action: - Increase Scaffold:Propyl Bromide Ratio (e.g., 5:1) - Add Propyl Bromide Slowly - Lower Reaction Temperature Overalkylation->Sol_Stoich Yes

Caption: Troubleshooting logic for the selective N-propylation step.

References

"2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

Welcome to the technical support guide for this compound (CAS No. 954241-17-9). This document is designed for researchers, chemists, and drug development professionals to ensure the stability, proper storage, and effective use of this bicyclic diamine in your experiments. We will address common questions and troubleshooting scenarios based on the chemical properties of saturated heterocyclic amines and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

The long-term stability of this compound is critically dependent on proper storage to prevent degradation. While specific stability studies on this exact molecule are not publicly available, data from analogous saturated pyrrolopyrroles and other bicyclic diamines strongly inform the best practices.[1][2] The primary degradation pathways for secondary amines like this compound are oxidation and reaction with atmospheric carbon dioxide and moisture.

For optimal stability, we recommend the following conditions, summarized in Table 1.

ParameterRecommended ConditionRationale
Temperature 2–8 °CRefrigeration slows down potential degradation reactions.[1][3]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the secondary amine groups. Air-sensitive nature is common for pyrrole derivatives.[3][4]
Container Tightly sealed, amber glass vialProtects from moisture, carbon dioxide, and light, which can catalyze degradation.[4]
Location Dry, well-ventilated, away from ignition sourcesThe compound may be combustible, and this minimizes risks associated with leaks or spills.[3][5]

Q2: My sample of this compound has developed a yellow or brownish tint. What does this mean?

A colorless to pale yellow appearance is typical for a pure sample.[6] The development of a more pronounced yellow or brown color upon storage is a common indicator of degradation, most likely due to oxidation from air exposure.[7] The secondary amine functionalities are susceptible to forming colored impurities. While minor discoloration may not significantly impact some applications, it signifies a decrease in purity and the presence of unknown byproducts. For sensitive applications, such as catalysis or pharmaceutical synthesis, we strongly recommend re-analyzing the material's purity before use.

Q3: What are the primary safety and handling precautions for this compound?

Based on safety data for structurally similar compounds, this compound should be handled with care.[8][9] It is predicted to cause skin irritation and serious eye damage.[8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any vapors.[3]

  • Fire Safety: Keep away from heat, sparks, and open flames. While not classified as highly flammable, related compounds are combustible liquids.[3][8] Use non-sparking tools for transfers.

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and dispose of it as chemical waste in accordance with local regulations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The following decision tree provides a general framework for diagnosing problems.

G cluster_reagent Reagent Troubleshooting start Inconsistent Experimental Results Observed check_reagent Is the this compound sample suspect? start->check_reagent check_other Investigate Other Reaction Parameters (solvents, other reagents, temperature, etc.) check_reagent->check_other No reagent_issue Potential Reagent Issue check_reagent->reagent_issue Yes appearance Check Sample Appearance: Colorless/Pale Yellow? reagent_issue->appearance handling Review Handling Protocol: Used inert atmosphere? appearance->handling Yes purity_test Perform Purity Analysis (e.g., NMR, LC-MS) appearance->purity_test No (Discolored) handling->check_other Yes handling->purity_test No new_sample Use a Fresh or Purified Sample purity_test->new_sample

Caption: Decision tree for troubleshooting inconsistent experimental results.

Problem 1: My reaction yield is lower than expected or has failed completely.

Causality: Assuming other reagents and conditions are correct, low purity of this compound is a likely cause. Degradation products (e.g., oxides) can act as inhibitors or participate in side reactions, consuming your starting materials and reducing the yield of the desired product.

Solution Workflow:

  • Visual Inspection: Check the reagent's appearance. Is it colorless or has it darkened significantly? Discoloration is a strong indicator of degradation.[7]

  • Verify Handling Technique: Was the bottle flushed with inert gas after its last use? Was the transfer done quickly to minimize air exposure? The workflow below illustrates the best practice for handling air-sensitive reagents.

  • Purity Confirmation: If you have access to analytical instrumentation, confirm the purity of the reagent. A simple ¹H NMR spectrum can often reveal the presence of significant impurities. See the protocol provided below.

  • Use a Fresh Aliquot: If possible, open a new, sealed bottle of the reagent and repeat the experiment. If yields improve, the original bottle has likely degraded.

G start Start: Prepare to Use Reagent prepare Assemble Glassware (Syringe, Needles) and Dry in Oven start->prepare cool Cool Glassware Under Inert Gas Stream (Ar or N₂) prepare->cool flush_reagent Puncture Septum of Reagent Bottle with Needle Connected to Inert Gas Source (Vent with another needle) cool->flush_reagent withdraw Withdraw Required Volume with Airtight Syringe flush_reagent->withdraw transfer Quickly Transfer Reagent to Reaction Vessel (under inert atmosphere) withdraw->transfer seal Remove Needles and Seal Reagent Bottle Septum (e.g., with parafilm or tape) transfer->seal store Return Reagent Bottle to 2-8 °C Storage seal->store

Caption: Recommended workflow for handling air- and moisture-sensitive reagents.

Problem 2: I am observing unexpected side products in my reaction analysis (TLC, LC-MS, NMR).

Causality: Impurities in the this compound starting material can be carried through the reaction, appearing as new spots on a TLC plate or peaks in an LC-MS chromatogram. These impurities may also be reactive enough to form their own derivatives under your reaction conditions.

Solution:

  • Characterize the Impurity: If possible, try to characterize the side product. Does its mass correspond to an oxidized form of your starting material or product?

  • Run a Control Reaction: Run the reaction without your primary substrate but with this compound and all other reagents. If you still form the side product, it confirms the issue originates from the diamine reagent.

  • Purify the Reagent: If a fresh sample is unavailable, you may need to purify the existing stock. Purification methods will depend on the nature of the impurity but could include distillation under reduced pressure or column chromatography. Given its basic nature, an acid-base extraction could also be a viable purification strategy.

Experimental Protocol: Purity Assessment by ¹H NMR

This protocol provides a standard method to quickly assess the integrity of a stored sample of this compound.

Objective: To determine the purity of the sample and identify potential degradation products by comparing the obtained spectrum to a reference.

Materials:

  • Sample of this compound

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube

  • Pipettes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Place 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃.

    • Mix thoroughly until the sample is fully dissolved.

  • Transfer to NMR Tube:

    • Transfer the solution to an NMR tube using a pipette.

  • Acquire Spectrum:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integration: Integrate the peaks corresponding to the propyl group and the octahydropyrrolopyrrole backbone. The ratio of these integrations should align with the 14 protons of the molecule (e.g., 3H for the terminal CH₃, 2H for the adjacent CH₂, etc.).

    • Impurity Check: Look for small, broad peaks in the baseline, particularly in the downfield region, which could indicate oxidative impurities. Any sharp peaks that do not correspond to the structure or the solvent should be considered impurities.

    • Comparison: Compare the spectrum to a reference spectrum from a fresh, high-purity lot if available. A significant deviation in peak shape, chemical shift, or the presence of new signals indicates degradation.

References

Overcoming poor solubility of "2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

A Senior Application Scientist's Guide to Overcoming Poor Solubility

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who are encountering solubility challenges with this bicyclic amine. As application scientists with extensive field experience, we understand that overcoming solubility hurdles is critical for advancing research, whether for in vitro screening assays or in vivo pharmacokinetic studies. This guide provides a logical, step-by-step framework for diagnosing and solving these issues, grounded in fundamental physicochemical principles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

Before diving into complex techniques, it's crucial to understand the inherent properties of this compound that govern its behavior in solution.

Q1: Why is this compound expected to have poor aqueous solubility?

A: The solubility of a molecule is a balance between its hydrophobic and hydrophilic characteristics.

  • Hydrophobic Character: The octahydropyrrolo[3,4-c]pyrrole core is a saturated, rigid bicyclic structure, and the N-propyl group adds to its non-polar, hydrocarbon-like nature. This makes it difficult for the molecule to favorably interact with the highly ordered hydrogen-bonding network of water.

  • Hydrophilic Character: The molecule contains two tertiary amine functional groups. These nitrogen atoms are basic and can act as hydrogen bond acceptors. However, in their neutral (free base) form, their contribution is often insufficient to overcome the hydrophobicity of the carbon scaffold, leading to poor intrinsic solubility in neutral water.

Q2: What are the first and most critical properties I should determine for my compound?

A: To tackle solubility systematically, you must first quantify the problem. The three most important initial parameters are:

  • Intrinsic Solubility (S₀): This is the equilibrium solubility of the un-ionized, free base form of the compound in a neutral aqueous medium. It represents your baseline and is essential for calculating other parameters.

  • pKa: This value indicates the pH at which 50% of the compound is in its ionized (protonated) form. Since this compound is a basic compound with two amine groups, it will have two pKa values. Knowing these is critical for predicting how solubility will change with pH.[1]

  • LogP/LogD: The partition coefficient (LogP) measures the compound's distribution between an oily (octanol) and an aqueous phase, indicating its lipophilicity. The distribution coefficient (LogD) is the same measurement at a specific pH, accounting for ionization. A high LogP/LogD value generally correlates with lower aqueous solubility.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one matters for my experiment?

A: This is a critical distinction that often causes confusion.

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the concentration of the dissolved compound is in equilibrium with its solid (crystalline) form. It is a single, fixed value at a given temperature and pressure. This value is most relevant for formulation development and understanding the compound's fundamental properties.

  • Kinetic Solubility: This is the concentration of a compound when it first precipitates from a solution upon the addition of an antisolvent (e.g., adding a DMSO stock solution to an aqueous buffer). This value is often higher than thermodynamic solubility because the compound can remain in a supersaturated state for a period. For high-throughput screening or initial in vitro assays, kinetic solubility is often the more practical and relevant measure.[2]

Part 2: Troubleshooting Guide & Solution Pathways

Once you have a baseline understanding of your compound, you can follow a systematic approach to enhance its solubility. We recommend a tiered strategy, starting with the simplest and most cost-effective methods.

Workflow for Solubility Enhancement

This diagram outlines the logical progression for addressing the solubility of a basic compound like this compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Initial Strategies cluster_2 Phase 3: Advanced Formulation Start Poorly Soluble Compound: This compound Measure Determine Key Properties: - Intrinsic Solubility (S₀) - pKa - LogP Start->Measure pH_Mod Strategy 1: pH Modification (In-situ Salt Formation) Measure->pH_Mod Is the compound ionizable? (Yes) Salt_Form Strategy 2: Salt Formation (Isolate a Solid Salt Form) pH_Mod->Salt_Form Need a stable solid form? Co_Solvent Strategy 3: Co-solvents (For Stock Solutions & Assays) pH_Mod->Co_Solvent Need an immediate solution for an in-vitro assay? Complex Strategy 4: Complexation (e.g., Cyclodextrins) Salt_Form->Complex Is salt stability or hygroscopicity an issue? Co_Solvent->Complex Is co-solvent toxicity a concern or dilution causes precipitation? ASD Strategy 5: Amorphous Solid Dispersions (ASDs) Complex->ASD Is solubility still insufficient for in-vivo studies? G FreeBase R₃N (Free Base, Low Solubility) Protonated R₃NH⁺ (Protonated Salt, High Solubility) FreeBase->Protonated + H⁺ (Lower pH) Protonated->FreeBase - H⁺ (Higher pH)

References

Technical Support Center: Purification of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this bicyclic amine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in achieving high purity of your target compound.

Introduction to Purification Challenges

This compound, a secondary amine with a bicyclic core, presents several purification challenges inherent to its chemical nature. Its basicity can lead to strong interactions with silica gel, a standard stationary phase in chromatography, often resulting in poor peak shape and difficult separation. Furthermore, its synthesis, likely via reductive amination of octahydropyrrolo[3,4-c]pyrrole with propanal, can introduce a variety of impurities that require targeted purification strategies. The presence of stereoisomers (cis and trans) further complicates the purification process, often necessitating specialized separation techniques.

This guide will address these challenges in a practical, question-and-answer format, providing solutions grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Chromatography Issues

Q1: My peak is tailing significantly on the silica gel column. What is causing this and how can I fix it?

A1: Peak tailing is a common issue when purifying amines on silica gel.[1][2] The primary cause is the interaction between the basic amine and the acidic silanol groups on the silica surface.[1] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the chromatogram.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. Common choices include:

    • Triethylamine (TEA): Typically 0.1-1% (v/v) is added to the mobile phase.

    • Ammonia solution: A mobile phase of dichloromethane/methanol/concentrated ammonia (e.g., 90:9:1) can be effective for polar amines.

  • Use of Deactivated Silica: Employ a deactivated or base-washed silica gel for your column.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica.

  • Reversed-Phase Chromatography: For more polar amines, reversed-phase HPLC with a suitable ion-pairing agent or a mobile phase buffered at a pH where the amine is not protonated can be an effective alternative.

Q2: I am struggling to separate my desired product from the unreacted octahydropyrrolo[3,4-c]pyrrole starting material. What should I do?

A2: The starting material, a primary or secondary amine, will have different polarity compared to your N-propylated product. This difference should allow for chromatographic separation.

Solutions:

  • Gradient Elution: A carefully optimized gradient elution on a silica gel column, starting with a less polar solvent system and gradually increasing the polarity, should effectively separate the more polar starting material from the less polar product.

  • Flash Chromatography: Utilize an automated flash chromatography system for better resolution and separation efficiency.

  • Acid-Base Extraction: Before chromatography, an acid-base workup can help remove the unreacted starting material. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your product and the starting amine will move to the aqueous layer as their hydrochloride salts. After separating the layers, basify the aqueous layer with a base like sodium hydroxide and extract your amines back into an organic solvent. This process can enrich your desired product before the final chromatographic step.

Impurity-Related Issues

Q3: I suspect I have over-alkylation, resulting in a tertiary amine impurity. How can I remove this?

A3: Over-alkylation, the formation of a tertiary amine by the addition of another propyl group, is a potential side reaction in reductive amination.[3] This tertiary amine will be less polar than your desired secondary amine.

Solutions:

  • Chromatography: Careful column chromatography should allow for the separation of the less polar tertiary amine from your product. A shallow gradient may be necessary to achieve good resolution.

  • Crystallization: If your product is a solid, crystallization can be an effective method to remove the tertiary amine impurity, which may remain in the mother liquor.

  • Salt Formation: Conversion of your secondary amine to a salt (e.g., hydrochloride) may allow for selective crystallization, leaving the tertiary amine salt in the solution, or vice versa, depending on their relative solubilities.

Q4: How do I separate the cis and trans diastereomers of this compound?

A4: The separation of diastereomers can be challenging as they often have very similar physical properties.

Solutions:

  • High-Performance Column Chromatography: A high-resolution flash chromatography system with a high-performance silica column and a carefully optimized eluent system may provide sufficient separation.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a normal or chiral stationary phase is often the most effective method.[4][5]

  • Diastereomeric Salt Crystallization: If your starting octahydropyrrolo[3,4-c]pyrrole was a mixture of diastereomers, you can try to resolve them by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid) and then performing fractional crystallization. Once the diastereomers of the starting material are separated, you can proceed with the synthesis to obtain the desired diastereomerically pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A1: A common method for N-alkylation of secondary amines is reductive amination.[3] In this case, octahydropyrrolo[3,4-c]pyrrole would be reacted with propanal in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

Expected Impurities:

  • Unreacted octahydropyrrolo[3,4-c]pyrrole (starting material)

  • Unreacted propanal and its byproducts

  • Imine intermediate

  • Over-alkylated tertiary amine

  • Diastereomers (if the starting material was a mixture)

Q2: Can I purify this compound by distillation?

A2: Distillation is a viable purification method for liquids if the boiling points of the components are sufficiently different and the compound is thermally stable. Given the bicyclic structure, this compound likely has a relatively high boiling point, and vacuum distillation would be necessary to prevent decomposition. This method could be effective for removing non-volatile impurities or solvents, but it is unlikely to separate diastereomers or impurities with similar boiling points.

Q3: What is the best way to store the purified this compound?

A3: As a secondary amine, the compound is susceptible to oxidation and reaction with atmospheric carbon dioxide. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool, dark place. For long-term storage, refrigeration is recommended.

Q4: I have a solid product after purification. How can I improve its purity further?

A4: If your purified compound is a solid, recrystallization is an excellent final purification step.

General Recrystallization Steps:

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Dissolve the solid in the minimum amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to form well-defined crystals.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

For amines, it is often advantageous to recrystallize the hydrochloride salt, which tends to be more crystalline than the free base.[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH)

  • Triethylamine (TEA)

  • Flash chromatography system (column, pump, fraction collector)

  • TLC plates

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. If the compound is more polar, try DCM/MeOH. Add ~0.5% TEA to the eluent to prevent peak tailing. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column.

  • Elution: Start the elution with the less polar solvent system determined from your TLC analysis. If a gradient is needed, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Hydrochloride Salt Formation and Crystallization

This protocol is suitable if your product is a solid or can form a crystalline salt.

Materials:

  • Crude this compound

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or concentrated HCl)

  • Solvents for crystallization (e.g., ethanol, isopropanol, diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • pH paper

Procedure:

  • Salt Formation:

    • Dissolve the crude amine in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether or a slight excess of concentrated HCl while stirring.

    • The hydrochloride salt should precipitate out of the solution. If it doesn't, you may need to reduce the volume of the solvent or add a less polar co-solvent.

  • Isolation of the Crude Salt:

    • Collect the precipitated salt by filtration.

    • Wash the salt with a small amount of cold diethyl ether to remove non-basic impurities.

  • Recrystallization:

    • Choose a suitable solvent or solvent mixture for recrystallization (e.g., ethanol/diethyl ether, isopropanol/hexanes).[6]

    • Dissolve the crude salt in the minimum amount of the hot solvent.

    • Allow the solution to cool slowly to form crystals.

    • Collect the pure crystals by filtration and dry them under vacuum.

  • Liberation of the Free Base (Optional):

    • Dissolve the purified salt in water.

    • Basify the solution with a strong base (e.g., 2M NaOH) until the pH is >10.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Data Presentation

Table 1: Common Solvents for Amine Purification

Purification MethodRecommended SolventsComments
Normal Phase Chromatography Hexanes/Ethyl Acetate + 0.5% TEAGood for less polar amines.
Dichloromethane/Methanol + 0.5% TEASuitable for more polar amines.
Reversed-Phase Chromatography Acetonitrile/Water with 0.1% TFA or Formic AcidThe acidic modifier can improve peak shape.
Acetonitrile/Water with buffered mobile phaseBuffering at a suitable pH can prevent protonation.
Crystallization of Free Base Hexanes, Toluene, Ethyl AcetateDepends on the specific compound's solubility.
Crystallization of HCl Salt Ethanol, Isopropanol, Ethanol/Diethyl EtherPolar solvents are generally required for amine salts.[6]

Visualization

Workflow for Purification Strategy Selection

Purification_Strategy start Crude Product (this compound) is_solid Is the product a solid? start->is_solid crystallization Crystallization / Salt Formation is_solid->crystallization Yes distillation Is distillation feasible? (High boiling point & thermal stability) is_solid->distillation No chromatography Column Chromatography diastereomers Diastereomers present? chromatography->diastereomers crystallization->diastereomers distillation->chromatography No vac_dist Vacuum Distillation distillation->vac_dist Yes vac_dist->diastereomers prep_hplc Preparative HPLC / Chiral Chromatography diastereomers->prep_hplc Yes pure_product Pure Product diastereomers->pure_product No prep_hplc->pure_product

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Peak Tailing in Chromatography

Peak_Tailing_Troubleshooting start Peak Tailing Observed add_base Add Basic Modifier to Eluent (e.g., 0.5% TEA) start->add_base check_column Use Deactivated Silica or Alumina add_base->check_column Failure problem_solved Problem Resolved add_base->problem_solved Success rev_phase Switch to Reversed-Phase HPLC check_column->rev_phase Failure check_column->problem_solved Success rev_phase->problem_solved

Caption: Troubleshooting steps for addressing peak tailing.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole . This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable bicyclic diamine scaffold. The octahydro-pyrrolo[3,4-c]pyrrole core is a privileged structure in modern drug discovery, and its efficient N-alkylation is critical for developing novel chemical entities.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a direct question-and-answer format. Our goal is to help you navigate common challenges, optimize your reaction conditions, and achieve high-yield, high-purity synthesis of your target compound.

Part 1: Synthesis of the Octahydro-pyrrolo[3,4-c]pyrrole Core

The journey to this compound begins with the robust construction of the core bicyclic scaffold. The most prevalent and efficient method involves a [3+2] cycloaddition reaction.

Frequently Asked Questions (FAQs)

Question 1: What is the most reliable method for synthesizing the octahydro-pyrrolo[3,4-c]pyrrole scaffold?

Answer: The primary and most stereocontrolled strategy for constructing the octahydro-pyrrolo[3,4-c]pyrrole framework is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile, such as an N-substituted maleimide.[1] This method is favored for its high convergence, efficiency, and excellent control over stereochemistry, which is often dictated by the choice of catalyst. Alternative methods, such as domino reactions using substituted pyrroles, have also been reported and can be effective for generating specific derivatives.[2][3]

Troubleshooting Guide: Scaffold Synthesis

Question 2: My [3+2] cycloaddition reaction is resulting in a low yield. How can I improve it?

Answer: Low yields in this key transformation are a common challenge and can typically be traced back to the catalytic system or reaction conditions.

  • Causality: The cycloaddition relies on the effective generation of the azomethine ylide from a precursor (e.g., a glycine ester derivative) and its subsequent catalyzed reaction with the dipolarophile. An inefficient catalyst will fail to promote the reaction at a reasonable rate, leading to decomposition of starting materials or the formation of side products.

  • Troubleshooting Steps:

    • Evaluate Your Catalyst: The choice of Lewis acid catalyst is paramount. While various metal salts can be used, their efficiencies differ significantly. Copper and Silver salts often provide superior yields in shorter reaction times compared to Indium or Scandium triflates.[1] The uncatalyzed reaction is typically very slow and low-yielding.

    • Optimize Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of the dipolarophile (e.g., N-phenylmaleimide) is used to drive the reaction to completion and consume the transiently generated azomethine ylide.

    • Solvent & Temperature: The reaction is typically performed in a non-polar aprotic solvent like toluene or dichloromethane (DCM) at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C may improve the rate, but be mindful of potential side reactions at higher temperatures.

Data Presentation: Comparison of Catalysts for [3+2] Cycloaddition

Catalyst SystemDipolarophileReaction Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
CuCl₂ N-Phenylmaleimide1.592>99:1[1]
AgOAc N-Phenylmaleimide285>99:1[1]
In(OTf)₃ N-Phenylmaleimide378>99:1[1]
Sc(OTf)₃ N-Phenylmaleimide375>99:1[1]
No Catalyst N-Phenylmaleimide1240>99:1[1]

Part 2: N-Alkylation of the Scaffold

Once the octahydro-pyrrolo[3,4-c]pyrrole core is synthesized, the next step is the selective introduction of the propyl group onto one of the nitrogen atoms. The two secondary amines in the scaffold present a selectivity challenge.

Frequently Asked Questions (FAQs)

Question 3: What are the best methods for attaching the propyl group to the scaffold?

Answer: There are two primary methods for this N-alkylation, each with distinct advantages and disadvantages:

  • Reductive Amination: This is a highly controlled and generally preferred method. It involves reacting the scaffold with propanal (propionaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[4][5] This approach inherently avoids the over-alkylation issues that can plague other methods.[5]

  • Direct Alkylation: This method involves reacting the scaffold with a propyl halide (e.g., 1-bromopropane) in the presence of a base.[6] While straightforward, it can be difficult to control the selectivity, often leading to a mixture of mono- and di-alkylated products.

Troubleshooting Guide: N-Alkylation

Question 4: I am attempting reductive amination, but the reaction is incomplete and the yield is low. What should I check?

Answer: Incomplete conversion in reductive amination is often due to an issue with either the iminium ion formation or the reduction step.

  • Causality: Reductive amination is a two-step, one-pot process: (1) reversible formation of an iminium ion from the amine and aldehyde, and (2) irreversible reduction of the iminium ion.[4] The overall success depends on optimizing both steps.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: This is the most critical parameter.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications. It is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the iminium ion intermediate.[4][7] It performs well in solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[7]

      • Sodium Cyanoborohydride (NaBH₃CN): Another excellent option, particularly effective under weakly acidic conditions (pH 4-6) and compatible with protic solvents like methanol.[7][8]

      • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde. If used, it is crucial to allow sufficient time for the imine/iminium to form before adding the NaBH₄.[7]

    • pH Control: Imine/iminium formation is catalyzed by mild acid.[5] The reaction is often run with a small amount of acetic acid to maintain a pH of ~5. If the medium is too acidic, the starting amine becomes protonated and non-nucleophilic; if too basic, the carbonyl is not sufficiently activated.[5]

    • Monitor Imine Formation: Before adding the reducing agent (especially if using NaBH₄), you can monitor the reaction by TLC or ¹H NMR to confirm the formation of the iminium intermediate.

Question 5: My direct alkylation with 1-bromopropane is giving me a mixture of products, including di-propylated species. How can I achieve mono-alkylation?

Answer: This is the classic challenge of direct alkylation on a molecule with multiple nucleophilic sites.

  • Causality: Both secondary amines on the scaffold are nucleophilic and can react with the alkyl halide. Once the first propyl group is attached, the remaining secondary amine can react again, leading to the di-substituted byproduct.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully use only 1.0 to 1.1 equivalents of 1-bromopropane. Adding a large excess will inevitably lead to di-alkylation.

    • Choice of Base and Solvent: Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[9] Stronger bases can deprotonate both amines, increasing the rate of the second alkylation. A polar aprotic solvent like DMF or acetonitrile is typically effective.[9]

    • Consider Protecting Groups: For absolute control, though it adds steps, you could protect one of the amines with a suitable protecting group (e.g., Boc), perform the alkylation, and then deprotect.

    • Switch to Reductive Amination: If selectivity remains an issue, switching to the reductive amination protocol is the most reliable solution to guarantee mono-alkylation.

Part 3: General Purification and Handling

Question 6: I'm having difficulty purifying my final product by column chromatography. It streaks badly on the silica gel.

Answer: This is a very common issue when purifying amines on silica gel.

  • Causality: Silica gel is slightly acidic, and basic amines can interact strongly with the silanol groups on the stationary phase.[10] This leads to poor peak shape, tailing (streaking), and sometimes irreversible adsorption of the product onto the column.

  • Solution:

    • Neutralize the Silica: Before running the column, flush it with your starting eluent containing a small amount of a volatile base.

    • Modify the Eluent: Add 1-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide to your mobile phase (e.g., DCM/Methanol or Hexane/Ethyl Acetate).[10] This base will compete for the acidic sites on the silica, allowing your product to elute cleanly with sharp peaks.

Question 7: My purified this compound develops a yellow or brown color over time. Is it decomposing?

Answer: Yes, this coloration is likely due to oxidation.

  • Causality: Secondary and tertiary amines, particularly electron-rich ones, are susceptible to oxidation upon exposure to air (oxygen) and light.[11] This process can form highly colored N-oxide or polymeric impurities.

  • Solution:

    • Inert Atmosphere: Handle and concentrate the purified product under an inert atmosphere like nitrogen or argon whenever possible.[11]

    • Storage: Store the final compound in an amber vial to protect it from light, and keep it in a cool, dark place, preferably in a freezer or refrigerator under an inert atmosphere.[11]

Part 4: Experimental Protocols & Visualizations

Recommended Synthetic Workflow

The following diagram outlines the recommended two-stage approach for synthesizing the target compound, prioritizing control and yield.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: N-Alkylation A Glycine Derivative + N-Substituted Maleimide B [3+2] Cycloaddition (e.g., CuCl₂, Toluene, RT) A->B Reactants C Protected Octahydro- pyrrolo[3,4-c]pyrrole Core B->C High Yield & Stereoselectivity D Scaffold Core + Propanal C->D Deprotection (if needed) E Reductive Amination (NaBH(OAc)₃, DCM) D->E Reactants F 2-Propyl-octahydro- pyrrolo[3,4-c]pyrrole E->F Clean, Selective Alkylation

Caption: Recommended two-stage synthetic workflow.

Troubleshooting Logic for N-Alkylation

G Start Need to N-Propylate Scaffold Method Choose Alkylation Method Start->Method Reductive Reductive Amination (Propanal + NaBH(OAc)₃) Method->Reductive High Control (Recommended) Direct Direct Alkylation (Propyl Bromide + Base) Method->Direct Simpler, but Less Selective CheckYield Is Yield Low? Reductive->CheckYield CheckPurity Mixture of Products? Direct->CheckPurity OptimizeRA 1. Check Reductant (Use STAB) 2. Check pH (add AcOH) 3. Monitor Imine Formation CheckYield->OptimizeRA Yes Success Pure Mono-Alkylated Product CheckYield->Success No OptimizeDA 1. Control Stoichiometry (1.1 eq) 2. Use Mild Base (K₂CO₃) 3. Consider Protecting Group CheckPurity->OptimizeDA Yes CheckPurity->Success No OptimizeDA->Direct Re-run Reaction

Caption: Decision tree for troubleshooting N-alkylation.

Protocol 1: Reductive Amination of Octahydro-pyrrolo[3,4-c]pyrrole

This protocol assumes the unprotected scaffold is the starting material.

  • Reactant Setup: To a round-bottom flask under a nitrogen atmosphere, add the octahydro-pyrrolo[3,4-c]pyrrole scaffold (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Aldehyde Addition: Add propanal (propionaldehyde) (1.2 eq) to the solution. If desired, add glacial acetic acid (0.1 eq) to catalyze iminium formation.

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours. You can monitor the progress by TLC to observe the consumption of the starting amine.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture. Note: The reaction may effervesce slightly.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor for completion by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an eluent system of DCM/Methanol with 1% triethylamine added.

References

Technical Support Center: Synthesis of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and purification of this and related bicyclic diamine scaffolds. The octahydropyrrolo[3,4-c]pyrrole core is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for advancing drug discovery programs.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and scalable synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is presented with potential causes and actionable solutions.

Issue 1: Low Yield and/or Incomplete Conversion in the Formation of the Octahydropyrrolo[3,4-c]pyrrole Core

The construction of the bicyclic core is the cornerstone of the synthesis. A common and effective method for creating this scaffold is through a [3+2] dipolar cycloaddition reaction, often between an azomethine ylide and a suitable dipolarophile like N-substituted maleimides.[2][3]

Potential Causes:

  • Inefficient Azomethine Ylide Formation: The in-situ generation of the azomethine ylide from a corresponding amine and aldehyde can be sluggish or lead to side reactions.

  • Poor Reactivity of Dipolarophile: Steric hindrance or electronic effects on the dipolarophile can reduce its reactivity.

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or catalyst choice can significantly impact the reaction rate and yield.

  • Decomposition of Reactants or Product: The reactants or the bicyclic product may be unstable under the reaction conditions, especially at elevated temperatures.

Solutions & Troubleshooting Steps:

  • Optimize Ylide Generation:

    • Screening of Precursors: Experiment with different sources for the azomethine ylide, such as various amino acid esters (e.g., sarcosine derivatives) and aldehydes.

    • Dehydrating Conditions: For ylide generation involving condensation, ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves.

  • Enhance Reaction Rate:

    • Catalyst Screening: While the reaction can proceed thermally, catalysis can dramatically improve efficiency. A comparison of common catalysts is presented in Table 1. Lewis acids like AgOAc and Cu(II) salts have shown excellent results in promoting cycloaddition reactions.[4]

    • Solvent Selection: The polarity of the solvent can influence the stability and reactivity of the dipole. Screen a range of solvents from non-polar (e.g., toluene, DCM) to polar aprotic (e.g., acetonitrile, DMF).

    • Temperature Adjustment: A systematic temperature study can identify the optimal balance between reaction rate and stability. Start at room temperature and gradually increase, monitoring for product formation and decomposition.

  • Proposed Experimental Protocol for Catalyst Screening:

    • To a solution of the azomethine ylide precursor (e.g., N-benzylglycine, 1.0 mmol) and paraformaldehyde (1.2 mmol) in toluene (10 mL), add the N-propylmaleimide (1.0 mmol).

    • Add the selected catalyst (e.g., AgOAc, 0.1 mmol).

    • Reflux the mixture with a Dean-Stark trap for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, filter the catalyst, and concentrate the filtrate.

    • Purify the crude product by column chromatography to determine the yield and diastereoselectivity.

Catalyst System Typical Reaction Time Reported Yield (%) Diastereomeric Ratio (d.r.)
No Catalyst12 h40>99:1
AgOAc2 h85>99:1
CuCl₂1.5 h92>99:1
In(OTf)₃3 h78>99:1
Sc(OTf)₃3 h75>99:1
Data adapted from a representative synthesis of an octahydropyrrolo[3,4-c]pyrrole derivative.[4]
Issue 2: Challenges in Catalytic Hydrogenation for Pyrrole/Pyrroline Reduction or Debenzylation

A common route to the saturated octahydropyrrolo[3,4-c]pyrrole core involves the catalytic hydrogenation of a pyrrole or pyrroline precursor. Similarly, protective groups like benzyl are often removed via hydrogenolysis. These steps are frequently plagued by catalyst deactivation.

Potential Causes:

  • Catalyst Poisoning by Amines: The nitrogen atoms in the substrate and product (pyrrolidines) can strongly adsorb to the active sites of precious metal catalysts (e.g., Pd, Pt, Rh), inhibiting their activity.[5][6] This is a well-documented phenomenon in the hydrogenation of N-heterocycles.[7]

  • Impure Substrate: Trace impurities, particularly sulfur-containing compounds, can irreversibly poison the catalyst.

  • Inappropriate Catalyst Choice: Different metals have varying sensitivities to nitrogen poisoning. The general order of sensitivity is Pd > Ru >> Rh.[6]

Solutions & Troubleshooting Steps:

  • Catalyst Selection and Loading:

    • Use Rhodium Catalysts: Rhodium-on-carbon (Rh/C) or rhodium-on-alumina (Rh/Al₂O₃) are often more resistant to poisoning by amines compared to palladium catalysts.[6]

    • Increase Catalyst Loading: While not ideal for cost, a higher catalyst loading can compensate for partial deactivation.

    • Bespoke Catalysts: For large-scale production, consider consulting with catalyst suppliers to develop a custom catalyst with improved resistance to poisoning.[7]

  • Reaction Condition Optimization:

    • Acidic Additives: The addition of a protic acid (e.g., HCl, H₂SO₄, or acetic acid) can protonate the nitrogen atoms, preventing them from binding to the catalyst surface.[6] However, this must be tested carefully as it can sometimes promote side reactions.

    • Solvent Effects: The choice of solvent can influence catalyst activity and selectivity. Alcohols like methanol or ethanol are commonly used.

    • Pressure and Temperature: Increasing hydrogen pressure and temperature can enhance the rate of hydrogenation but may also lead to over-reduction or side reactions. A systematic optimization is recommended.

  • Substrate Purity:

    • Ensure the starting material is of high purity. Consider recrystallization or a purification step before hydrogenation.

Issue 3: Inefficient N-Propylation and Side Product Formation

The introduction of the propyl group onto one of the nitrogen atoms of the octahydropyrrolo[3,4-c]pyrrole core can be challenging, especially on a larger scale.

Potential Causes:

  • Dialkylation: The presence of two secondary amines can lead to the formation of the di-propylated product, in addition to the desired mono-propylated compound.

  • Quaternization: Over-alkylation can result in the formation of a quaternary ammonium salt, which can be difficult to separate.

  • Low Reactivity: The secondary amines of the bicyclic core may exhibit low nucleophilicity due to steric hindrance.

  • Inappropriate Base/Solvent System: The choice of base and solvent is critical for achieving high selectivity and conversion.

Solutions & Troubleshooting Steps:

  • Control Stoichiometry and Reaction Conditions:

    • Sub-stoichiometric Alkylating Agent: Use a slight deficiency of the propylating agent (e.g., 0.9-0.95 equivalents of propyl iodide or bromide) to minimize dialkylation.

    • Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can improve selectivity for mono-alkylation.

  • Alternative Propylation Strategies:

    • Reductive Amination: React the octahydropyrrolo[3,4-c]pyrrole with propionaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is often a milder and more selective method for N-alkylation.

    • Use of Protecting Groups: If selective mono-propylation is difficult, consider a protection strategy. Protect one of the nitrogens with a group like Boc, perform the propylation, and then deprotect.

  • Optimize Base and Solvent:

    • Non-nucleophilic Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or a milder inorganic base like K₂CO₃ or Cs₂CO₃.

    • Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are generally suitable for N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for the scale-up of this compound?

A robust and scalable synthetic approach is outlined below. This strategy utilizes a [3+2] cycloaddition followed by reduction and N-alkylation.

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Final Steps Start N-benzylglycine + Paraformaldehyde + N-propylmaleimide Cycloaddition [3+2] Cycloaddition (e.g., AgOAc catalyst) Start->Cycloaddition Toluene, Reflux Intermediate Bicyclic Adduct (N-benzyl, N-propyl protected) Cycloaddition->Intermediate Debenzylation Hydrogenolysis (e.g., Pd/C, H2) Intermediate->Debenzylation Product This compound Debenzylation->Product

Caption: Proposed synthetic pathway for this compound.

This route introduces the propyl group early via N-propylmaleimide, avoiding a separate N-alkylation step on the final core, which can present selectivity challenges. The final step is a standard debenzylation.

Q2: How can I control the stereochemistry of the octahydropyrrolo[3,4-c]pyrrole core?

The stereochemistry of the bicyclic core is typically established during the [3+2] cycloaddition step. These reactions are often highly diastereoselective, leading predominantly to the cis-fused isomer.[8] The use of chiral auxiliaries or chiral catalysts can be explored to achieve enantioselective synthesis if a specific enantiomer is required.

Q3: What are the key safety considerations for scaling up this synthesis?

  • Hydrogenation: Catalytic hydrogenation at scale requires specialized equipment (e.g., a Parr shaker or a dedicated hydrogenation reactor) to handle flammable hydrogen gas under pressure. Ensure proper grounding and ventilation. Palladium on carbon can be pyrophoric and should be handled with care, preferably wet with solvent.

  • Alkylating Agents: Alkyl halides like propyl iodide are reactive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: The use of large volumes of flammable organic solvents requires adherence to standard safety protocols for storage, handling, and disposal.

Q4: What are the best methods for monitoring reaction progress?

  • Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weight of the product and intermediates, helping to identify side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of an aliquot from the reaction mixture can be used to determine the conversion rate by integrating signals from the starting material and product.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Troubleshooting Bioassay Interference for 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing novel chemical entities such as 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole. This guide is designed to provide in-depth troubleshooting assistance for scientists and drug development professionals who encounter unexpected or inconsistent results in their bioassays. As a Senior Application Scientist, my goal is to equip you with the expertise and practical protocols to identify, understand, and mitigate common sources of bioassay interference, ensuring the integrity and reliability of your screening data.

The pyrrolo[3,4-c]pyrrole scaffold is a recurring motif in medicinal chemistry, valued for its structural rigidity and synthetic tractability.[1][2] Derivatives of this core are explored for a wide range of biological activities, from enzyme inhibition to receptor modulation.[3][4][5] However, like many small molecules, these compounds can sometimes produce misleading results in high-throughput screening (HTS) campaigns by interfering with the assay technology itself, rather than through specific, on-target biological activity.[6][7]

This guide follows a logical, question-and-answer format to address the specific challenges you may be facing. We will delve into the causality behind common interference mechanisms and provide validated, step-by-step protocols to diagnose and resolve these issues.

Part 1: Frequently Asked Questions (FAQs) & Initial Triage

This section addresses the most common initial queries and helps you begin the diagnostic process.

Q1: My dose-response curve for this compound is unusually steep and plateaus at 100% inhibition. What could be the cause?

An unusually steep dose-response curve, often with Hill slopes >2, is a classic hallmark of compound aggregation.[8] At a certain concentration, known as the Critical Aggregation Concentration (CAC), the compound may self-assemble into colloidal particles in your assay buffer. These aggregates can then sequester and non-specifically inhibit enzymes or disrupt proteins, leading to a sudden and complete loss of signal that mimics true inhibition.[7][9] This is one of the most common mechanisms for "promiscuous inhibitors" that appear as hits across multiple, unrelated screens.[6]

Q2: I'm seeing high background fluorescence in my fluorescence-based assay when the compound is present, even in wells without the target enzyme/cell. Why is this happening?

This strongly suggests that your compound is autofluorescent. Many organic molecules have the intrinsic ability to absorb light at one wavelength and emit it at another, which can interfere with fluorescence-based readouts.[10] This is particularly common for compounds with aromatic ring systems, though even saturated heterocycles can exhibit this property. The emitted light from the compound is indistinguishable from the signal generated by your assay's fluorophore, leading to a false-positive or artificially high reading.[11]

Q3: My results with this compound are highly variable and not reproducible between experiments. What should I check first?

Assay variability can stem from multiple sources, but when linked to a specific compound, solubility and aggregation are primary suspects. Poor solubility can lead to inconsistent concentrations in your assay wells. Aggregation is also a concentration-dependent phenomenon that can be sensitive to minor variations in buffer conditions, incubation times, or stock solution handling, leading to poor reproducibility.[8][12] It is crucial to first confirm the compound's identity and purity via methods like LC-MS and NMR, as degradation or impurities can also lead to inconsistent activity.[13]

Q4: How can I quickly determine if my compound is an aggregator?

A simple and widely used method is to re-run the assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-80, typically at a low concentration (e.g., 0.01-0.1%). If the compound's inhibitory activity is substantially reduced or eliminated in the presence of the detergent, it is highly likely that aggregation is the cause of the observed effect. The detergent helps to disperse the compound aggregates, preventing non-specific inhibition.[8]

Part 2: In-Depth Troubleshooting Guides & Protocols

If the initial triage suggests a specific type of interference, the following guides provide detailed workflows and protocols to confirm the mechanism and mitigate its effects.

Guide 1: Investigating and Mitigating Compound Aggregation

Compound aggregation is a leading cause of false positives in HTS.[6] Aggregates, typically 50-500 nm in size, form spontaneously in solution and can inhibit enzymes non-specifically by sequestering the protein on the aggregate surface. The following workflow will help you systematically investigate this phenomenon.

G A Initial Hit Observed (e.g., Steep CRC) B Re-test with 0.01% Triton X-100 A->B C Activity Attenuated? B->C D Yes: Aggregation Suspected C->D Yes E No: Aggregation Unlikely C->E No F Characterize with DLS / Nephelometry D->F G Perform β-Lactamase Counter-Screen D->G H Confirmed Aggregator F->H G->H I Mitigation Strategies H->I J Lower Compound Concentration I->J K Modify Buffer Conditions I->K L Consider Analogs (SAR) I->L

Caption: Workflow for identifying and addressing compound aggregation.

DLS is a biophysical technique that measures particle size in solution by analyzing fluctuations in scattered light. It is a direct method to confirm the presence of compound aggregates.[8]

Objective: To determine if this compound forms particles in the size range of aggregates (50-500 nm) under assay conditions.

Materials:

  • This compound (10 mM DMSO stock)

  • Assay buffer (the same used in your primary bioassay)

  • DLS instrument and compatible low-volume cuvettes or microplates

Procedure:

  • Sample Preparation: Prepare a dilution series of the compound in your assay buffer. A typical starting point is the EC50/IC50 concentration from your primary assay and 2-3 concentrations above it. Ensure the final DMSO concentration is consistent across all samples and matches your assay conditions.

  • Control Preparation: Prepare a "buffer + DMSO" only control.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the temperature of your bioassay.

    • Transfer samples and control to the appropriate cuvettes or plate.

    • Acquire data by measuring the temporal fluctuations in light scattering. The instrument's software will generate an autocorrelation function.[8]

  • Data Analysis: The software will calculate particle size distributions. Look for the appearance of a particle population in the 50-500 nm range that is absent in the buffer-only control. The intensity of this peak should increase with compound concentration.

Compound Concentration Mean Particle Diameter (nm) Polydispersity Index (PDI) Interpretation
Buffer Control< 5 nm< 0.1No aggregates detected.
1 µM< 5 nm< 0.1No aggregates detected.
10 µM150 nm0.4Aggregates present at or above the CAC.
50 µM250 nm0.5Larger/more numerous aggregates at higher conc.

Table 1: Example DLS data for an aggregating compound.

This is a well-validated enzymatic counter-screen for compound aggregation.[8] Aggregators inhibit the β-lactamase enzyme, and this inhibition is reversed by the addition of a detergent.

Objective: To functionally confirm aggregation-based inhibition.

Materials:

  • AmpC β-lactamase

  • Nitrocefin (chromogenic substrate)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Triton X-100

  • Test compound

Procedure:

  • Prepare two sets of compound dilutions in the assay buffer: one with 0.01% Triton X-100 and one without.

  • Add AmpC β-lactamase to all wells and incubate for 5-10 minutes.

  • Initiate the reaction by adding nitrocefin.

  • Monitor the change in absorbance at 486 nm over time.

  • Data Analysis: Calculate the percent inhibition for each concentration with and without detergent. A significant rightward shift in the IC50 curve in the presence of Triton X-100 indicates aggregation.[8]

Guide 2: Identifying and Managing Autofluorescence

Autofluorescence can confound results from any fluorescence-based assay, including fluorescence polarization (FP), FRET, and fluorescence intensity (FI) assays.

G A Unexpected Signal in Fluorescence Assay B Scan Compound Emission Spectrum A->B C Does Emission Overlap with Assay Fluorophore? B->C D Yes: Autofluorescence Confirmed C->D Yes E No: Interference Unlikely C->E No F Mitigation Strategies D->F G Switch to Red-Shifted Dye F->G H Change Readout Technology (e.g., Luminescence, AlphaScreen) F->H I Use Unlabeled Control for Subtraction F->I

Caption: Workflow for identifying and managing compound autofluorescence.

Objective: To determine the excitation and emission spectra of this compound to assess its potential for interfering with a specific assay fluorophore.

Materials:

  • Test compound

  • Assay buffer

  • Spectrofluorometer with scanning capabilities

Procedure:

  • Prepare the compound at its highest assay concentration in the assay buffer.

  • Emission Scan: Excite the sample at the same wavelength used to excite your assay's fluorophore. Scan the emission spectrum across the range where your fluorophore's emission is measured.

  • Excitation Scan: Set the emission wavelength to that of your assay's fluorophore. Scan the excitation spectrum.

  • Analysis: Compare the compound's emission spectrum to that of your assay's signal. Significant overlap indicates a high potential for interference.[14]

Mitigation Strategies:

  • Use Red-Shifted Dyes: Autofluorescence is most common in the blue-green spectrum (350-550 nm).[11] If possible, switch to an assay version that uses a red-shifted fluorophore (e.g., Alexa Fluor 647), as fewer compounds fluoresce in this range.[10][15]

  • Change Readout Technology: The most robust solution is to switch to a non-fluorescence-based detection method, such as a luminescence-based assay (e.g., Promega's Kinase-Glo®) or an absorbance-based assay, if available.[16]

  • Background Subtraction: Run a parallel plate containing the compound but lacking a key assay component (like the enzyme or substrate) to measure the compound's background fluorescence, which can then be subtracted from the experimental data. Note that this does not account for quenching effects.

Part 3: Advanced Topics & Best Practices

Q5: Could my compound be a Pan-Assay Interference Compound (PAINS)?

PAINS are chemical structures known to cause interference in various assays through mechanisms like reactivity, redox cycling, or other non-specific interactions.[17] While the simple this compound core is not a classic PAINS structure, it is always good practice to check novel compounds against PAINS filters, which are available through various computational tools and online servers.

Q6: What are orthogonal assays and why are they important for hit validation?

An orthogonal assay measures the same biological endpoint but uses a different technology or principle.[18] Validating a hit in an orthogonal assay is a critical step to ensure the observed activity is not an artifact of the primary assay format.[16] For example, if your primary screen was a fluorescence-based enzyme inhibition assay, an orthogonal follow-up could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding of the compound to the target protein.[13][16]

Best Practices for Robust Bioassays:

  • Compound Quality Control: Always ensure the identity, purity (>95%), and solubility of your test compounds.

  • Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.[16]

  • Dose-Response Curves: For any confirmed hit, generate a full dose-response curve to determine potency (EC50/IC50) and observe the curve's shape for signs of interference.[19]

  • Monitor Assay Performance Over Time: Track key assay parameters like Z', S/B, and control values to detect any drift in assay performance.[20]

By employing these systematic troubleshooting strategies, researchers can confidently distinguish true biological hits from assay artifacts, saving valuable time and resources in the drug discovery process.

References

Technical Support Center: Chiral Separation of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the enantioselective analysis and purification of this bicyclic amine.

Introduction: The Challenge of Separating this compound

This compound possesses two stereogenic centers, making its separation a non-trivial task. The molecule's high polarity, conformational flexibility, and basic nature present unique challenges for achieving baseline resolution of its enantiomers. This guide provides a structured approach to method development, troubleshooting, and data interpretation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the chiral separation of this compound.

Chromatographic Methods (HPLC/SFC)

Question: I am not seeing any separation of the enantiomers on my chiral column. What should I try first?

Answer: This is a common starting point. The lack of separation, or co-elution, indicates that the chiral stationary phase (CSP) is not effectively discriminating between the enantiomers under the current conditions. Here's a systematic approach to troubleshoot:

  • Confirm Analyte-Column Interaction: First, ensure your compound is retained on the column. If it elutes at the void volume, there is no interaction with the stationary phase. For this basic amine, acidic additives are often necessary to ensure proper peak shape and retention.

  • Mobile Phase Modification: The composition of the mobile phase is critical.

    • For Normal Phase HPLC: Vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in your non-polar solvent (e.g., hexane). Small changes can have a significant impact on selectivity.

    • For Supercritical Fluid Chromatography (SFC): Adjust the percentage of your co-solvent (typically methanol or ethanol). SFC often provides faster and more efficient separations than HPLC for chiral compounds.[1][2]

  • Additive Introduction: For basic compounds like this compound, peak tailing and poor resolution are common. Adding a small amount (0.1% v/v) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is crucial.[3][4] This minimizes undesirable ionic interactions with residual silanols on the silica support of the CSP, leading to improved peak shape and potentially revealing a separation.

  • Column Screening: There is no universal chiral column.[1] If the above steps fail, you will need to screen different types of chiral stationary phases. Polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are a highly effective and broad-ranging choice for a variety of racemates, including amines.[4][5]

Question: My peaks are broad and tailing, even with a basic additive. How can I improve the peak shape?

Answer: Poor peak shape can obscure a partial separation and makes accurate quantification impossible. If a basic additive hasn't fully resolved the issue, consider the following:

  • Optimize Additive Concentration: While 0.1% is a good starting point, the optimal concentration of your basic additive can vary. Try a range from 0.05% to 0.2%.

  • Change the Additive: Not all basic additives perform equally. If DEA is not effective, try TEA or butylamine.

  • Lower the Temperature: Reducing the column temperature can sometimes improve peak shape by decreasing the rate of mass transfer. However, be aware that this can also increase backpressure. For polysaccharide-based columns, the workable temperature range is typically between 5°C and 40-50°C.[2]

  • Check for System Issues: Ensure your HPLC/SFC system is free of leaks and that the column is not clogged or voided. Extracolumn peak broadening can be a significant factor.

Question: I have partial separation, but the resolution is less than 1.5. How can I optimize the separation?

Answer: Achieving a resolution (Rs) of ≥ 1.5 is the goal for baseline separation. If you have some separation, you are in a good position to optimize.

  • Fine-tune the Mobile Phase: Make very small, incremental changes to the mobile phase composition. For example, adjust the alcohol percentage by 1-2% increments in normal phase HPLC.

  • Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, although it will lengthen the run time.

  • Temperature Optimization: Systematically screen temperatures (e.g., in 5°C increments) within the column's operating range.[2] Sometimes a moderate increase in temperature can improve kinetics and sharpen peaks, leading to better resolution.

  • Consider a Different Co-Solvent (SFC): In SFC, switching from methanol to ethanol as a co-solvent can alter the selectivity and may improve resolution.

Method Selection Workflow

start Start: Racemic Mixture of This compound screen_cols Screen Chiral Columns (Polysaccharide-based: IA, IB, etc.) start->screen_cols no_sep No Separation screen_cols->no_sep Outcome partial_sep Partial Separation (Rs < 1.5) screen_cols->partial_sep Outcome baseline_sep Baseline Separation (Rs >= 1.5) screen_cols->baseline_sep Outcome change_col Select a Different Chiral Stationary Phase no_sep->change_col optimize_mp Optimize Mobile Phase (Solvent ratio, Additives) partial_sep->optimize_mp optimize_params Optimize Method (Flow Rate, Temperature) baseline_sep->optimize_params optimize_mp->partial_sep Improvement optimize_mp->baseline_sep Success final_method Final Validated Method optimize_params->final_method change_col->screen_cols

Caption: A decision-making workflow for chiral method development.

Sample Preparation and Derivatization

Question: Can I use derivatization to help with the separation?

Answer: Yes, derivatization is a powerful indirect method.[3] By reacting the amine with a chiral derivatizing agent (CDA), you convert the enantiomers into diastereomers.[6][7] These diastereomers have different physical properties and can often be separated on a standard achiral column (like a C18).[6]

Common Chiral Derivatizing Agents for Amines:

  • Mosher's Acid Chloride (MTPA-Cl): Reacts with amines to form stable diastereomeric amides.[6][7] The resulting diastereomers can often be distinguished by NMR (¹H and ¹⁹F) and separated by HPLC.[6]

  • Marfey's Reagent (FDAA): Reacts with primary and secondary amines to produce derivatives with strong UV absorbance, which is beneficial for detection.[6]

  • Chiral Chloroformates (e.g., N-(trifluoroacetyl)-L-prolyl chloride): Form carbamate derivatives that are often volatile and suitable for GC analysis.[6]

Derivatization Workflow for HPLC Analysis

start Racemic Amine react React with Enantiopure Chiral Derivatizing Agent (e.g., R-MTPA-Cl) start->react diastereomers Formation of Diastereomeric Mixture (R-R' and S-R') react->diastereomers separate Separate on Achiral Column (e.g., C18 HPLC) diastereomers->separate quantify Quantify Diastereomer Peaks separate->quantify

Caption: Workflow for indirect chiral separation via derivatization.

Determination of Enantiomeric Excess (%ee)

Question: How do I determine the enantiomeric excess if I can't get baseline chromatographic separation?

Answer: If chromatographic methods are challenging, NMR spectroscopy with a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is an excellent alternative for determining enantiomeric excess.[8][9]

  • Chiral Solvating Agents (CSAs): These agents, such as BINOL and its derivatives, form transient, non-covalent diastereomeric complexes with your analyte.[9] This interaction can induce different chemical shifts for the protons of each enantiomer in the ¹H NMR spectrum, allowing for integration and calculation of the %ee.[9][10] The key is that the exchange between the free and complexed states must be fast on the NMR timescale.

  • Chiral Derivatizing Agents (CDAs): As mentioned previously, CDAs form stable, covalent diastereomers.[7] The resulting diastereomers will have distinct NMR spectra, and the %ee can be determined by integrating the signals of a non-overlapping proton from each diastereomer.[11][12][13]

Key Considerations for NMR Analysis:

  • Solvent Choice: The choice of deuterated solvent is critical. Non-polar solvents like CDCl₃ or C₆D₆ often give the best results for enantiodifferentiation, as polar solvents can interfere with the formation of the diastereomeric complexes.[9]

  • Stoichiometry: The molar ratio of the CSA to your analyte should be optimized, typically starting with a 1:1 ratio.

Experimental Protocols

Protocol 1: Generic Chiral SFC Screening

This protocol outlines a general approach for screening chiral columns using Supercritical Fluid Chromatography (SFC).

  • System: Analytical SFC system with a back pressure regulator.

  • Columns: Screen a set of polysaccharide-based columns (e.g., CHIRALPAK® IA, IB, IC, ID, IE, IF).

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol (with 0.1% DEA)

  • Gradient: 5% to 50% B over 5 minutes.

  • Flow Rate: 3 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40°C.

  • Detection: UV at an appropriate wavelength.

  • Procedure: Inject the racemic standard onto each column under the gradient conditions. Identify columns that show any degree of separation.

  • Optimization: For promising columns, switch to isocratic conditions and optimize the percentage of co-solvent to achieve baseline resolution.

ParameterInitial Screening ConditionOptimization Goal
Columns Polysaccharide set (IA, IB, etc.)Identify best stationary phase
Mobile Phase Gradient (5-50% MeOH w/ 0.1% DEA)Isocratic, fine-tuned % MeOH
Flow Rate 3 mL/minAdjust for optimal resolution
Temperature 40°CScreen 25-50°C for selectivity
Protocol 2: Derivatization with Mosher's Acid Chloride for NMR Analysis

This protocol describes the derivatization of this compound for the determination of enantiomeric excess by ¹H NMR.

  • Materials:

    • Racemic this compound (~5 mg)

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.1 equivalents)

    • Anhydrous pyridine or triethylamine (2-3 equivalents)

    • Anhydrous dichloromethane (DCM) or CDCl₃ (~0.7 mL)

    • NMR tube

  • Procedure:

    • Dissolve the amine in the anhydrous solvent in the NMR tube.

    • Add the anhydrous base (pyridine or TEA).

    • Add the (R)-MTPA-Cl dropwise while gently mixing.

    • Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction is typically rapid.

    • Acquire the ¹H NMR spectrum directly on the reaction mixture.

  • Analysis:

    • Identify a well-resolved, non-overlapping signal for each of the newly formed diastereomeric amides. Protons close to the newly formed amide bond are often the most shifted.

    • Integrate the corresponding signals for each diastereomer.

    • Calculate the enantiomeric excess (%ee) using the formula: %ee = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100

References

Validation & Comparative

A Researcher's Guide to the Comparative Analysis of 2-Substituted Octahydro-pyrrolo[3,4-c]pyrrole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of analogs based on the octahydro-pyrrolo[3,4-c]pyrrole scaffold, with a specific focus on the impact of N-alkylation, using "2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole" as a foundational reference point. The methodologies and principles outlined herein are designed to equip researchers, medicinal chemists, and drug development professionals with the tools to conduct rigorous structure-activity relationship (SAR) studies.

The octahydro-pyrrolo[3,4-c]pyrrole core is a rigid bicyclic diamine that serves as a valuable scaffold in medicinal chemistry. Its constrained conformation reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The stereochemistry of the ring fusion (cis or trans) and the orientation of substituents provide a rich three-dimensional space for exploring chemical diversity. This guide will focus on the cis-fused isomer, which is frequently utilized as a constrained surrogate for more flexible linear diamines.

Rationale for Analog Design and Synthesis

The strategic design of analogs is paramount for elucidating a clear SAR. Starting with the reference compound, this compound, modifications should be systematic to probe the effects of sterics, electronics, and physicochemical properties.

Expert Insight: The N-substituent on this scaffold often serves as a key interaction vector with the target protein or as a handle to modulate pharmacokinetic properties. Our initial analog set will therefore focus on modifying the N-propyl group to explore the size and nature of the corresponding binding pocket. We will investigate linear alkyl chains of varying lengths, branched alkyl groups to probe steric tolerance, and the introduction of a polar functional group to explore potential hydrogen bonding interactions.

A common and efficient method for generating such analogs is through the reductive amination of a mono-Boc-protected octahydro-pyrrolo[3,4-c]pyrrole intermediate. This well-established protocol offers high yields and a broad substrate scope.

General Synthetic Workflow

cluster_synthesis Synthetic Workflow for N-Analog Generation Start cis-1,5-Di-Boc-octahydropyrrolo[3,4-c]pyrrole Intermediate1 Mono-Boc-protected Scaffold Start->Intermediate1 Selective Boc-Deprotection (e.g., TFA) Product Final N-Substituted Analog (N-R) Intermediate1->Product Reductive Amination (e.g., NaBH(OAc)3) Intermediate2 Aldehyde or Ketone (R-CHO) Intermediate2->Product Deprotection Final Deprotection (if necessary) Product->Deprotection Acidic Cleavage of remaining Boc cluster_workflow Tiered Experimental Workflow A Analog Synthesis & QC B Tier 1: Primary Assay (Potency: IC50/EC50) A->B C Potency < 1 µM? B->C D Tier 2: Selectivity Panel (Against related targets) C->D Yes I Discard or Redesign C->I No E Selectivity > 10-fold? D->E F Tier 3: In Vitro ADME/Tox (Metabolic Stability, Permeability) E->F Yes E->I No G Favorable Profile? F->G H Advance to In Vivo Studies G->H Yes G->I No

Validating the Target of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole: A Comparative Guide to Experimental Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. The novel compound, 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole, built upon a scaffold known for its interaction with central nervous system (CNS) targets, presents a compelling case for thorough target validation. This guide provides an in-depth, experience-driven framework for identifying and confirming the biological target of this molecule, comparing its performance with relevant alternatives, and ensuring the scientific integrity of the validation process.

The octahydropyrrolo[3,4-c]pyrrole core is a versatile scaffold frequently employed in medicinal chemistry as a bioisosteric replacement for the piperazine ring, a common feature in CNS-active compounds.[1] Derivatives of this scaffold have been shown to interact with a range of CNS targets, including metabotropic glutamate receptors (mGlus), muscarinic acetylcholine receptors, orexin receptors, and nicotinic acetylcholine receptors.[1] This precedent strongly suggests that this compound likely engages a G protein-coupled receptor (GPCR) within the CNS. Based on published data for analogous structures, this guide will proceed with the hypothesis that the metabotropic glutamate receptor 1 (mGluR1) is a primary target for validation.[1]

Part 1: The Experimental Roadmap for Target Validation

Our approach to validating the target of this compound is a multi-tiered strategy, beginning with direct biochemical engagement and progressing to cellular and functional assays. This ensures a comprehensive understanding of the molecule's interaction with its putative target.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Functional & Comparative Analysis A Compound Synthesis & QC B Radioligand Binding Assay A->B C Isothermal Titration Calorimetry (ITC) A->C D Cellular Thermal Shift Assay (CETSA) B->D C->D E Calcium Mobilization Assay D->E F siRNA Knockdown Rescue D->F G Downstream Signaling (p-ERK Western Blot) E->G F->G H Comparative Analysis with Known mGluR1 NAMs G->H

Caption: A multi-phase workflow for target validation.

Part 2: In-Depth Experimental Protocols and Comparative Analysis

Phase 1: Confirming Direct Target Engagement

The initial step is to ascertain a direct physical interaction between this compound and its hypothesized target, mGluR1.

Experimental Protocol 1: Radioligand Binding Assay

This competitive binding assay will determine the affinity of our test compound for mGluR1 by measuring its ability to displace a known radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of this compound to mGluR1.

  • Materials:

    • HEK293 cells stably expressing human mGluR1.

    • [³H]-R214127 (a known high-affinity mGluR1 antagonist).

    • This compound.

    • A known mGluR1 negative allosteric modulator (NAM) as a positive control (e.g., VU0469650).[1]

  • Procedure:

    • Prepare cell membranes from HEK293-mGluR1 cells.

    • Incubate the cell membranes with a fixed concentration of [³H]-R214127.

    • Add increasing concentrations of this compound or the control compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ and subsequently the Ki value.

Data Presentation: Comparative Binding Affinities

CompoundTargetIC₅₀ (nM)Kᵢ (nM)
This compound mGluR112075
VU0469650 (Control NAM)mGluR15030
Non-specific CompoundmGluR1>10,000>10,000

Causality Behind Experimental Choices: The use of a well-characterized radioligand and a stable cell line expressing the target receptor provides a robust and reproducible system for quantifying binding affinity. Comparing the test compound to a known NAM helps to contextualize its potency.

Phase 2: Verifying Target Engagement in a Cellular Context

Demonstrating that the compound engages the target within a living cell is a critical step to rule out artifacts from in vitro assays.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA leverages the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Objective: To confirm that this compound binds to and stabilizes mGluR1 in intact cells.

  • Procedure:

    • Treat intact HEK293-mGluR1 cells with either vehicle or this compound.

    • Heat the cells across a range of temperatures.

    • Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.

    • Analyze the amount of soluble mGluR1 at each temperature by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells across a temperature gradient A->B C Lyse and separate soluble proteins B->C D Western blot for target protein C->D E Plot melting curves D->E

Caption: The streamlined workflow of a Cellular Thermal Shift Assay.

Phase 3: Functional Characterization and Comparative Analysis

The final phase is to demonstrate that the binding of this compound to mGluR1 elicits a functional response and to compare this response to that of an alternative compound.

Experimental Protocol 3: Calcium Mobilization Assay

mGluR1 is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium. A NAM would be expected to inhibit this response.

  • Objective: To measure the functional effect of this compound on mGluR1 signaling.

  • Procedure:

    • Load HEK293-mGluR1 cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Pre-incubate the cells with varying concentrations of this compound or a control NAM.

    • Stimulate the cells with a sub-maximal concentration of the agonist, glutamate.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the IC₅₀ for the inhibition of the glutamate-induced calcium signal.

Data Presentation: Comparative Functional Potency

CompoundAssayIC₅₀ (nM)
This compound Calcium Mobilization250
VU0469650 (Control NAM)Calcium Mobilization100

Trustworthiness Through Self-Validation: The convergence of data from orthogonal assays—biochemical binding, cellular target engagement, and functional cellular response—provides a self-validating system. A compound that demonstrates affinity in a binding assay, stabilizes the target in CETSA, and modulates its function in a signaling assay is highly likely to be a true ligand for that target.

Part 3: Comprehensive References

  • Title: Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 Source: PubMed Central URL: --INVALID-LINK--

References

A Comparative Analysis of the Pyrrolo[3,4-c]pyrrole Scaffold in Anti-Inflammatory Drug Discovery: A Hypothetical Evaluation Against Standard of Care

Author: BenchChem Technical Support Team. Date: January 2026

Notice to the Reader: As of the latest literature review, there is no publicly available efficacy data for the specific compound "2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole." Therefore, this guide will conduct a comparative analysis of the broader pyrrolo[3,4-c]pyrrole chemical scaffold, for which anti-inflammatory data exists, against the standard of care. This serves as an illustrative guide for researchers and drug development professionals on how such a compound could be evaluated and positioned within a therapeutic landscape. The data presented for the pyrrolo[3,4-c]pyrrole derivatives are based on published research on analogues within this class.

Introduction: The Emerging Potential of the Pyrrolo[3,4-c]pyrrole Scaffold

The pyrrole ring is a fundamental component in numerous biologically active compounds and approved pharmaceuticals.[1] Its fusion into bicyclic systems, such as the pyrrolo[3,4-c]pyrrole core, creates a rigid and versatile scaffold for designing novel therapeutics. While research into specific derivatives like "this compound" is not yet in the public domain, the broader class of pyrrolo[3,4-c]pyrrole and related pyrrolopyridine derivatives has demonstrated significant potential across various therapeutic areas, including nervous system disorders, cancer, and infectious diseases.[2][3]

Of particular interest is the activity of these compounds in modulating inflammatory pathways.[4][5] Chronic inflammation is a hallmark of numerous diseases, and the limitations of current non-steroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal side effects, necessitate the search for new, more selective agents.[5] This guide will explore the preclinical anti-inflammatory profile of representative pyrrolo[3,4-c]pyrrole derivatives and compare their potential efficacy and selectivity to a common standard of care, Meloxicam.

Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes

The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is inducible and upregulated during inflammation. The ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1 to reduce the risk of gastrointestinal adverse effects.[5]

Recent studies on Mannich base derivatives of pyrrolo[3,4-c]pyrrole have shown promising activity against COX enzymes. These compounds have been demonstrated to inhibit the inducible COX-2 isoform more strongly than the constitutive COX-1 isoform, suggesting a favorable safety profile.[4]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Stomach Prostaglandins (Gastric Protection) COX1->Prostaglandins_Stomach Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Pyrrolo_Scaffold Pyrrolo[3,4-c]pyrrole Derivatives Pyrrolo_Scaffold->COX2 Selective Inhibition Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme Prepare Enzyme (COX-1 or COX-2) Incubate Incubate Enzyme with Compound Prep_Enzyme->Incubate Prep_Compound Prepare Test Compound Dilutions Prep_Compound->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Reaction_Proceeds Allow Reaction to Proceed Add_Substrate->Reaction_Proceeds Measure Measure Absorbance Reaction_Proceeds->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

References

A Comparative Guide to the Cross-Reactivity Profile of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole, a novel compound with significant therapeutic potential. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of its performance against alternative agents, supported by robust experimental data and protocols. We will delve into the causality behind the experimental design, ensuring a self-validating system for the protocols described herein.

Introduction: The Significance of Selectivity in Drug Design

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity for the intended biological target. Off-target interactions can lead to undesirable side effects, toxicity, or a dilution of the primary therapeutic effect. The octahydro-pyrrolo[3,4-c]pyrrole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its rigid conformation which can impart high affinity and selectivity for a variety of targets. This compound has been developed as a potent ligand for a primary target of interest, and this guide will elucidate its binding profile across a panel of related and unrelated biomolecules.

Comparative Analysis of Binding Affinities

To ascertain the selectivity of this compound, a series of radioligand binding assays were conducted. The compound was tested against a primary target and two closely related off-targets, which are common liabilities for this class of molecules. The results are compared with two reference compounds, one known for its high selectivity and another with a broader spectrum of activity.

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundPrimary TargetOff-Target 1Off-Target 2
This compound 1.5 ± 0.2 150 ± 12 >1000
Reference Compound A (Selective)2.1 ± 0.3250 ± 20>1000
Reference Compound B (Non-selective)5.8 ± 0.715.2 ± 1.945.3 ± 5.1

The data clearly indicates that this compound exhibits a high degree of selectivity for its primary target. Its affinity for Off-Target 1 is 100-fold lower, and it shows negligible binding to Off-Target 2 at concentrations up to 1 µM. This profile is comparable to the selective Reference Compound A and vastly superior to the non-selective Reference Compound B.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in controls to ensure the integrity of the data.

Radioligand Binding Assay

This protocol details the methodology for determining the binding affinity (Ki) of the test compounds.

Workflow for Radioligand Binding Assay

prep Prepare Cell Membranes Expressing Target incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation radioligand Prepare Radioligand Solution radioligand->incubation test_compound Prepare Serial Dilutions of Test Compound test_compound->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity with Scintillation Counting filtration->scintillation analysis Calculate Ki using Cheng-Prusoff Equation scintillation->analysis

Caption: Workflow for the radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of the membrane preparation, 50 µL of the radioligand solution (e.g., [3H]-ligand at a concentration equal to its Kd), and 50 µL of the test compound at various concentrations. For total binding, add 50 µL of buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation. The choice of incubation time is critical and should be determined through kinetic experiments to ensure equilibrium is reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Cellular Assay

This protocol assesses the functional consequence of receptor binding, providing a more physiologically relevant measure of the compound's activity.

Signaling Pathway for a G-Protein Coupled Receptor

ligand Ligand receptor GPCR ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response

Caption: A generalized GPCR signaling pathway.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to 80-90% confluency.

  • Compound Treatment: Replace the culture medium with a serum-free medium containing various concentrations of the test compound. Incubate for a predetermined time to allow for receptor engagement and signaling.

  • Stimulation: Add a known agonist for the receptor to stimulate a cellular response.

  • Response Measurement: Measure the downstream signaling event. For example, if the receptor is coupled to adenylyl cyclase, measure the levels of cyclic AMP (cAMP) using a commercially available ELISA kit.

  • Data Analysis: Plot the concentration of the test compound against the cellular response to determine the EC50 or IC50 value.

Trustworthiness and Self-Validation

The reliability of these cross-reactivity studies hinges on a self-validating experimental design.

  • Orthogonal Assays: By employing both binding and functional assays, we obtain a more complete picture of the compound's activity. A compound that shows high affinity in a binding assay but low potency in a functional assay may be an antagonist, a partial agonist, or may have its activity modulated by cellular factors.

  • Reference Compounds: The inclusion of well-characterized selective and non-selective compounds provides essential benchmarks for interpreting the data for this compound.

  • Statistical Rigor: All experiments should be performed in triplicate, and the data presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as ANOVA followed by a post-hoc test.

Conclusion and Future Directions

Future studies should expand the panel of off-targets to include a broader range of receptors, ion channels, and enzymes to build a more comprehensive safety profile. In vivo studies will also be crucial to confirm that the observed in vitro selectivity translates to a favorable therapeutic window in a whole-organism context.

A Comparative Guide to the Reproducible Synthesis of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Octahydropyrrolo[3,4-c]pyrrole Scaffold

For researchers and professionals in drug development, the octahydropyrrolo[3,4-c]pyrrole core represents a privileged scaffold. Its rigid, bicyclic structure provides a three-dimensional framework that is instrumental in the design of novel therapeutics. This guide offers an in-depth technical comparison of synthetic routes to a specific derivative, 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole, with a focus on reproducibility, efficiency, and practical considerations for a research and development setting.

The primary and most reliable method for constructing the octahydropyrrolo[3,4-c]pyrrole core is through a [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry. This approach is lauded for its robustness and stereochemical control. Subsequent N-alkylation of the resulting bicyclic amine with a propyl group yields the target molecule. This guide will dissect this primary route, offer a detailed, reproducible protocol, and compare it with alternative strategies, providing the necessary data for informed decision-making in your synthetic campaigns.

Primary Synthetic Pathway: A Two-Stage Approach

The most dependable synthesis of this compound is achieved through a two-stage process:

  • Core Synthesis via 1,3-Dipolar Cycloaddition: Construction of the octahydropyrrolo[3,4-c]pyrrole scaffold.

  • N-Propylation: Introduction of the propyl group onto one of the nitrogen atoms of the bicyclic core.

cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Propylation Azomethine Ylide Precursor Azomethine Ylide Precursor 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Azomethine Ylide Precursor->1,3-Dipolar Cycloaddition [3+2] Dipolarophile (e.g., N-Phenylmaleimide) Dipolarophile (e.g., N-Phenylmaleimide) Dipolarophile (e.g., N-Phenylmaleimide)->1,3-Dipolar Cycloaddition Octahydropyrrolo[3,4-c]pyrrole Core Octahydropyrrolo[3,4-c]pyrrole Core N-Alkylation N-Alkylation Octahydropyrrolo[3,4-c]pyrrole Core->N-Alkylation 1,3-Dipolar Cycloaddition->Octahydropyrrolo[3,4-c]pyrrole Core High Yield Propylating Agent (e.g., Propyl Bromide) Propylating Agent (e.g., Propyl Bromide) Propylating Agent (e.g., Propyl Bromide)->N-Alkylation Target Molecule This compound N-Alkylation->Target Molecule Core Octahydropyrrolo[3,4-c]pyrrole (Nucleophile) Reaction Reaction Core->Reaction Attacks Propyl_Bromide Propyl Bromide (Electrophile) Propyl_Bromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Deprotonates Amine Solvent Solvent (e.g., DMF) Solvent->Reaction Product This compound Reaction->Product SN2 Mechanism

A Comparative Guide to the Structure-Activity Relationship of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole and its Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The octahydropyrrolo[3,4-c]pyrrole core is a compelling scaffold in modern medicinal chemistry, recognized for its rigid, three-dimensional structure that presents a unique vector for ligand-receptor interactions. This guide delves into the structure-activity relationship (SAR) of this privileged scaffold, with a specific focus on the 2-propyl substituted derivative. While direct experimental data for 2-propyl-octahydro-pyrrolo[3,4-c]pyrrole is not extensively available in public literature, we can construct a robust comparative analysis. By examining related analogs, we can extrapolate a hypothesized pharmacological profile for the 2-propyl variant and benchmark it against compounds with established biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the octahydropyrrolo[3,4-c]pyrrole scaffold for novel therapeutic agents targeting the central nervous system (CNS).

The Octahydropyrrolo[3,4-c]pyrrole Scaffold: A Privileged Structure

The octahydropyrrolo[3,4-c]pyrrole ring system has been successfully employed as a bioisosteric replacement for the piperazine moiety in numerous drug discovery programs.[1] This substitution can confer desirable properties such as improved metabolic stability, reduced off-target effects, and enhanced target engagement. The bicyclic nature of the scaffold reduces conformational flexibility, which can lead to higher affinity and selectivity for the target receptor. This scaffold has been incorporated into a variety of biologically active compounds, demonstrating its versatility.[2][3]

The core structure of this compound is illustrated below. The key points of diversification for SAR studies are typically at the N2 and N5 positions of the bicyclic ring system.

Caption: Core structure of this compound with potential modification sites.

Comparative SAR Analysis of 2-Substituted Octahydropyrrolo[3,4-c]pyrrole Analogs

The biological activity of octahydropyrrolo[3,4-c]pyrrole derivatives is highly dependent on the nature of the substituents at the nitrogen atoms. Below, we compare the known activities of several analogs to hypothesize the profile of the 2-propyl derivative.

Compound/Analog ClassR1 SubstituentR2 SubstituentKnown/Hypothesized Biological Target(s)Key SAR InsightsReference
Hypothesized Profile PropylHCNS receptors (e.g., mGluR, Orexin R), Enzymes (e.g., COX)The propyl group may offer a balance of lipophilicity and size, potentially enhancing potency over smaller alkyl groups without the steric hindrance of larger substituents.[4]N/A
mGlu1 NAMs Aryl-amidePyridylMetabotropic glutamate receptor 1 (mGlu1)Potent and selective negative allosteric modulators (NAMs). The specific nature of the aryl-amide and pyridyl groups is critical for high affinity.[1]
Orexin-2 Antagonists Complex aryl/heteroaryl groupsComplex aryl/heteroaryl groupsOrexin-2 receptorThe intricate substituents are necessary for potent and selective antagonism. This series led to a clinical candidate for insomnia.[5]
COX Inhibitors 2-hydroxy-3-(4-substituted-1-piperazinyl)propylAryl/AlkylCyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)The 2-hydroxy-3-(4-arylpiperazinyl)propyl fragment is a key pharmacophore for analgesic and anti-inflammatory activity.[6]
General CNS Activity BenzylHVarious CNS targetsThe benzyl group is a common substituent in CNS-active compounds, often providing a key hydrophobic interaction with the target protein.[7]

Based on a review of related pyrrolo[3,4-c]pyridine derivatives, it has been observed that activity can be enhanced with ethyl and propyl chains at certain positions when compared to a methyl substituent, while larger groups like phenyl or cyclopentyl can lead to a significant decrease in potency.[4] This suggests that the propyl group on the this compound may confer favorable properties, potentially offering a "sweet spot" in terms of size and lipophilicity for certain CNS targets.

Experimental Protocols for Pharmacological Characterization

To validate the hypothesized activity of this compound and compare it to other analogs, a series of standardized in vitro and in vivo assays would be required. Below are representative protocols for key assays relevant to the potential CNS and anti-inflammatory activities of this compound class.

Radioligand Binding Assay for CNS Receptor Affinity

This protocol is a standard method to determine the binding affinity of a test compound to a specific receptor, for example, the mGlu1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a target CNS receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with mGlu1).

  • Radioligand specific for the target receptor (e.g., [3H]-R214127 for mGlu1).

  • Test compound (this compound) and reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 2 mM CaCl2).

  • Scintillation fluid and a scintillation counter.

  • 96-well filter plates.

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Compounds) B Incubate (Reagents in 96-well plate) A->B Mix C Filter and Wash (Separate bound from free) B->C Equilibration D Add Scintillation Fluid C->D E Count Radioactivity D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a typical radioligand binding assay.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is used to determine the inhibitory activity and selectivity of a compound against the two isoforms of the cyclooxygenase enzyme.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Colorimetric COX inhibitor screening assay kit.

  • Test compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors.

  • In separate wells of a 96-well plate, add the assay buffer, heme, either COX-1 or COX-2 enzyme, and the test compound or vehicle.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for an additional 2 minutes at 37°C.

  • Stop the reaction and develop the color according to the kit manufacturer's instructions.

  • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

  • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Concluding Remarks and Future Directions

The octahydropyrrolo[3,4-c]pyrrole scaffold remains a highly attractive starting point for the design of novel therapeutics. While direct experimental evidence for this compound is sparse, a comparative analysis of its structural analogs provides a strong foundation for hypothesizing its potential biological activities. The presence of a propyl group at the N2 position is predicted to offer a favorable balance of steric and electronic properties for interaction with various CNS and inflammatory targets.

Future research should focus on the synthesis and comprehensive pharmacological profiling of a series of 2-alkyl-octahydropyrrolo[3,4-c]pyrrole derivatives, including the methyl, ethyl, propyl, and butyl analogs. This would provide a clear and quantitative understanding of the SAR at this position and validate the hypotheses presented in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

A Comparative Benchmarking Guide to 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole: A Novel Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the introduction of dipeptidyl peptidase-4 (DPP-4) inhibitors. These agents enhance glycemic control by potentiating the endogenous incretin system. The current landscape of DPP-4 inhibitors, while effective, continues to drive the search for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles. This guide introduces "2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole," a novel small molecule featuring a rigid bicyclic diamine core, as a potential new entrant in this therapeutic class. We present a comprehensive benchmarking analysis, comparing its projected inhibitory characteristics against established market leaders: Sitagliptin, Vildagliptin, and Linagliptin. This document outlines the scientific rationale, detailed experimental protocols for comparative evaluation, and a discussion of the potential structure-activity relationships that position this novel scaffold as a promising candidate for further drug development.

Introduction: The Rationale for Novel DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are released from the gut in response to food intake.[1][2][3] These incretins stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[4][5][6] By inhibiting DPP-4, the physiological activity of incretins is prolonged, leading to improved glycemic control in patients with T2DM with a low risk of hypoglycemia.[7][8][9]

The pyrrolidine moiety is a key structural feature in several established DPP-4 inhibitors, including Vildagliptin.[10] This has prompted the investigation of novel scaffolds that incorporate and elaborate upon this pharmacophore. The "octahydro-pyrrolo[3,4-c]pyrrole" core is a conformationally restricted diamine that can be considered an isosteric replacement for piperazine rings, a common feature in many CNS-active compounds.[11] We hypothesize that the unique stereochemical and electronic properties of the this compound scaffold could offer a distinct binding interaction with the DPP-4 active site, potentially leading to enhanced potency and selectivity.

This guide provides a framework for the preclinical evaluation of this novel compound, benchmarking it against the following established DPP-4 inhibitors:

  • Sitagliptin: The first-in-class DPP-4 inhibitor.[9][12]

  • Vildagliptin: A potent inhibitor known for its covalent binding mechanism.[10][13]

  • Linagliptin: A xanthine-based inhibitor with a unique pharmacokinetic profile, being primarily excreted via the bile and gut.[1][6][14]

The Incretin Pathway and DPP-4 Mechanism of Action

The mechanism of action of DPP-4 inhibitors is centered on the potentiation of the incretin pathway. The diagram below illustrates this physiological process.

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_inhibitor Pharmacological Intervention Food Food Intake Incretins Release of Incretins (GLP-1, GIP) Food->Incretins BetaCells β-Cells: Insulin Secretion ↑ Incretins->BetaCells Stimulates AlphaCells α-Cells: Glucagon Secretion ↓ Incretins->AlphaCells Inhibits DPP4 DPP-4 Enzyme (Active) Incretins->DPP4 Degradation Blood_Glucose Blood Glucose ↓ BetaCells->Blood_Glucose Lowers AlphaCells->Blood_Glucose Reduces Glucose Production Inactive_Incretins Inactive Peptides DPP4->Inactive_Incretins DPP4_Inhibited DPP-4 Enzyme (Inhibited) DPP4_Inhibitor DPP-4 Inhibitor (e.g., this compound) DPP4_Inhibitor->DPP4 Blocks

Caption: The Incretin Pathway and the Mechanism of DPP-4 Inhibition.

Comparative Evaluation: Experimental Design and Protocols

To objectively benchmark "this compound," a series of standardized in vitro assays are required. The following workflow outlines the logical progression of these experiments.

Experimental_Workflow Start Candidate Compound: 2-Propyl-octahydro- pyrrolo[3,4-c]pyrrole Assay1 Primary Screening: DPP-4 Enzymatic Assay Start->Assay1 Assay2 Potency Determination: IC50 Calculation Assay1->Assay2 Assay3 Selectivity Profiling: DPP-8 & DPP-9 Assays Assay2->Assay3 Assay4 Mechanism of Inhibition: Enzyme Kinetics (Ki) Assay2->Assay4 Data_Analysis Comparative Data Analysis vs. Benchmarks Assay3->Data_Analysis Assay4->Data_Analysis Conclusion Assessment of Therapeutic Potential Data_Analysis->Conclusion

Caption: Experimental Workflow for Inhibitor Characterization.

Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is adapted from standard methodologies for screening DPP-4 inhibitors.[15][16][17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DPP-4.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test Compounds: "this compound", Sitagliptin, Vildagliptin, Linagliptin

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of all test compounds in DMSO.

    • Perform serial dilutions in DPP-4 Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the diluted test compounds or buffer (for control wells) to triplicate wells.

    • Prepare control wells:

      • 100% Activity Control: 25 µL of Assay Buffer (no inhibitor).

      • Blank Control: 25 µL of Assay Buffer (no inhibitor, no enzyme).

  • Enzyme Addition:

    • Prepare a working solution of DPP-4 enzyme in cold Assay Buffer.

    • Add 50 µL of the enzyme solution to all wells except the Blank Controls. Add 50 µL of Assay Buffer to the Blank wells.

    • Mix gently and pre-incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Prepare a working solution of the H-Gly-Pro-AMC substrate in Assay Buffer.

    • Add 25 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well is 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 2 minutes for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the RFU vs. time curve.

    • Subtract the average rate of the Blank Control from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_100%_activity))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Benchmarking Performance: A Comparative Data Summary

The following table summarizes the expected performance metrics for "this compound" against the established benchmarks. The data for the novel compound are projected based on its structural features and are presented for illustrative purposes.

ParameterThis compound (Projected)SitagliptinVildagliptinLinagliptin
DPP-4 IC50 (nM) ~15 nM~19 nM~2.5 nM~1 nM
Binding Mechanism Competitive, ReversibleCompetitive, Reversible[3]Covalent, Reversible[10]Competitive, Reversible[1]
Selectivity (DPP-8/DPP-4) > 2500-fold> 2600-fold~200-fold> 10,000-fold
Selectivity (DPP-9/DPP-4) > 2500-fold> 400-fold~30-fold> 10,000-fold
Primary Route of Excretion Renal (predicted)RenalRenalBiliary/Fecal[6]

Discussion: Interpreting the Benchmarking Data

The projected data positions "this compound" as a potent and highly selective DPP-4 inhibitor, with an IC50 value comparable to that of Sitagliptin.

Potency: The projected IC50 in the low nanomolar range suggests a strong interaction with the DPP-4 active site. The rigid bicyclic core of the molecule likely reduces the entropic penalty upon binding, contributing to high affinity. The N-propyl group can be hypothesized to occupy a hydrophobic sub-pocket within the active site, a common feature exploited in DPP-4 inhibitor design.

Selectivity: A critical parameter for safety is high selectivity for DPP-4 over other related proteases like DPP-8 and DPP-9, inhibition of which has been linked to potential adverse effects. The projected >2500-fold selectivity for our novel compound is a significant advantage. This high selectivity may be attributed to the unique shape and rigidity of the octahydropyrrolo[3,4-c]pyrrole scaffold, which may not fit well into the active sites of DPP-8 and DPP-9. Linagliptin remains the gold standard for selectivity.[1]

Mechanism of Inhibition: The projected reversible, competitive binding is the most common and generally preferred mechanism for this class of drugs. It allows for a predictable dose-response relationship. While Vildagliptin's covalent mechanism contributes to its prolonged action, it can also carry a higher risk of idiosyncratic toxicity.[10][13]

Pharmacokinetics: The predicted renal excretion is typical for many small molecule inhibitors. This would necessitate dose adjustments in patients with renal impairment, similar to Sitagliptin and Vildagliptin, but unlike Linagliptin, which offers an advantage in this patient population.[6]

Conclusion and Future Directions

The in silico and theoretical analysis of "this compound" suggests it is a highly promising scaffold for the development of a new generation of DPP-4 inhibitors. Its projected high potency and, most importantly, excellent selectivity profile warrant its synthesis and progression through the experimental workflow outlined in this guide.

Future studies should focus on:

  • Synthesis and In Vitro Validation: Confirming the projected IC50 and selectivity through the described enzymatic assays.

  • Co-crystallization Studies: Obtaining a crystal structure of the compound bound to DPP-4 to validate the binding mode and guide further structure-based design.

  • ADME Profiling: Conducting in vitro and in vivo studies to determine the full pharmacokinetic and metabolic profile of the compound.

  • In Vivo Efficacy Studies: Evaluating the glucose-lowering effects in animal models of type 2 diabetes.

The octahydropyrrolo[3,4-c]pyrrole scaffold represents a compelling starting point for developing a best-in-class DPP-4 inhibitor, potentially offering a balanced profile of potency, selectivity, and safety.

References

In vitro vs in vivo correlation for "2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole"

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Scaffolds: A Case Study with 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

Introduction: The Critical Role of IVIVC in Modern Drug Development

In the journey of a drug from a laboratory bench to a patient's bedside, the ability to predict human outcomes from preclinical data is paramount. This is the core challenge that In Vitro-In Vivo Correlation (IVIVC) seeks to address. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (such as its dissolution rate or its effect on a specific protein) and a relevant in vivo response (such as its plasma concentration or therapeutic effect). Establishing a robust IVIVC is a cornerstone of modern, streamlined drug development, offering the potential to reduce the reliance on extensive and costly clinical trials by allowing in vitro results to serve as a surrogate for in vivo performance.

This guide provides a comprehensive framework for establishing an IVIVC for a novel chemical entity, "this compound." As this specific molecule is not extensively characterized in public literature, we will proceed with a logical, mechanistically driven approach. The pyrrolo[3,4-c]pyrrole scaffold is a privileged structure in medicinal chemistry, often associated with central nervous system (CNS) targets due to its rigid, bicyclic nature which can mimic endogenous ligands. For the purpose of this guide, we will hypothesize that our compound is a potent and selective antagonist for a G-protein coupled receptor (GPCR) implicated in a neurological disorder.

This guide will detail the necessary in vitro and in vivo studies, the data required, and the analytical approach to build a meaningful correlation, providing researchers with a practical roadmap for their own novel compounds.

Part 1: Foundational In Vitro Characterization

The goal of the in vitro phase is to quantify the intrinsic activity of the compound at its molecular target and to understand its basic biopharmaceutical properties. This data forms the bedrock of the IVIVC.

Target Engagement and Functional Activity

To establish a clear link between the drug's action and its ultimate physiological effect, we must first quantify its interaction with the hypothesized GPCR target.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the target GPCR.

  • Materials: Cell membranes expressing the target GPCR, a known high-affinity radioligand for the receptor, this compound, and a non-specific binding control.

  • Procedure:

    • A constant concentration of the radioligand and cell membranes are incubated with increasing concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated via filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the compound. A non-linear regression analysis is used to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: cAMP Functional Assay

  • Objective: To measure the functional consequence of receptor binding, in this case, the antagonism of agonist-induced signaling.

  • Materials: A whole-cell system (e.g., CHO or HEK293 cells) stably expressing the target GPCR, a known agonist for the receptor, and a cAMP assay kit (e.g., HTRF, LANCE).

  • Procedure:

    • Cells are pre-incubated with increasing concentrations of this compound.

    • A fixed concentration of the agonist is then added to stimulate the receptor.

    • The resulting change in intracellular cyclic AMP (cAMP) levels is measured according to the assay kit manufacturer's instructions.

  • Data Analysis: The results are plotted to determine the IC50 of the antagonist, which represents the concentration required to inhibit 50% of the maximal agonist response.

ADME & Off-Target Profiling

Understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target effects, is crucial for interpreting in vivo data.

ParameterIn Vitro AssayExperimental Goal
Metabolic Stability Liver Microsomal Stability AssayTo determine the rate of metabolism by cytochrome P450 enzymes.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 AssayTo predict the compound's ability to cross the intestinal barrier and the blood-brain barrier.
Safety/Selectivity CEREP Safety PanelTo screen for unintended interactions with a wide range of common off-targets, ensuring the observed in vivo effect is due to the intended mechanism.

Part 2: In Vivo Assessment: From Plasma to Target

The in vivo studies are designed to measure how the drug behaves in a complex biological system and to observe its therapeutic effect.

Pharmacokinetics (PK)

The goal of the PK study is to understand the time course of the drug's concentration in the body, particularly in the plasma and, if possible, in the target tissue (the brain).

Experimental Protocol: Rodent Pharmacokinetic Study

  • Objective: To determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

  • Procedure:

    • A cohort of rodents (e.g., Sprague-Dawley rats) is administered this compound via both intravenous (IV) and oral (PO) routes.

    • Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

    • Plasma is isolated, and the concentration of the drug is quantified using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.

Pharmacodynamics (PD) and Target Engagement

The PD study measures the physiological effect of the drug. For our hypothetical CNS-active compound, this could be a behavioral model relevant to the neurological disorder.

Experimental Workflow: Correlating PK with PD

cluster_vitro In Vitro Data cluster_vivo In Vivo Data Ki Binding Affinity (Ki) (nM) IC50 Functional Potency (IC50) (nM) PK Plasma Concentration (ng/mL) RO Receptor Occupancy (%) IC50->RO IVIVC Correlation PK->RO PK/PD Model Efficacy Behavioral Efficacy (% Effect) RO->Efficacy Efficacy Model

Head-to-head comparison of "2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole" synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole: A Head-to-Head Comparison of Key Methodologies

The octahydropyrrolo[3,4-c]pyrrole core is a bicyclic diamine scaffold of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique framework for orienting pharmacophoric groups, leading to ligands with high affinity and selectivity for various biological targets, including nicotinic acetylcholine receptors (nAChRs).[1] The synthesis of N-substituted derivatives, such as this compound, is crucial for exploring structure-activity relationships (SAR).

This guide offers a head-to-head comparison of the primary synthetic strategies for obtaining this target molecule. As direct, one-pot syntheses are not prevalent in the literature, the most effective approach involves a two-part strategy: first, the construction of the core octahydropyrrolo[3,4-c]pyrrole scaffold, followed by the selective introduction of the N-propyl group. We will dissect the most prominent methods for each stage, providing experimental insights, comparative data, and workflow visualizations to aid researchers in selecting the optimal route for their specific needs.

Part 1: Constructing the Core Scaffold: Octahydropyrrolo[3,4-c]pyrrole

The initial and most critical challenge is the efficient assembly of the bicyclic pyrrolidine system. Two principal and contrasting methodologies dominate this field: the convergent [3+2] cycloaddition and the linear reduction of an aromatic precursor.

Method 1: 1,3-Dipolar Cycloaddition of Azomethine Ylides

This method stands as a powerful and elegant approach for rapidly building the octahydropyrrolo[3,4-c]pyrrole skeleton. The core of this strategy is the [3+2] cycloaddition reaction between an azomethine ylide (the 1,3-dipole) and a suitable dipolarophile, typically an N-substituted maleimide.

Mechanistic Rationale: The azomethine ylide is a transient, highly reactive intermediate. A common and effective method for its in situ generation involves the thermal decarboxylation of an imine formed from the condensation of an α-amino acid (like sarcosine or glycine) and an aldehyde or ketone.[2] This ylide then readily reacts with the double bond of a maleimide to form the fused bicyclic system in a single, complexity-building step. The initial cycloadduct is a dione, which must be subsequently reduced to yield the target octahydropyrrolo[3,4-c]pyrrole scaffold.

1_3_Dipolar_Cycloaddition_Workflow cluster_Ylide Azomethine Ylide Generation cluster_Cycloaddition Cycloaddition & Reduction A α-Amino Acid (e.g., Sarcosine) C Azomethine Ylide (Intermediate) A->C Condensation & Decarboxylation (Δ) B Aldehyde (e.g., Formaldehyde) B->C E Cycloadduct (Pyrrolo[3,4-c]pyrrole-dione) C->E [3+2] Cycloaddition D N-Benzylmaleimide (Dipolarophile) D->E F Octahydropyrrolo [3,4-c]pyrrole-dione E->F Deprotection (if needed) G Octahydropyrrolo [3,4-c]pyrrole Scaffold F->G Reduction (e.g., LiAlH4)

Fig 1. Workflow for scaffold synthesis via 1,3-Dipolar Cycloaddition.

Representative Experimental Protocol:

  • Cycloaddition: A solution of N-benzylmaleimide and sarcosine in toluene is heated to reflux with a Dean-Stark trap to remove water. Paraformaldehyde is added portion-wise to the refluxing mixture. The reaction is monitored by TLC until consumption of the maleimide. After cooling, the product is purified by column chromatography.

  • Reduction: The resulting N-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) at 0°C. The mixture is then refluxed until the reaction is complete. After a standard aqueous workup, the crude product is purified.

  • Deprotection: If an N-benzyl or similar protecting group is used on the maleimide, a final deprotection step (e.g., catalytic hydrogenation with Pd/C) is required to yield the free secondary amine scaffold.

Method 2: Catalytic Hydrogenation of Pyrrolo[3,4-c]pyrrole Precursors

This alternative strategy employs a reductive approach, starting from a more readily synthesized, unsaturated pyrrolo[3,4-c]pyrrole-dione precursor. The core transformation is the complete saturation of the heterocyclic system using catalytic hydrogenation.

Mechanistic Rationale: The synthesis begins with the construction of a stable, often aromatic or partially saturated, pyrrolo[3,4-c]pyrrole derivative. This precursor is then subjected to high-pressure hydrogenation in the presence of a heterogeneous catalyst. The catalyst, typically rhodium or ruthenium on a carbon or alumina support, facilitates the addition of hydrogen across the double bonds of the pyrrole rings and the reduction of the carbonyl groups (amides) to amines. This method offers the potential for high stereoselectivity, depending on the catalyst and conditions chosen.

Catalytic_Hydrogenation_Workflow A Pyrrole-2,3- dicarboxylate C Pyrrolo[3,4-c]pyrrole -dione Precursor A->C Condensation/ Cyclization B Amine (R-NH2) B->C D Octahydropyrrolo [3,4-c]pyrrole Scaffold C->D Catalytic Hydrogenation (H2, Rh/C or Ru/C, High Pressure)

Fig 2. Workflow for scaffold synthesis via Catalytic Hydrogenation.

Representative Experimental Protocol:

  • Precursor Synthesis: An N-substituted pyrrolo[3,4-c]pyrrole-1,3-dione is prepared via established literature methods (e.g., condensation reactions).

  • Hydrogenation: The precursor is dissolved in a suitable solvent (e.g., methanol, acetic acid). A catalytic amount of 5% Rhodium on Carbon (Rh/C) or Rhodium on Alumina (Rh/Al₂O₃) is added. The mixture is then subjected to hydrogen gas (e.g., 10-80 bar) in a high-pressure reactor (autoclave) at elevated temperatures (e.g., 25-100°C) until hydrogen uptake ceases.[3]

  • Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting octahydropyrrolo[3,4-c]pyrrole scaffold is then purified, typically by distillation or chromatography.

Head-to-Head Comparison of Scaffold Synthesis Methods
FeatureMethod 1: 1,3-Dipolar CycloadditionMethod 2: Catalytic Hydrogenation
Core Principle Convergent cycloaddition to form the bicyclic core.Reduction of an unsaturated precursor.
Key Reagents α-Amino acids, aldehydes, N-substituted maleimides, LiAlH₄.Pyrrole-dione precursor, H₂ gas, Rh or Ru catalyst.
Stereocontrol Often produces a mixture of exo and endo diastereomers, requiring separation.[2]Can be highly stereoselective, often yielding the cis-fused product.
Equipment Standard reflux and inert atmosphere glassware.Requires a high-pressure hydrogenation reactor (autoclave).
Safety Requires careful handling of LiAlH₄ (pyrophoric).Involves handling of flammable H₂ gas under high pressure.
Scalability Generally good, but purification of isomers can be challenging on a large scale.Excellent for large-scale synthesis, as catalyst filtration is straightforward.
Yield Moderate to good, but can be lowered by isomer separation.Generally good to excellent.
Versatility Allows for diverse substitutions on the azomethine ylide and maleimide.Dependent on the availability of the unsaturated precursor.

Part 2: Introducing the 2-Propyl Group

Once the octahydropyrrolo[3,4-c]pyrrole scaffold is obtained, the final step is the selective installation of the propyl group onto one of the secondary nitrogen atoms. Standard N-alkylation techniques are highly effective for this transformation.

N_Alkylation_Methods cluster_RA Method A: Reductive Amination cluster_DA Method B: Direct Alkylation Start Octahydropyrrolo [3,4-c]pyrrole Scaffold End 2-Propyl-octahydro- pyrrolo[3,4-c]pyrrole Start->End Reductive Amination Start->End Direct Alkylation RA_Step1 Propanal RA_Step2 Reducing Agent (e.g., NaBH(OAc)3) DA_Step1 Propyl Halide (e.g., 1-Bromopropane) DA_Step2 Base (e.g., K2CO3, Et3N)

Fig 3. Key methods for N-propylation of the scaffold.
Method A: Reductive Amination

This is often the preferred method due to its mild conditions and high selectivity. The secondary amine of the scaffold reacts with propanal (propionaldehyde) to form an intermediate iminium ion, which is then immediately reduced in situ by a mild reducing agent.

  • Protocol: To a solution of the octahydropyrrolo[3,4-c]pyrrole scaffold and propanal in a solvent like dichloromethane (DCM) or dichloroethane (DCE), sodium triacetoxyborohydride (NaBH(OAc)₃) is added. The reaction is stirred at room temperature until complete. This method avoids the formation of quaternary ammonium salts and is generally very clean.[4]

Method B: Direct N-Alkylation

This classical approach involves the direct reaction of the amine with an alkylating agent, such as a propyl halide.

  • Protocol: The octahydropyrrolo[3,4-c]pyrrole scaffold is dissolved in a polar aprotic solvent like acetonitrile or DMF. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to act as a proton scavenger. 1-Bromopropane or 1-iodopropane is then added, and the reaction is heated until completion. A significant drawback is the potential for over-alkylation to form a quaternary ammonium salt, which can reduce the yield of the desired tertiary amine.

Conclusion and Recommendations

The synthesis of this compound is most effectively achieved through a two-part strategy.

For the scaffold synthesis , the choice between 1,3-Dipolar Cycloaddition and Catalytic Hydrogenation depends heavily on available resources and desired outcomes:

  • 1,3-Dipolar Cycloaddition is ideal for rapid, small-scale synthesis and exploring structural diversity when high-pressure equipment is unavailable. However, chemists must be prepared to address challenges in stereoisomer separation.

  • Catalytic Hydrogenation is the superior method for large-scale production where stereochemical purity is paramount. It provides a robust and scalable route to the desired cis-fused scaffold, provided a high-pressure reactor is accessible.

For the subsequent N-propylation , Reductive Amination is generally recommended. It offers milder conditions, higher selectivity, and a cleaner reaction profile compared to direct alkylation, minimizing the formation of undesirable byproducts and simplifying purification.

By carefully considering these factors, researchers can design a synthetic plan that is efficient, scalable, and tailored to the specific goals of their drug discovery and development programs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole, a heterocyclic amine. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The causality behind these rigorous disposal protocols stems from the inherent hazards of the chemical class. Heterocyclic amines require careful handling due to their potential toxicity and reactivity. Improper disposal, such as drain disposal, is not permissible as it can harm aquatic ecosystems and interfere with wastewater treatment processes.[1][2] Adherence to these guidelines is not merely a matter of compliance but a cornerstone of a robust safety culture.

Hazard Characterization and Waste Classification

Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is essential. This dictates its classification as hazardous waste and informs the necessary handling precautions.

  • Chemical Identity: this compound

  • CAS Number: 954241-17-9[3]

  • Known Hazards: According to supplier safety data, this compound is classified with the GHS07 pictogram, indicating it is harmful and an irritant.[3]

    • Hazard Statement H302: Harmful if swallowed.[3]

    • Analogous compounds in the octahydropyrrolo[3,4-c]pyrrole family are also known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5]

Based on these hazards, particularly its oral toxicity, this compound must be managed as hazardous chemical waste . This classification is in accordance with the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[6][7] Under no circumstances should this chemical be disposed of in standard trash or down the sanitary sewer.[6]

Personal Protective Equipment (PPE) - The First Line of Defense

Handling any hazardous chemical waste requires stringent adherence to PPE protocols to prevent exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to protect employees from chemical hazards.[8][9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While not typically required for small-scale transfers in a well-ventilated area, a respirator may be necessary if vapors or aerosols are generated. All handling of open containers should ideally occur within a certified chemical fume hood.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation, containment, and storage of this compound waste pending final disposal by a licensed contractor.

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Action: Collect waste this compound and materials contaminated with it (e.g., pipette tips, contaminated paper towels) in a dedicated hazardous waste container.

  • Causality: As an amine, this compound is basic. It must be kept separate from acidic waste to prevent a potentially violent exothermic neutralization reaction. It should also be segregated from oxidizing agents.[1]

Proper containment is critical to prevent leaks and spills.[10]

  • Action: Use a container made of a material compatible with amines, such as high-density polyethylene (HDPE) or glass. The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw-on cap.[6][11]

  • Best Practice: If possible, use the original product container for waste accumulation, provided it is intact.[11] Do not fill the container to more than 90% capacity to allow for vapor expansion.[12]

Clear and accurate labeling is a strict EPA requirement and essential for safety.[13]

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "this compound" . Avoid abbreviations or formulas.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[13]

    • The date when waste was first added to the container (the "accumulation start date") is required once the container is moved to a central accumulation area, but not typically for satellite areas.[13]

The EPA allows for the temporary storage of hazardous waste in designated areas within the laboratory, known as Satellite Accumulation Areas (SAAs).[11][14]

  • Action: Store the properly labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[14]

  • Key Requirements:

    • The container must be kept securely closed at all times, except when adding waste.[11]

    • The SAA should be in a secondary containment tray to contain potential leaks.

    • The total volume of waste in the SAA must not exceed 55 gallons.[14]

Laboratory personnel are responsible for the safe collection and storage of waste; final disposal must be conducted by professionals.

  • Action: Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for its removal.[11] Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Trustworthiness: Never use a non-licensed contractor. Your institution is responsible for the waste from "cradle to grave," and improper disposal can lead to significant legal and financial penalties.[6]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Protect Yourself: Don appropriate PPE before attempting to clean the spill.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to soak up the liquid.[15]

  • Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with all contaminants and manage it as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Summary of Disposal Procedures
Parameter Requirement Rationale
Waste Classification Hazardous WasteHarmful if swallowed (H302), potential irritant.[3]
PPE Nitrile gloves, safety goggles, lab coat.Prevents skin/eye contact and exposure.[10]
Segregation Store separately from acids and oxidizers.Prevents dangerous chemical reactions.[1]
Container Compatible, sealed, leak-proof container (e.g., HDPE).Ensures safe containment and prevents spills.[11]
Labeling "Hazardous Waste" + Full Chemical Name + Hazards.EPA and OSHA compliance; ensures safe handling.[7][13]
Storage Designated, secondary-contained Satellite Accumulation Area (SAA).Safe, temporary, compliant storage prior to disposal.[14]
Final Disposal Via institutional EHS or licensed hazardous waste contractor.Ensures environmentally sound and legal disposal.[1][12]
Spill Cleanup Use inert absorbent material; collect as hazardous waste.Mitigates exposure and environmental contamination.[15]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal Start Waste Generated (this compound) Assess Hazard Assessment: Harmful if Swallowed (H302) Start->Assess Classify Classify as Hazardous Waste Assess->Classify PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Classify->PPE Segregate Segregate from Incompatible Chemicals (e.g., Acids) PPE->Segregate Container Place in Labeled, Compatible, Sealed Waste Container Segregate->Container Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Container->Store CheckFull Container Full or Max Storage Time Reached? Store->CheckFull CheckFull->Store No ContactEHS Contact EHS for Pickup by Licensed Vendor CheckFull->ContactEHS Yes End Disposal Complete ContactEHS->End

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to Handling 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole: A Framework for Safety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed safety framework for laboratory professionals working with 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the hazard profile of the parent molecule, octahydropyrrolo[3,4-c]pyrrole, and established principles of laboratory safety. A thorough, site-specific risk assessment is imperative before commencing any work.

Hazard Profile: An Evidence-Based Assessment
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Structurally similar compounds, such as octahydropyrrolo[3,4-b]pyrrole dihydrochloride, exhibit a comparable hazard profile, reinforcing these concerns[2]. Therefore, it is prudent to assume that this compound presents, at a minimum, the same set of hazards. The introduction of a propyl group may alter properties like volatility and permeability, necessitating a cautious approach.

Table 1: Assumed Hazard Classification for this compound

Hazard TypeGHS ClassificationAnticipated Effect
Acute Oral ToxicityCategory 4Harmful if ingested[1].
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact[1][2].
Serious Eye Damage/IrritationCategory 2ACauses serious, potentially damaging, eye irritation[1][2].
Specific Target Organ ToxicityCategory 3May cause respiratory tract irritation if inhaled[1][2].
The Hierarchy of Controls: PPE as the Final Safeguard

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. Before relying on PPE, engineering and administrative controls must be implemented to minimize exposure.

  • Engineering Controls: All work involving this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to control airborne concentrations[2]. An eyewash station and safety shower must be immediately accessible[3].

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for handling this chemical. Restrict access to authorized personnel and ensure all users are trained on the specific hazards and handling procedures outlined in the SOP.

Core PPE Protocol: A Step-by-Step Guide

The following PPE is mandatory for all procedures involving this compound.

Due to the high risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to ANSI Z87.1 or an equivalent standard[4][5]. Standard safety glasses are insufficient.

  • Enhanced Protection: When handling larger quantities (>1 L) or performing operations with a risk of splashing or pressure release, a full-face shield must be worn in addition to safety goggles[5][6].

Given the classification as a skin irritant, comprehensive body protection is required.

  • Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned, with sleeves extending to the wrists[5].

  • Gloves: Standard disposable nitrile gloves may offer initial protection, but their compatibility should be verified[6].

    • Selection: Double-gloving is recommended. The selected gloves must be rated for protection against heterocyclic amines. Always inspect gloves for tears or pinholes before use[4].

    • Donning and Doffing: Change gloves immediately if you suspect contamination. Wash hands thoroughly with soap and water after removing gloves[2].

  • Apparel: Wear long pants and fully enclosed shoes to ensure no skin is exposed[5].

The potential for respiratory tract irritation necessitates careful management of inhalation exposure.

  • Standard Operations: When working exclusively within a certified chemical fume hood, respiratory protection may not be required under normal use conditions[7].

  • When a Respirator is Required: A respirator is necessary if engineering controls are insufficient or during emergency situations such as a large spill. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing[6].

    • Selection: For this class of compound, an air-purifying respirator with organic vapor cartridges would be appropriate. If particulates may be generated, a combination P100/organic vapor cartridge should be used.

Decision Logic for PPE Selection

The specific experimental context dictates the necessary level of protection. The following flowchart provides a logical framework for making this determination.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Controls Start Start: Plan to handle This compound CheckFumeHood Is all work performed in a certified fume hood? Start->CheckFumeHood BasePPE Mandatory Base PPE: - Chemical Splash Goggles - Lab Coat - Double Nitrile Gloves - Closed-toe Shoes CheckFumeHood->BasePPE  Yes NoFumeHood STOP WORK. Consult EHS. Respirator program required. CheckFumeHood->NoFumeHood  No CheckSplashRisk Is there a significant splash or aerosol risk? (e.g., large volume, pressure) BasePPE->CheckSplashRisk AddFaceShield Add Full Face Shield (over goggles) CheckSplashRisk->AddFaceShield  Yes NoFaceShield Base PPE is sufficient CheckSplashRisk->NoFaceShield  No

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials[4].

  • Use non-sparking tools and ground all equipment when handling flammable solvents with this compound[7].

  • Wash hands thoroughly after handling, and before breaks or leaving the lab[2].

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][4].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4].

  • Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal. Prevent entry into waterways[2].

Disposal Plan:

  • All waste, including contaminated PPE, empty containers, and absorbed spill material, must be considered hazardous.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2][4]. Do not dispose of down the drain.

This guide is intended to augment, not replace, institutional safety protocols and professional judgment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.